FMOC-D-DAB(ALOC)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVBOSPUFNDYMF-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678757 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-78-4 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's In-depth Technical Guide to Fmoc-D-Dab(Alloc)-OH: A Cornerstone for Complex Peptide Architectures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science, the synthesis of intricate molecular architectures is paramount for advancing therapeutic and diagnostic frontiers. The non-proteinogenic amino acid, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(allyloxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Alloc)-OH, has emerged as a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme offers chemists precise control over the synthetic route, enabling the construction of complex peptides, such as branched and cyclic structures, which are often inaccessible with standard proteinogenic amino acids.[1][2] This guide provides a comprehensive technical overview of the chemical properties, structure, and strategic applications of Fmoc-D-Dab(Alloc)-OH, grounded in field-proven insights and methodologies.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Alloc)-OH is fundamental to its effective application in peptide synthesis. These properties dictate its solubility in various solvents used in SPPS, its stability under different reaction conditions, and its reactivity during coupling and deprotection steps.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₄N₂O₆ | [3] |
| Molecular Weight | 424.45 g/mol | [4] |
| CAS Number | 387824-78-4 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 124 °C | [6] |
| Boiling Point | 676.7 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Soluble in DMF, DMSO, and NMP. Moderate solubility in DCM, often used in combination with other solvents. | [3] |
| Storage | Sealed in dry, 2-8°C | [7][8] |
Note: While extensive quantitative solubility data is not widely published, the provided information is based on data from structurally similar compounds and general knowledge of Fmoc-amino acid solubility.[3]
The Structural Advantage: Orthogonal Protection
The synthetic utility of Fmoc-D-Dab(Alloc)-OH is intrinsically linked to its unique structural design, which features two distinct protecting groups: the base-labile Fmoc group on the α-amino group and the palladium-labile Alloc group on the γ-amino side chain.[1][2] This "orthogonal" protection strategy is the cornerstone of its application in complex peptide synthesis, as it allows for the selective removal of one protecting group without affecting the other.[9] This level of control is crucial for directing the regioselective formation of peptide bonds or for the introduction of modifications at specific sites within the peptide sequence.
Caption: Orthogonal protection and deprotection pathways of Fmoc-D-Dab(Alloc)-OH.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Dab(Alloc)-OH is as a versatile building block in Fmoc-based SPPS. Its incorporation into a peptide sequence opens up a myriad of possibilities for creating non-linear and modified peptides.
Synthesis of Branched Peptides
Fmoc-D-Dab(Alloc)-OH is an ideal tool for the synthesis of branched peptides. After incorporation of the residue into the main peptide chain, the Fmoc group is removed, and the linear synthesis continues. At a later stage, the Alloc group on the Dab side chain can be selectively removed to expose a free amine, which can then serve as an initiation point for the synthesis of a second peptide chain, creating a branched structure.
Caption: Workflow for the synthesis of a branched peptide using Fmoc-D-Dab(Alloc)-OH.
Experimental Protocols
The successful application of Fmoc-D-Dab(Alloc)-OH hinges on the execution of precise and validated protocols. The following sections detail the key experimental procedures.
The formation of a peptide bond between the carboxyl group of Fmoc-D-Dab(Alloc)-OH and the free amine of the resin-bound peptide is a critical step. The choice of coupling reagent and conditions is crucial to ensure high efficiency and minimize side reactions, such as racemization.[10]
Recommended Coupling Reagents:
| Reagent | Key Features |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High coupling efficiency, especially for hindered amino acids.[3][11] |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) | A reliable and widely used combination.[3] |
| DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure® | Carbodiimide-based activation can reduce the risk of racemization.[3] |
Step-by-Step Coupling Protocol:
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Dab(Alloc)-OH (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[3]
-
Base Addition: Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and allow for a brief pre-activation period of 1-2 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.[3]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[3]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
The removal of the Fmoc group is a standard step in Fmoc-based SPPS, exposing the α-amino group for the next coupling cycle.
Step-by-Step Fmoc Deprotection Protocol:
-
Initial Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[3]
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation: Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).[3]
The selective removal of the Alloc group is the key step that leverages the orthogonal nature of Fmoc-D-Dab(Alloc)-OH. This reaction is catalyzed by a palladium(0) complex in the presence of a scavenger.[12]
Step-by-Step Alloc Deprotection Protocol:
-
Resin Preparation: Wash the resin-bound peptide with dichloromethane (DCM) (3 times).[7]
-
Reagent Preparation: In a separate vial, dissolve the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents), in DCM.[7][13] Add a scavenger, such as phenylsilane (15-20 equivalents), to the solution.[7][13]
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-30 minutes. To ensure complete deprotection, it is often recommended to repeat the treatment.[7][14]
-
Washing: Thoroughly wash the resin with DCM, followed by washes with a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.[9]
-
Monitoring: The completion of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.[7]
Trustworthiness and Self-Validating Systems
The protocols described above incorporate self-validating steps to ensure the integrity of the synthesis. The use of qualitative tests like the Kaiser test at critical junctures (post-coupling and post-Fmoc deprotection) provides immediate feedback on the reaction's success. For the more sensitive Alloc deprotection, analytical validation via mass spectrometry of a small cleaved sample is a robust method to confirm complete removal of the protecting group before proceeding with subsequent synthetic steps. This iterative validation approach minimizes the risk of accumulating deletion or incomplete sequences, ensuring the fidelity of the final complex peptide.
Conclusion
Fmoc-D-Dab(Alloc)-OH is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its orthogonal protection scheme provides the necessary control to venture beyond linear peptide sequences and construct sophisticated branched and cyclic architectures. A thorough understanding of its chemical properties, coupled with the implementation of robust and validated experimental protocols, is the key to unlocking its full potential in the synthesis of novel peptides for a wide range of applications in research and drug development.
References
-
Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Retrieved January 10, 2026, from [Link]
- Application Notes and Protocols for Fmoc-Thr(Ac)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Technical Support Center: Solid-Phase Peptide Synthesis. (2025, November). BenchChem.
- Wilson, M. B., D'Andrea, L. G., & D'Souza, M. J. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 626-631.
- Alloc Protecting Group Removal Protocol. (n.d.). CDN.
-
The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026, January 4). Retrieved January 10, 2026, from [Link]
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). DOI.
- Synthesis of Cyclic Peptides Using Boc-Dab(Aloc)-OH: Application Notes and Protocols. (2025). Benchchem.
- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Strategic Imperative of Orthogonal Protection in Peptide Synthesis
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Dab(Alloc)-OH
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the precise and sequential assembly of amino acids. This precision is achieved through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions.[1] The cornerstone of advanced peptide design is the concept of orthogonal protection , where multiple protecting groups are used, each cleavable under distinct chemical conditions without affecting the others.[2]
Fmoc-D-Dab(Alloc)-OH is a quintessential example of an orthogonally protected building block.[3] It features two critical protecting groups:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: This protects the α-amino (Nα) group. It is base-labile and is typically removed using a mild base like piperidine during the standard elongation cycles of SPPS.[4]
-
The Alloc (allyloxycarbonyl) group: This protects the side-chain γ-amino (Nγ) group. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a palladium(0) catalyst.[5]
This orthogonality is the key to its utility; it allows for the assembly of the main peptide backbone using standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain at a specific point for further modification.[3][5]
Caption: Orthogonal protection scheme of Fmoc-D-Dab(Alloc)-OH.
Strategic Synthesis of Fmoc-D-Dab(Alloc)-OH
The synthesis of Fmoc-D-Dab(Alloc)-OH begins with the starting material, D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid.[6][7] The core strategy involves a two-step protection sequence designed to selectively introduce the Fmoc and Alloc groups onto the correct amino functionalities. While various routes exist, a common and logical pathway involves the initial protection of the more reactive α-amino group, followed by the protection of the side-chain γ-amino group.[8]
Caption: High-level synthetic pathway for Fmoc-D-Dab(Alloc)-OH.
Detailed Experimental Protocol: Synthesis
Causality: The α-amino group of D-Dab is generally more nucleophilic than the γ-amino group, allowing for its preferential reaction with an Fmoc-donating reagent like Fmoc-OSu under controlled pH conditions. Once the α-position is secured, the side-chain amine is protected using allyl chloroformate.
Part A: Nα-Fmoc Protection of D-2,4-Diaminobutyric Acid
-
Dissolution: Dissolve D-2,4-diaminobutyric acid dihydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 9.0-9.5 by the slow addition of a saturated sodium bicarbonate solution. Maintaining this basic pH is crucial for deprotonating the amino group, enhancing its nucleophilicity.
-
Fmoc Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq.) in 1,4-dioxane dropwise to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The product, Fmoc-D-Dab-OH, will precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Part B: Nγ-Alloc Protection of Fmoc-D-Dab-OH
-
Suspension: Suspend the Fmoc-D-Dab-OH (1.0 eq.) from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Base Addition: Cool the suspension in an ice bath and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq.), to neutralize the carboxylic acid and deprotonate the ammonium salt of the side chain.
-
Alloc Reagent Addition: Add allyl chloroformate (1.1 eq.) dropwise to the reaction mixture. The reaction is often exothermic and should be controlled by maintaining the ice bath temperature.
-
Reaction: Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight. Monitor for completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The purity of amino acid derivatives is paramount for successful SPPS, as impurities can lead to deletion sequences or capped peptides, complicating purification of the final product.[4] The primary method for purifying Fmoc-D-Dab(Alloc)-OH is flash column chromatography on silica gel.
Detailed Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane or methanol in DCM. The polarity of the mobile phase is gradually increased to elute the product. The exact gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable visualizing agent (e.g., ninhydrin after heating to deprotect the amines, or potassium permanganate to visualize the allyl group).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-D-Dab(Alloc)-OH as a white to off-white solid.[9]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The purity should typically be >95% for use in SPPS.[8]
Data Presentation
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₄N₂O₆ | [8] |
| Molecular Weight | 424.45 g/mol | [10] |
| Appearance | White to off-white solid | [9] |
| Typical Purity | ≥95% | [8] |
| Synthesis Step | Key Reagents | Typical Solvent | Expected Yield |
| Nα-Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | 75-85% |
| Nγ-Alloc Protection | Allyl Chloroformate, DIPEA | Dichloromethane (DCM) | 70-80% |
Application in SPPS: On-Resin Side-Chain Modification
The true value of Fmoc-D-Dab(Alloc)-OH is realized on the solid support. After its incorporation into a growing peptide chain, the Alloc group can be selectively removed to unmask the γ-amino group for further chemical manipulation.
Detailed Protocol: On-Resin Alloc Deprotection
Trustworthiness: This protocol is a self-validating system. A small sample of resin beads can be taken before and after the reaction and subjected to a Kaiser test. A positive test (blue beads) after the reaction confirms the successful exposure of the free primary amine on the Dab side chain.
-
Resin Swelling: Swell the peptide-resin containing the Fmoc-D-Dab(Alloc)-OH residue in an appropriate solvent like DCM or DMF for 30 minutes.[5]
-
Catalyst Preparation: In a separate vessel, prepare a solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents relative to resin loading), in the reaction solvent (e.g., DCM or a mixture of DCM/DMF).[11][12]
-
Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃, 20-30 equivalents), to the catalyst solution. The scavenger's role is to trap the allyl group after it is cleaved, preventing side reactions.[11]
-
Deprotection Reaction: Drain the swelling solvent from the resin and add the catalyst/scavenger solution. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 20-30 minutes at room temperature.[11][13]
-
Repeat (Optional but Recommended): Drain the solution and repeat the treatment with a fresh catalyst/scavenger solution for another 20-30 minutes to ensure complete deprotection.[11]
-
Washing: Thoroughly wash the resin to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is: DCM (3x), DMF (3x), 5% DIPEA in DMF (2x, to scavenge residual catalyst), and finally DCM (3x).
The newly exposed side-chain amine is now ready for modification, such as coupling to another amino acid to create a branched peptide, reacting with a fluorescent label, or intramolecular cyclization.
Caption: Workflow for on-resin Alloc deprotection and subsequent modification.
Conclusion
Fmoc-D-Dab(Alloc)-OH is a powerful and versatile building block in the arsenal of the modern peptide chemist. Its orthogonal protection scheme provides an elegant and efficient solution for the synthesis of complex, non-linear peptides. A thorough understanding of its synthesis, purification, and the precise conditions for its on-resin manipulation is critical for leveraging its full potential in the development of novel peptide therapeutics and research tools.
References
-
Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Fmoc-D-Dap(Alloc)-OH. [Link]
-
AAPPTec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
Merck Millipore. Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. [Link]
-
PubChem. D-2,4-Diaminobutyric acid. [Link]
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Wikipedia. 2,4-Diaminobutyric acid. [Link]
-
PubMed. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. [Link]
-
PubChem. 2,4-Diaminobutyric acid. [Link]
-
ResearchGate. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis | Request PDF. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Diaminobutyric acid, D- | C4H10N2O2 | CID 638153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Dab(Alloc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fmoc-D-Dab(Alloc)-OH
In the field of peptide synthesis and drug discovery, the precise control over a molecule's architecture is paramount. Fmoc-D-Dab(Alloc)-OH, a derivative of D-2,4-diaminobutyric acid, stands as a critical building block for the creation of complex peptides. Its utility is rooted in the orthogonal protecting group strategy it employs: the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the palladium-labile allyloxycarbonyl (Alloc) group on the γ-amino group. This arrangement allows for selective deprotection and subsequent modification of the side chain, enabling the synthesis of branched, cyclic, and other non-linear peptide structures.
A thorough understanding of the spectroscopic signature of this reagent is not merely an academic exercise; it is a cornerstone of quality control and synthetic success. For the researcher at the bench, verifying the identity and purity of this starting material through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a critical first step that validates the integrity of the entire synthetic workflow. This guide provides an in-depth analysis of the expected spectroscopic data for Fmoc-D-Dab(Alloc)-OH, offering insights into the interpretation of its spectral features.
Molecular Structure and Spectroscopic Correlation
The unique spectroscopic fingerprint of Fmoc-D-Dab(Alloc)-OH arises from the interplay of its distinct chemical moieties. The following diagram illustrates the molecular structure with key atomic numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of Fmoc-D-Dab(Alloc)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Fmoc-D-Dab(Alloc)-OH, both ¹H and ¹³C NMR provide a wealth of information, allowing for the unambiguous assignment of every proton and carbon in the structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Dab(Alloc)-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH and -NH).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants (J-values) for all multiplets.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Expected ¹H NMR Data
The ¹H NMR spectrum of Fmoc-D-Dab(Alloc)-OH is characterized by distinct regions corresponding to the aromatic protons of the Fmoc group, the vinyl protons of the Alloc group, the methine and methylene protons of the Fmoc and Alloc groups, and the protons of the diaminobutyric acid backbone.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.8-7.9 | d | 2H | Fmoc aromatic |
| ~7.6-7.7 | d | 2H | Fmoc aromatic |
| ~7.3-7.5 | m | 4H | Fmoc aromatic |
| ~6.5-7.0 | br t | 1H | Nγ-H |
| ~5.8-6.0 | m | 1H | Alloc -O-CH₂-CH =CH₂ |
| ~5.5-5.7 | d | 1H | Nα-H |
| ~5.1-5.3 | m | 2H | Alloc -O-CH₂-CH=CH ₂ |
| ~4.5 | d | 2H | Alloc -O-CH ₂-CH=CH₂ |
| ~4.2-4.4 | m | 3H | Fmoc -O-CH ₂-CH- |
| ~4.2 | t | 1H | Fmoc -O-CH₂-CH - |
| ~3.2-3.4 | m | 2H | γ-CH ₂ |
| ~1.9-2.2 | m | 2H | β-CH ₂ |
Expected ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~173-176 | -C OOH |
| ~156-158 | Fmoc & Alloc C =O |
| ~143-145 | Fmoc aromatic (quaternary) |
| ~141 | Fmoc aromatic (quaternary) |
| ~132-134 | Alloc -O-CH₂-C H=CH₂ |
| ~127-128 | Fmoc aromatic (CH) |
| ~125 | Fmoc aromatic (CH) |
| ~120 | Fmoc aromatic (CH) |
| ~117-119 | Alloc -O-CH₂-CH=C H₂ |
| ~66-68 | Fmoc -O-C H₂-CH- |
| ~65-67 | Alloc -O-C H₂-CH=CH₂ |
| ~53-55 | α-C H |
| ~47-49 | Fmoc -O-CH₂-C H- |
| ~38-40 | γ-C H₂ |
| ~30-32 | β-C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Fmoc-D-Dab(Alloc)-OH will be dominated by absorptions corresponding to the carbonyl groups, N-H bonds, and the aromatic and vinyl C-H bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (typically 4000 to 400 cm⁻¹).
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, sharp | N-H stretch (carbamate) |
| 2800-3300 | Broad | O-H stretch (carboxylic acid) |
| 3000-3100 | Medium | Aromatic & Vinyl C-H stretch |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (carbamate) |
| 1600-1650 | Medium | C=C stretch (alkene) |
| 1450-1550 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (carbamate, acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For Fmoc-D-Dab(Alloc)-OH, electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Mass Spectrometry Data
-
Molecular Formula: C₂₃H₂₄N₂O₆
-
Molecular Weight: 424.45 g/mol
-
Expected [M+H]⁺: 425.1656 m/z
-
Expected [M+Na]⁺: 447.1475 m/z
Fragmentation of the parent ion under MS/MS conditions would likely involve the loss of the protecting groups, providing further structural confirmation.
Caption: Predicted fragmentation pathway for Fmoc-D-Dab(Alloc)-OH.
Conclusion: A Validated Approach to Peptide Synthesis
The spectroscopic data presented in this guide, while representative, provides a robust framework for the quality control and structural verification of Fmoc-D-Dab(Alloc)-OH. As a Senior Application Scientist, I cannot overstate the importance of this foundational analysis. Ensuring the identity and purity of your starting materials is the bedrock upon which successful and reproducible peptide synthesis is built. By correlating the expected ¹H NMR, ¹³C NMR, IR, and MS data with experimentally acquired spectra, researchers can proceed with confidence, knowing that their complex peptide architectures are being constructed from a well-characterized and reliable building block. This diligence at the outset mitigates the risk of failed syntheses and ambiguous results, ultimately accelerating the pace of discovery in drug development and beyond.
References
- Due to the proprietary nature of specific batch data, this guide provides expected values based on established spectroscopic principles. For lot-specific data, please refer to the Certificate of Analysis provided by your chemical supplier.
The Strategic Application of Fmoc-D-Dab(Alloc)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide science, the synthesis of complex architectures such as cyclic and branched peptides is fundamental to the development of novel therapeutics and sophisticated research tools. The non-proteinogenic amino acid derivative, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(allyloxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Alloc)-OH , has become a cornerstone in solid-phase peptide synthesis (SPPS) for crafting these elaborate designs. Its utility is anchored in the principle of orthogonal protection, where the base-labile Fmoc group at the α-amino position and the palladium-labile Alloc group on the side-chain amine can be selectively removed under distinct, non-interfering conditions. This guide provides a comprehensive exploration of the chemical properties, strategic applications, and detailed protocols for the effective use of Fmoc-D-Dab(Alloc)-OH in the laboratory.
Core Compound Data
A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Alloc)-OH is paramount for its successful application in SPPS. These properties dictate its solubility, stability, and reactivity during peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 204316-32-5 | [1][2][3][4] |
| Molecular Weight | 424.45 g/mol | [1][2][3][4] |
| Molecular Formula | C23H24N2O6 | [1][3] |
| Synonyms | Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid, Nα-Fmoc-Nγ-alloc-D-Dab-OH | [2][5] |
| Appearance | White to pale yellow powder | |
| Purity | Typically ≥98% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| Solubility | Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). |
The Principle of Orthogonal Protection: Fmoc and Alloc
The strategic advantage of Fmoc-D-Dab(Alloc)-OH lies in its dual-protection scheme, which is a prime example of orthogonal protection in peptide synthesis.[6][7][8] This principle allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications of the peptide chain while it is still anchored to the solid support.
The Fmoc (9-fluorenylmethoxycarbonyl) group, protecting the α-amino group, is labile to basic conditions, typically a 20% solution of piperidine in DMF. This allows for the stepwise elongation of the peptide chain.[9] In contrast, the Alloc (allyloxycarbonyl) group, which protects the side-chain amine of the D-diaminobutyric acid residue, is stable under these basic conditions. The Alloc group is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[10][11][12]
This orthogonality is the key to synthesizing complex peptides. Once the linear peptide backbone is assembled, the Alloc group on the Dab residue can be selectively removed, exposing a free amine on the side chain. This amine can then be used for various modifications, most notably for the formation of a lactam bridge to create a cyclic peptide.
Caption: Orthogonal deprotection strategy of Fmoc and Alloc groups.
Mechanism of Palladium-Catalyzed Alloc Deprotection
The cleavage of the Alloc group is a catalytic cycle initiated by the coordination of a palladium(0) complex to the allyl group. This is followed by an oxidative addition to form a π-allyl-palladium(II) intermediate. The carbamate then dissociates and decarboxylates to yield the deprotected amine. A scavenger, such as phenylsilane (PhSiH₃), is crucial to regenerate the Pd(0) catalyst and to trap the released allyl group, preventing side reactions.[10][11][13]
Caption: Mechanism of palladium-catalyzed Alloc deprotection.
Experimental Protocols
On-Resin Alloc Deprotection
This protocol describes a robust and validated method for the removal of the Alloc protecting group from a peptide synthesized on a solid support.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling and Washing: Swell the Alloc-protected peptide-resin in DCM in a fritted reaction vessel for 30 minutes. Drain the DCM and wash the resin three times with fresh DCM.[11]
-
Deprotection Solution Preparation: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the resin loading) in DCM. To this solution, add phenylsilane (20 equivalents relative to the resin loading).[11][14]
-
Deprotection Reaction: Add the freshly prepared deprotection solution to the resin. Gently agitate the resin suspension under an inert atmosphere for 30-60 minutes at room temperature.[14] A second treatment with fresh reagent for another 30-60 minutes can be performed to ensure complete deprotection.[11]
-
Resin Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A recommended washing sequence is:
-
DCM (5 times)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (3 times) to chelate residual palladium
-
DMF (5 times)
-
DCM (5 times)
-
-
Verification of Deprotection (Optional but Recommended): Cleave a small sample of the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the cleaved peptide by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.
Troubleshooting and Field Insights:
-
Incomplete Deprotection: If deprotection is incomplete, extend the reaction time or perform an additional deprotection cycle. Ensure the Pd(PPh₃)₄ is of high quality and has not been oxidized.
-
Side Reactions: The allyl cation generated during the reaction can potentially re-attach to nucleophilic residues (e.g., Trp). The use of an efficient scavenger like phenylsilane is critical to minimize this side reaction.[11]
-
Peptide Loss during Analysis: Peptides with multiple newly exposed free amines can be highly polar and may not be easily observed by reverse-phase LC-MS. Per-acetylation of a small resin sample before cleavage can aid in analysis.[15]
Synthesis of a Lactam-Bridged Cyclic Peptide
This workflow outlines the synthesis of a head-to-side-chain cyclized peptide using Fmoc-D-Dab(Alloc)-OH.
Sources
- 1. 204316-32-5|Fmoc-Dab(Alloc)-OH|BLD Pharm [bldpharm.com]
- 2. chempep.com [chempep.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Orthogonal Protection with Fmoc and Alloc Groups in Complex Peptide Synthesis
Abstract
In the landscape of advanced peptide synthesis, achieving molecular complexity requires a sophisticated toolkit of chemical strategies. Among the most powerful of these is the principle of orthogonal protection, which allows for the selective removal of specific protecting groups in the presence of others. This in-depth technical guide provides a comprehensive exploration of the synergistic use of the 9-fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups. We will delve into the mechanistic underpinnings of their respective deprotection pathways, provide field-proven protocols for their application in solid-phase peptide synthesis (SPPS), and illustrate their strategic importance in the construction of complex architectures such as branched and cyclic peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to master this versatile orthogonal protection scheme.
The Principle of Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To prevent unwanted side reactions and ensure the correct sequence, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily masked with protecting groups.[1] The concept of "orthogonality" is central to this process. It refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[][3]
This strategy provides unparalleled flexibility, enabling site-specific modifications of the peptide while it is still attached to the resin.[4] The Fmoc/tBu (tert-butyl) protection scheme is a widely used orthogonal system where the base-labile Fmoc group protects the α-amine, and acid-labile t-butyl-based groups protect the side chains.[5] This guide focuses on an even more nuanced orthogonal pairing: the use of the base-labile Fmoc group in concert with the palladium-catalyzed, cleavable Alloc group. This combination is particularly powerful for the synthesis of peptides requiring side-chain modifications, such as cyclization or branching.[6][7]
The Key Players: Fmoc and Alloc Protecting Groups
The Fmoc Group: A Base-Labile Workhorse
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[8] Its widespread adoption stems from the mild, basic conditions required for its removal, which are compatible with a wide range of sensitive amino acid side chains and linkers.[1]
2.1.1. Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by a mild base, most commonly a secondary amine like piperidine.[9]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.
-
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the peptide and generates dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[9]
This mechanism is illustrated in the diagram below:
Caption: Mechanism of Fmoc deprotection by piperidine.
The Alloc Group: A Palladium-Sensitive Orthogonal Partner
The allyloxycarbonyl (Alloc) group serves as an excellent orthogonal protecting group to Fmoc. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[7][10] The Alloc group is a carbamate, similar in structure to Boc, Cbz, and Fmoc, but its removal is triggered by a palladium(0) catalyst.[11]
2.2.1. Mechanism of Alloc Deprotection
The deprotection of the Alloc group is achieved through a palladium-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction.[12]
-
Oxidative Addition: A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl group of the Alloc-protected amine, forming a π-allyl palladium(II) complex.[11][12]
-
Nucleophilic Attack and Decarboxylation: A nucleophilic scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[11][13]
The mechanism is depicted below:
Caption: Mechanism of Alloc deprotection via palladium catalysis.
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be required depending on the specific peptide sequence and solid support.
Standard Fmoc Deprotection on Solid Support
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain attached to a solid support.
| Step | Action | Details |
| 1 | Resin Swelling | Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. |
| 2 | First Deprotection | Add a solution of 20% piperidine in DMF to the resin. Agitate for 2-5 minutes at room temperature.[14] |
| 3 | Drain | Drain the deprotection solution. |
| 4 | Second Deprotection | Add a fresh portion of 20% piperidine in DMF. Agitate for 5-10 minutes at room temperature.[14] |
| 5 | Wash | Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times). |
Note: The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[8]
On-Resin Alloc Deprotection
This protocol outlines the removal of the Alloc group from a side chain, such as that of a lysine residue, while the peptide remains on the solid support.
| Step | Action | Details |
| 1 | Resin Preparation | Swell the peptide-resin in dichloromethane (DCM). The N-terminus should be protected (e.g., with Fmoc).[12] |
| 2 | Prepare Deprotection Cocktail | In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading) in DCM under an inert atmosphere. Add a nucleophilic scavenger, such as phenylsilane (20 equivalents).[12][15] |
| 3 | Deprotection Reaction | Add the deprotection cocktail to the resin and agitate for 20-40 minutes under an inert atmosphere.[15] |
| 4 | Drain and Repeat | Drain the reaction mixture. A second treatment with a fresh deprotection cocktail may be necessary for complete removal.[12] |
| 5 | Wash | Wash the resin extensively with DCM, followed by a solution containing a chelating agent (e.g., 0.5% N,N-diisopropylethylamine in DMF) to remove residual palladium, and finally with DCM and DMF.[15] |
Strategic Applications in Complex Peptide Synthesis
The true power of the Fmoc/Alloc orthogonal system lies in its application to the synthesis of non-linear and modified peptides.
Synthesis of Branched Peptides
Branched peptides can be synthesized by incorporating an amino acid with a side chain protected by Alloc, such as Fmoc-Lys(Alloc)-OH.[6] After assembling the main peptide chain using standard Fmoc chemistry, the Alloc group on the lysine side chain can be selectively removed. This exposes the ε-amino group, which can then serve as a new starting point for the synthesis of a second peptide chain, creating a branched structure.
Caption: Workflow for cyclic peptide synthesis.
Conclusion
The orthogonal protection strategy employing Fmoc and Alloc groups offers a robust and versatile platform for the synthesis of complex peptides. The distinct deprotection chemistries of the base-labile Fmoc group and the palladium-sensitive Alloc group provide the synthetic chemist with precise control over the construction of intricate molecular architectures. By mastering the principles and protocols outlined in this guide, researchers can significantly expand their capabilities in peptide synthesis, paving the way for new discoveries in drug development and biomedical research.
References
- Vertex AI Search. Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. Accessed January 10, 2026.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Accessed January 10, 2026.
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. Published January 7, 2022. Accessed January 10, 2026.
- CDN. Alloc Protecting Group Removal Protocol. Accessed January 10, 2026.
- BOC Sciences.
- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Accessed January 10, 2026.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Accessed January 10, 2026.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Accessed January 10, 2026.
- pepresin. Alloc and Allyl Deprotection for Peptide Synthesis. Published October 9, 2025. Accessed January 10, 2026.
- The Royal Society of Chemistry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed January 10, 2026.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Accessed January 10, 2026.
- Diva-portal.org. Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Published October 20, 2019. Accessed January 10, 2026.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed January 10, 2026.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 10, 2026.
- Springer Nature Experiments. Methods for Removing the Fmoc Group. Accessed January 10, 2026.
- National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis - PMC. Accessed January 10, 2026.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 10, 2026.
- AltaBioscience. Fmoc Amino Acids for SPPS. Accessed January 10, 2026.
- Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 10, 2026.
- ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl... Accessed January 10, 2026.
- DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Accessed January 10, 2026.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 10, 2026.
- Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Accessed January 10, 2026.
- UvA-DARE (Digital Academic Repository). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. Accessed January 10, 2026.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks. Accessed January 10, 2026.
- BOC Sciences.
- ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. Accessed January 10, 2026.
- Vrije Universiteit Amsterdam. Solid phase synthesis of a cyclic peptide using fmoc chemistry. Published December 23, 1991. Accessed January 10, 2026.
- ResearchGate. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF. Published August 6, 2025. Accessed January 10, 2026.
- ChemPep. Overview of Fmoc Amino Acids. Accessed January 10, 2026.
- ResearchGate. Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides | Request PDF. Published August 6, 2025. Accessed January 10, 2026.
- National Institutes of Health. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC. Accessed January 10, 2026.
- Benchchem.
- ResearchGate. ChemInform Abstract: Synthesis of a Branched Cyclic Peptide Using a Strategy Employing FMOC Chemistry and Two Additional Orthogonal Protecting Groups. Published August 6, 2025. Accessed January 10, 2026.
- PubMed. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis. Accessed January 10, 2026.
- Biosynth. Guide to Resins and Linkers in SPPS. Accessed January 10, 2026.
- Benchchem. A Researcher's Guide to Linker Selection for C-Terminal Acid Peptides. Accessed January 10, 2026.
- ResearchGate. Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis. Published August 6, 2025. Accessed January 10, 2026.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A-Technical-Guide-to-FMOC-D-DAB(ALOC)-OH-for-the-Incorporation-of-Non-Proteinogenic-Amino-Acids
Abstract
In the pursuit of novel therapeutics and advanced biomaterials, the incorporation of non-proteinogenic amino acids into peptide structures has become a pivotal strategy.[1] These unique building blocks offer the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Central to this endeavor is the use of specialized amino acid derivatives, among which Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid (FMOC-D-DAB(ALOC)-OH) has emerged as a particularly versatile and powerful tool.[2][3] This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and field-proven protocols for its successful implementation. We will dissect the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
The Strategic Advantage of Orthogonal Protection: Understanding this compound
This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab).[2][3] Its utility in complex peptide synthesis stems from its unique orthogonal protection scheme, featuring two distinct protecting groups with different chemical labilities.[2][3]
-
The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino group, the site of peptide bond formation during chain elongation. The Fmoc group is famously labile to basic conditions, typically being removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] This allows for the stepwise and controlled assembly of the peptide backbone.[5]
-
The Nγ-Aloc (Allyloxycarbonyl) Group: Protecting the side-chain amino group, the Aloc group is stable to the basic conditions used for Fmoc removal.[2] Its cleavage requires a specific set of reagents, most commonly a palladium(0) catalyst in the presence of a scavenger.[2] This orthogonality is the cornerstone of this compound's versatility, enabling selective deprotection and modification of the side chain at any desired point in the synthesis.[2][6][7]
The strategic combination of these two protecting groups allows for the synthesis of complex peptide architectures, such as branched peptides, cyclic peptides, and peptide-drug conjugates (PDCs), with a high degree of precision.[3]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in SPPS.
| Property | Value | Source |
| CAS Number | 387824-78-4 | [8] |
| Molecular Formula | C23H24N2O6 | [3][8] |
| Molecular Weight | 424.45 g/mol | [8][9] |
| Appearance | White to pale yellow powder | [9] |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in SPPS. | |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [9] |
Expert Insight: While soluble in common SPPS solvents, it is crucial to ensure complete dissolution of this compound before the coupling step to avoid incomplete reactions and the formation of deletion sequences. Gentle warming and vortexing can aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure successful execution.
Standard Incorporation of this compound in Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound onto a growing peptide chain on a solid support.
Workflow for this compound Incorporation:
Caption: Standard Fmoc-SPPS cycle for incorporating this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Optional: Capping solution (e.g., Acetic anhydride/DIPEA/DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. If starting a new synthesis, ensure the initial Fmoc group is removed from the resin-bound amino acid.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Causality: Pre-activation converts the carboxylic acid of the amino acid into a more reactive species (e.g., an active ester), facilitating efficient amide bond formation with the resin-bound amine.
-
-
Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Trustworthiness: The Kaiser test is a critical in-process control that validates the completion of the coupling step before proceeding, preventing the formation of deletion peptides.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Optional Capping: To block any unreacted amino groups and prevent the formation of "n-1" deletion sequences, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes to remove the Nα-Fmoc group.
-
Final Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene byproduct. The resin is now ready for the coupling of the next amino acid in the sequence.
Orthogonal Deprotection of the Aloc Group
This protocol describes the selective removal of the Nγ-Aloc group, leaving the Fmoc group and other acid-labile side-chain protecting groups intact.
Workflow for Selective Aloc Deprotection and Side-Chain Modification:
Caption: Workflow for selective Aloc deprotection and subsequent side-chain modification.
Materials:
-
Peptide-resin containing the this compound residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Scavenger (e.g., Phenylsilane (PhSiH3), Dimethyl malonate, or Morpholine)
-
Degassed, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate, inert-atmosphere flask, prepare the deprotection solution. A commonly used cocktail consists of Pd(PPh3)4 (0.1-0.3 equivalents relative to the Aloc group) and a scavenger (e.g., Phenylsilane, 20-40 equivalents) in anhydrous DCM.
-
Causality: The palladium(0) catalyst is the active species that cleaves the allyl group. The scavenger is crucial to trap the highly reactive allyl cation, preventing side reactions such as re-alkylation of nucleophilic residues (e.g., tryptophan, cysteine).
-
-
Aloc Removal Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. The reaction is often characterized by a color change.
-
Monitoring the Deprotection: The completion of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS to confirm the mass change corresponding to the loss of the Aloc group.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively. A typical washing sequence is: DCM (3x), DMF (3x), a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (3x), and finally DCM (3x).
-
Trustworthiness: Thorough washing is critical to remove all traces of the palladium catalyst, which can interfere with subsequent synthetic steps, particularly those involving sulfur-containing amino acids.
-
-
Side-Chain Modification: The now-free side-chain amine of the D-Dab residue is available for further modification, such as conjugation to a drug molecule, formation of a lactam bridge for cyclization, or branching of the peptide chain.
Applications in Advanced Peptide Synthesis
The unique properties of this compound make it an invaluable tool for several advanced applications:
-
Synthesis of Branched Peptides: The selectively deprotected side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.
-
On-Resin Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid), facilitating on-resin cyclization which often improves peptide stability and activity.[10]
-
Peptide-Drug Conjugates (PDCs): The free amine on the D-Dab side chain provides a specific site for the covalent attachment of small molecule drugs, fluorescent labels, or other functional moieties. This is a key strategy in the development of targeted therapeutics.
-
Incorporation of Post-Translational Modifications: The orthogonal protection scheme allows for the introduction of modifications that mimic natural post-translational modifications, which can be crucial for biological activity.
Conclusion
This compound stands out as a critical building block in the toolbox of the modern peptide chemist. Its well-defined orthogonal protection strategy provides the necessary control and flexibility to construct complex and novel peptide architectures that are often inaccessible with standard proteinogenic amino acids. By understanding the chemical principles behind its use and adhering to validated protocols, researchers can leverage the full potential of this versatile reagent to advance the frontiers of drug discovery, chemical biology, and materials science.
References
- The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026). Vertex AI Search.
- Fmoc-Dab(Alloc)-OH | 204316-32-5. Benchchem.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.
- 204316-32-5 | Fmoc-Dab(Alloc)-OH. Ambeed.com.
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- Fmoc-D-Dab(Alloc)-OH. Advanced ChemTech.
- FMOC-DAB(ALOC)-OH | 204316-32-5. ChemicalBook.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Fmoc-Dab(Alloc)-OH | 204316-32-5. Sigma-Aldrich.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
- A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. Benchchem.
- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery. Benchchem.
- Fmoc Amino Acids for SPPS. AltaBioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Fmoc-Dab(Alloc)-OH | 204316-32-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Part 1: Stability of the Alloc Group to Acidic Conditions
An In-Depth Technical Guide to the Stability of the Allyloxycarbonyl (Alloc) Protecting Group
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic selection of protecting groups is paramount. An ideal protecting group must be easily introduced, stable to a wide array of reaction conditions, and selectively removable under mild conditions that do not compromise other functionalities. The allyloxycarbonyl (Alloc) group has emerged as a vital tool in the synthetic chemist's arsenal, particularly in peptide, natural product, and carbohydrate chemistry.[1][2]
The defining characteristic of the Alloc group is its exceptional stability across a broad pH range, coupled with a unique deprotection pathway.[1][3] This guide offers a detailed exploration of the Alloc group's stability to common acidic and basic reagents, explains the chemical principles governing its behavior, and provides practical protocols for its application. Its primary utility lies in its orthogonality to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), enabling intricate and selective manipulations in complex synthetic routes.[1][4][5][6]
A cornerstone of the Alloc group's utility is its pronounced stability under acidic conditions that are typically employed to remove other common protecting groups, such as Boc or trityl (Trt).[1][4]
Mechanistic Basis for Acid Stability
The acid-catalyzed cleavage of carbamate protecting groups like Boc proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the alkyl group to form a stable carbocation. The tert-butyl group of Boc readily forms a stable tertiary carbocation, facilitating cleavage.
In contrast, the Alloc group would need to form an allyl carbocation upon acid treatment. While resonance-stabilized, the formation of the allyl carbocation is energetically less favorable than the formation of the tert-butyl carbocation. This higher activation energy barrier renders the Alloc group significantly more resistant to acidic cleavage. While not completely inert to harsh, prolonged acid treatment, it is exceptionally stable under the standard acidic conditions used in routine synthesis, a property that has been exploited in numerous complex syntheses.[7]
Quantitative Stability Data: Acidic Conditions
The following table summarizes the stability of the Alloc group in the presence of acids commonly used for the deprotection of other groups.
| Reagent/Condition | Target Protecting Group | Stability of Alloc Group | Reference(s) |
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ (e.g., 20-50%) | Boc, Trt, Mtt, tBu | Stable | [4][5][8] |
| HBr in Acetic Acid | Z (Cbz) | Generally Stable (Deprotection is Pd-catalyzed) | [9] |
| 1% TFA in CH₂Cl₂ | Mtt, 2-ClTrt | Stable | [4][8] |
| Dilute HCl or Acetic Acid | Silyl ethers, Acetals | Stable | [1][10] |
Experimental Protocol: Assessment of Acid Stability
This protocol describes a method to validate the stability of an Alloc-protected substrate to standard Boc deprotection conditions.
Objective: To confirm the integrity of the Alloc group upon exposure to trifluoroacetic acid.
Materials:
-
Alloc-protected substrate (e.g., Alloc-Lysine)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
LC-MS system
-
Developing solvent for TLC (e.g., 10% MeOH in DCM)
-
Ninhydrin stain
Procedure:
-
Preparation: Dissolve a small amount (approx. 5 mg) of the Alloc-protected substrate in 1 mL of DCM in a clean vial.
-
Spotting: Spot a sample of this starting solution onto a TLC plate.
-
Acid Treatment: Prepare a standard deprotection cocktail of TFA/TIS/DCM (e.g., 20:5:75 v/v/v). Add 1 mL of this cocktail to the vial containing the substrate.
-
Reaction: Stir the reaction mixture at room temperature. Take aliquots at specific time points (e.g., 30 min, 1 hour, 2 hours) and spot them on the TLC plate.
-
TLC Analysis: Develop the TLC plate in the chosen solvent system. After drying, stain the plate with ninhydrin and gently heat. The appearance of a new spot corresponding to the free amine indicates cleavage of the Alloc group.
-
LC-MS Confirmation: Quench a final aliquot of the reaction mixture by evaporating the solvent and TFA under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS to precisely quantify the extent of deprotection, if any.
Part 2: Stability of the Alloc Group to Basic Conditions
The Alloc group is renowned for its robust stability against the basic, and particularly amine-based, reagents used for the cleavage of Fmoc groups.[1]
Mechanistic Basis for Base Stability
The deprotection of the Fmoc group proceeds through a base-mediated β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This generates a stabilized dibenzofulvene intermediate and releases the free amine.
The Alloc group lacks a comparable acidic proton and is not susceptible to this elimination pathway. Its carbamate linkage is stable to the nucleophilic amine bases used for Fmoc removal, making the two groups perfectly orthogonal.[1][4][5]
Quantitative Stability Data: Basic Conditions
The following table summarizes the stability of the Alloc group under common basic deprotection conditions.
| Reagent/Condition | Target Protecting Group | Stability of Alloc Group | Reference(s) |
| 20% Piperidine in DMF | Fmoc | Stable | [5][8] |
| 2% Hydrazine in DMF | Dde, ivDde | Stable* | [4] |
| 1 M DBU in DMF | Fmoc | Stable | [5] |
| Mild aqueous base (e.g., NaHCO₃, K₂CO₃) | Ester saponification | Stable |
*Note: While the Alloc group itself is stable to hydrazine, trace impurities in hydrazine can sometimes reduce the allyl double bond. This can be suppressed by adding allyl alcohol as a scavenger.[4]
Experimental Protocol: Assessment of Base Stability
Objective: To confirm the integrity of the Alloc group upon exposure to standard Fmoc deprotection conditions.
Materials:
-
Alloc-protected substrate (e.g., Alloc-Phenylalanine)
-
Dimethylformamide (DMF)
-
Piperidine
-
TLC plate and LC-MS system
-
Appropriate analytical solvents
Procedure:
-
Preparation: Dissolve a small amount (approx. 5 mg) of the Alloc-protected substrate in 1 mL of DMF.
-
Spotting: Spot a sample of the starting material on a TLC plate.
-
Base Treatment: Prepare a 20% (v/v) solution of piperidine in DMF. Add 1 mL of this solution to the substrate.
-
Reaction & Analysis: Stir the mixture at room temperature. Monitor the reaction over time (e.g., 15 min, 30 min) by TLC and LC-MS as described in the acid stability protocol. The absence of a new product corresponding to the deprotected amine confirms the stability of the Alloc group.
Part 3: Orthogonal Deprotection via Palladium(0) Catalysis
The true power of the Alloc group lies in its unique and mild deprotection method, which relies on palladium(0)-catalyzed allylic cleavage, often referred to as the Tsuji-Trost reaction.[1][11] This process is highly selective and does not affect acid- or base-labile groups.
Mechanism of Palladium-Catalyzed Deprotection
The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex to the π-system of the allyl group.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the allyl-oxygen bond, forming a cationic π-allylpalladium(II) complex and releasing the carbamate anion.[11]
-
Decarboxylation: The unstable carbamate rapidly decarboxylates to release the free amine and carbon dioxide.[11]
-
Nucleophilic Scavenging: A nucleophilic "scavenger" is added in excess to the reaction mixture. This scavenger attacks the π-allyl complex, transferring the allyl group to the scavenger.[1][11]
-
Catalyst Regeneration: This nucleophilic attack regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Common scavengers include soft nucleophiles like morpholine, dimedone, or hydride donors like phenylsilane (PhSiH₃).[1][11] The scavenger is critical to prevent the newly liberated amine from acting as a nucleophile and becoming N-allylated.[11]
Caption: Catalytic cycle for the Pd(0)-mediated deprotection of the Alloc group.
Experimental Protocol: Solid-Phase Alloc Deprotection
This protocol is adapted for solid-phase peptide synthesis (SPPS), a common application.[12][13]
Objective: To selectively remove an Alloc group from a lysine side chain on a resin-bound peptide.
Materials:
-
Peptide-resin with Alloc-protected residue (e.g., Fmoc-peptide-Lys(Alloc)-Resin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous and degassed
-
Solid-phase synthesis vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 equiv) in anhydrous DCM for 30 minutes in the synthesis vessel.
-
Inert Atmosphere: Drain the DCM and place the vessel under a positive pressure of inert gas.
-
Reagent Preparation: In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.05 - 0.1 equiv) in ~5 mL of DCM. To this solution, add phenylsilane (10-20 equiv).[1]
-
Deprotection: Add the freshly prepared deprotection solution to the swollen resin.
-
Reaction: Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.[1] For complete removal, a second treatment may be necessary.[14]
-
Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger. The resin is now ready for the subsequent synthetic step (e.g., coupling to the newly deprotected amine).
Part 4: A Workflow for Orthogonal Synthesis
The stability profile of the Alloc group enables complex synthetic strategies, such as the on-resin creation of branched or cyclic peptides. The following workflow illustrates how Alloc can be used orthogonally with Fmoc and an acid-labile resin linker.
Caption: Orthogonal workflow for on-resin synthesis of a cyclic peptide.
Conclusion
The allyloxycarbonyl (Alloc) protecting group is a versatile and robust tool for modern organic synthesis. Its exceptional stability to a wide range of acidic and basic conditions allows for its seamless integration into complex orthogonal protection schemes.[1][3][10] The ability to be selectively and cleanly removed under very mild, neutral conditions via palladium(0) catalysis provides a level of strategic flexibility that is essential for the synthesis of sensitive, multifunctional molecules like modified peptides, glycopeptides, and natural products.[1][11] A thorough understanding of its stability profile and deprotection mechanism, as detailed in this guide, is key to leveraging its full potential in advancing research and development.
References
-
Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? (2021, June 26). Chemistry Stack Exchange. Retrieved January 10, 2026, from [Link]
-
Wilson, H. L., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved January 10, 2026, from [Link]
-
Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (n.d.). CEM Corporation. Retrieved January 10, 2026, from [Link]
-
What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols? (n.d.). Proprep. Retrieved January 10, 2026, from [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 10, 2026, from [Link]
-
Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage. Retrieved January 10, 2026, from [Link]
-
Wilson, H. L., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved January 10, 2026, from [Link]
-
Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). Aapptec. Retrieved January 10, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved January 10, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. proprep.com [proprep.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. cem.de [cem.de]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Topic: FMOC-D-DAB(ALOC)-OH Storage and Handling Guidelines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the optimal storage and handling of Fmoc-D-Dab(Alloc)-OH (N-α-Fmoc-N-γ-Alloc-D-α,γ-diaminobutyric acid), a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for preserving the reagent's chemical integrity, ensuring reproducibility in complex peptide synthesis, and maintaining a safe laboratory environment.
Foundational Chemical Principles: The Orthogonal Protection Scheme
Fmoc-D-Dab(Alloc)-OH is a non-proteinogenic amino acid valued for its unique orthogonal protecting group strategy. Understanding the distinct chemical labilities of these groups is fundamental to its correct handling.
-
N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is notoriously labile to basic conditions, typically cleaved by piperidine in dimethylformamide (DMF) during standard SPPS cycles. Its stability is therefore compromised by exposure to amines or other bases.
-
N-γ-Alloc (allyloxycarbonyl) group: In contrast, the Alloc group is stable to the basic conditions used for Fmoc removal. It is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.
This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the side-chain amine for applications such as peptide branching, cyclization, or conjugation.[1][2] Consequently, the primary directive for storage and handling is to create an environment that prevents the premature cleavage of either protecting group.
Long-Term Storage: A Multi-Factor Approach to Preservation
The long-term stability of Fmoc-D-Dab(Alloc)-OH is dependent on the stringent control of temperature, atmosphere, and light. While supplier recommendations vary, with storage temperatures cited from room temperature to -20°C, a conservative and scientifically sound approach is critical for preserving this sensitive reagent.[3][4][5][6]
Temperature Control
Core Directive: For long-term storage (>1 month), Fmoc-D-Dab(Alloc)-OH powder should be stored at -20°C or lower .
Causality: Sub-zero temperatures drastically reduce the kinetic energy of molecules, minimizing the rate of potential degradation pathways, such as hydrolysis or intramolecular reactions. While storage at 2-8°C is acceptable for short-term use (<1 month), it is not ideal for preserving the compound's integrity over extended periods.[1][3][7] Room temperature storage is not recommended and should be avoided.[4][5]
Table 1: Recommended Storage Conditions for Solid Fmoc-D-Dab(Alloc)-OH
| Condition | Temperature | Max Recommended Duration | Rationale |
| Long-Term Archival | -20°C | Up to 3 years[3] | Minimizes all potential degradation pathways, ensuring maximum shelf-life and reagent integrity. |
| Short-Term Working Stock | 2-8°C | < 1 month | Acceptable for frequently used material, but carries a higher risk of gradual degradation over time.[1][6][7] |
| Benchtop (During Weighing) | Room Temperature | < 2 hours | Exposure should be minimized. The compound must be protected from atmospheric moisture. |
Atmospheric and Moisture Control
Core Directive: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), within a desiccator.
Causality: Fmoc-D-Dab(Alloc)-OH is susceptible to moisture. Water can facilitate the hydrolysis of the ester and carbamate bonds. An inert atmosphere is crucial to prevent slow oxidation over time. Sealing the container with paraffin film provides an additional barrier against moisture ingress.
Handling Protocols and In-Use Stability
Safe and effective handling requires adherence to protocols that protect both the user and the reagent. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6][8]
Required Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Respiratory Protection: Use in a well-ventilated chemical fume hood. If weighing outside a hood, an N95 respirator is recommended to prevent inhalation of fine powder.
-
Skin Protection: Laboratory coat.
Aliquoting and Weighing Workflow
To prevent contamination of the bulk supply and degradation from repeated temperature cycling and atmospheric exposure, it is imperative to aliquot the compound upon receipt.
Caption: Recommended workflow for safely aliquoting Fmoc-D-Dab(Alloc)-OH.
Dissolution and Solution Stability
Core Directive: Dissolve Fmoc-D-Dab(Alloc)-OH in a high-purity, anhydrous grade solvent (e.g., DMF) immediately prior to use in synthesis.
Causality: The stability of the compound is significantly reduced once in solution. Trace impurities in the solvent (especially amines in DMF) can initiate the degradation of the Fmoc group. Solutions should not be stored. One supplier notes that in DMSO, solutions are stable for only one month at -20°C and six months at -80°C, highlighting the decreased stability compared to the solid form.[3]
Caption: Logical flow for the preparation and use of the reagent in solution.
Chemical Incompatibilities
To maintain the integrity of the orthogonal protecting groups, avoid co-exposure with the following reagents during storage and handling:
-
Bases: All primary and secondary amines (e.g., piperidine, triethylamine) and strong bases will cleave the Fmoc group.
-
Palladium(0) Catalysts: Exposure to palladium sources will result in the cleavage of the Alloc group.
-
Strong Acids: While the protecting groups are generally stable to mild acids, prolonged exposure to strong acids like trifluoroacetic acid (TFA) used in peptide cleavage will remove both protecting groups.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.
By adhering to these rigorous storage and handling guidelines, researchers and drug development professionals can ensure the chemical fidelity of Fmoc-D-Dab(Alloc)-OH, leading to more reliable and successful synthetic outcomes.
References
-
Understanding the Properties and Applications of Fmoc-D-Dap(Alloc)-OH , NINGBO INNO PHARMCHEM CO.,LTD., [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Fmoc-Dab(Alloc)-OH | 204316-32-5 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 204316-32-5|Fmoc-Dab(Alloc)-OH|BLD Pharm [bldpharm.com]
- 8. 204316-32-5 | Fmoc-Dab(Alloc)-OH | Carbamates | Ambeed.com [ambeed.com]
key structural features of FMOC-D-DAB(ALOC)-OH for peptide design
An In-depth Technical Guide on the Core Structural Features of Fmoc-D-Dab(Alloc)-OH for Advanced Peptide Design
Abstract
In the landscape of sophisticated peptide and peptidomimetic design, the strategic incorporation of non-canonical amino acids is paramount for achieving enhanced stability, tailored functionality, and novel therapeutic properties. Among these specialized building blocks, Nα-Fmoc-Nγ-Alloc-D-α,γ-diaminobutyric acid, commonly abbreviated as Fmoc-D-Dab(Alloc)-OH, stands out as a uniquely versatile tool. Its trifunctional nature, characterized by a D-stereocenter and two orthogonally protected amino groups, offers peptide chemists precise control over molecular architecture. This guide provides an in-depth analysis of the key structural features of Fmoc-D-Dab(Alloc)-OH, elucidating the specific role of each component—the D-configuration, the Fmoc group, the Dab core, and the Alloc group. We will explore the causality behind its application in solid-phase peptide synthesis (SPPS), present a validated experimental workflow for its use, and offer visual and tabular data to support a comprehensive understanding for researchers, scientists, and drug development professionals.
Part 1: Deconstructing the Molecule: A Trifecta of Functionality
The power of Fmoc-D-Dab(Alloc)-OH lies in the distinct and synergistic functions of its three primary structural components. This design allows for a multi-layered, strategic approach to peptide synthesis.
The D-Stereocenter: Engineering for Stability
The "D" designation in Fmoc-D-Dab(Alloc)-OH refers to the dextrorotatory configuration of the α-carbon. This is a critical feature for therapeutic peptide design. The vast majority of naturally occurring amino acids are in the L-configuration, and as a result, proteases—the enzymes responsible for protein degradation—are stereospecific for L-amino acids. By incorporating a D-amino acid like D-Dab into a peptide sequence, a site of proteolytic resistance is introduced. This significantly enhances the in vivo stability of the peptide, prolonging its circulatory half-life and bioavailability, which are crucial parameters for effective drug candidates.
The Fmoc (9-fluorenylmethoxycarbonyl) Group: The Gatekeeper of the α-Amino Group
Attached to the α-amino group (Nα), the Fmoc group serves as a temporary protecting moiety, essential for the stepwise elongation of the peptide chain during SPPS. Its key characteristics are:
-
Base-Labile Removal: The Fmoc group is selectively and rapidly cleaved under mild basic conditions, typically using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Orthogonality: This deprotection chemistry is orthogonal to the acid-labile protecting groups (e.g., Boc, tBu) commonly used for the side chains of other amino acids. This orthogonality is the cornerstone of modern SPPS, ensuring that only the N-terminal α-amino group is deprotected for the next coupling step, while the side chains remain protected.
The Dab (α,γ-diaminobutyric acid) Core: The Branching Point
The core of the molecule is D-α,γ-diaminobutyric acid, a non-proteinogenic amino acid. Its defining feature is the presence of two amino groups: the α-amino group, which participates in forming the primary peptide backbone, and the γ-amino group on the side chain. This γ-amino group provides a unique, reactive handle for a wide array of chemical modifications, enabling the synthesis of complex peptide architectures that are inaccessible with standard proteinogenic amino acids.
The Alloc (Allyloxycarbonyl) Group: The Key to Side-Chain Manipulation
The Alloc group protects the γ-amino group (Nγ) of the Dab side chain. Its most important attribute is its unique deprotection mechanism, which is orthogonal to both the base-labile Fmoc group and the acid-labile side-chain protecting groups. The Alloc group is selectively removed via palladium(0)-catalyzed allylic rearrangement, a reaction that is highly specific and does not affect other protecting groups on the peptide.
This tripartite orthogonality (Fmoc/base, Alloc/Pd(0), side-chain/acid) is what makes Fmoc-D-Dab(Alloc)-OH such a powerful tool. It grants the synthetic chemist the ability to unmask the γ-amino group at any desired point in the synthesis to perform site-specific modifications, such as:
-
Peptide Branching: Synthesizing a second, distinct peptide chain from the Dab side chain.
-
Peptide Cyclization: Forming a lactam bridge between the γ-amino group and a carboxylic acid side chain elsewhere in the sequence.
-
Conjugation: Attaching functional moieties like fluorophores, biotin, polyethylene glycol (PEG) chains, or small molecule drugs.
Part 2: Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The effective use of Fmoc-D-Dab(Alloc)-OH requires a clear understanding of the SPPS workflow and the precise points at which its unique functionalities are exploited.
Experimental Protocol: On-Resin Side-Chain Modification
The following is a validated, step-by-step methodology for incorporating Fmoc-D-Dab(Alloc)-OH into a peptide and performing a subsequent modification on the Dab side chain.
Materials:
-
Fmoc-D-Dab(Alloc)-OH
-
Appropriate solid support (e.g., Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIPEA)
-
Solvents: High-purity DMF, DCM
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Alloc Deprotection Solution: Palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., dimethyl barbituric acid or morpholine) in DCM or a suitable solvent mixture.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O
Methodology:
-
Resin Preparation: Swell the solid support resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Chain Elongation: Perform standard SPPS cycles of Fmoc deprotection and amino acid coupling to build the peptide sequence C-terminal to the desired D-Dab position.
-
Fmoc-D-Dab(Alloc)-OH Coupling: Couple Fmoc-D-Dab(Alloc)-OH using standard coupling conditions (e.g., 4 equivalents of amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA relative to the resin substitution). Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test.
-
Continued Chain Elongation: Continue with standard SPPS cycles to complete the N-terminal portion of the peptide sequence.
-
Selective Alloc Deprotection:
-
Wash the resin thoroughly with DCM.
-
Prepare the Alloc deprotection solution (e.g., 3 equivalents of Pd(PPh3)4 and 10 equivalents of dimethyl barbituric acid in DCM).
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 1-3 hours. The reaction vessel should be protected from light.
-
Monitor the reaction for completion (Kaiser test should be positive).
-
Wash the resin extensively with DCM and DMF to remove all traces of the palladium catalyst and scavenger.
-
-
Side-Chain Modification: The now-free γ-amino group of the Dab residue is available for the desired chemical transformation (e.g., coupling of another amino acid, attachment of a label).
-
Final Steps:
-
Perform a final N-terminal Fmoc deprotection.
-
Wash the resin thoroughly.
-
Cleave the peptide from the resin and remove all acid-labile side-chain protecting groups using the cleavage cocktail.
-
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry.
Causality and Trustworthiness in the Protocol
-
Inert Atmosphere for Alloc Deprotection: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and lead to an incomplete reaction. Performing this step under an inert atmosphere is critical for ensuring the trustworthiness and reproducibility of the deprotection.
-
Choice of Scavenger: The scavenger (e.g., dimethyl barbituric acid) is not merely a passive component. It actively traps the allyl cation generated during the reaction, preventing side reactions such as re-alkylation of the deprotected amine, thereby ensuring a clean and complete deprotection.
-
Extensive Washing Post-Deprotection: Palladium catalysts can interfere with subsequent chemical steps and are difficult to remove from the final product. Thorough washing after the Alloc deprotection step is a self-validating measure to ensure the purity and integrity of the subsequent synthesis and the final peptide.
Part 3: Visualization and Data
Diagrams of Structure and Workflow
Caption: Chemical structure of Fmoc-D-Dab(Alloc)-OH highlighting the orthogonal protecting groups.
Caption: Experimental workflow for site-specific modification using Fmoc-D-Dab(Alloc)-OH in SPPS.
Quantitative Data Summary
| Property | Value / Condition | Significance in Peptide Design & Synthesis |
| Molecular Weight | 480.5 g/mol | Essential for accurate stoichiometric calculations during coupling reactions. |
| Purity (Typical) | >98% (HPLC) | High purity is critical to prevent the incorporation of impurities and ensure the fidelity of the final peptide sequence. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard, rapid, and orthogonal to Alloc and acid-labile groups. |
| Alloc Deprotection | Pd(PPh3)4 / Scavenger | Highly selective; enables unmasking of the side chain without affecting the rest of the molecule. |
| Solubility | DMF, DCM, NMP | Soluble in common SPPS solvents, ensuring efficient and complete coupling reactions. |
Conclusion
Fmoc-D-Dab(Alloc)-OH is an elegantly designed and indispensable building block for the modern peptide chemist. The strategic combination of a proteolytic-resistant D-stereocenter with the orthogonally protected α- and γ-amino groups provides an unparalleled level of control for creating complex, multifunctional peptides. By mastering the specific chemistries of the Fmoc and Alloc groups, researchers can unlock advanced design possibilities, from branched and cyclic structures to precisely targeted bioconjugates. The robust and validated protocols for its use make it a trustworthy component in the synthesis of next-generation peptide therapeutics and research tools, solidifying its role as a cornerstone of advanced peptide design.
References
Introduction: The Versatility of a Non-Proteinogenic Amino Acid
Sources
- 1. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Evidences of complex formation between DABA-based nucleo-gamma-peptides with alternate configuration backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]
- 21. ijsra.net [ijsra.net]
- 22. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
The Mirror Image Advantage: A Technical Guide to D-Configuration in Enhancing Peptide Stability
Abstract
In the landscape of peptide-based therapeutics, the quest for enhanced stability and prolonged in vivo efficacy is paramount. Nature's blueprint for peptides almost exclusively utilizes L-amino acids, rendering them susceptible to rapid proteolytic degradation. This guide delves into the stereochemical strategy of incorporating D-amino acids, the non-natural mirror images of their L-counterparts, to fortify peptides against enzymatic attack. We will explore the theoretical underpinnings of this enhanced stability, its profound impact on pharmacokinetic profiles, and the nuanced effects on peptide secondary structure and biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the foundational principles but also actionable experimental protocols and data interpretation frameworks to harness the full potential of D-amino acid incorporation in peptide drug design.
The Fundamental Principle: Chirality as a Shield Against Proteolysis
With the exception of achiral glycine, amino acids exist as two non-superimposable mirror images, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[1] Biological systems, through eons of evolution, have developed a high degree of stereospecificity. The cellular machinery, including the ribosomes responsible for protein synthesis and the proteases tasked with their degradation, is exquisitely tailored to recognize and process L-amino acids.[1][2]
Endogenous proteases, the primary culprits behind the rapid in vivo clearance of peptide drugs, identify specific cleavage sites based on the sequence and spatial arrangement of L-amino acid residues.[1][3] The introduction of a D-amino acid at or near a cleavage site disrupts this recognition. The altered stereochemistry of the side chain and the peptide backbone creates a sterically hindered environment that is incompatible with the active site of the protease.[1][4] This "mirror image shield" effectively renders the peptide resistant to enzymatic hydrolysis, a cornerstone advantage in the design of long-acting peptide therapeutics.[5][6]
This fundamental principle is the primary driver for the significantly improved biostability of peptides containing D-amino acids, leading to a longer in vivo circulation half-life and enhanced bioavailability.[4][7][8][9]
The Ripple Effect: Impact of D-Amino Acids on Peptide Conformation
The substitution of an L-amino acid with its D-enantiomer is not a structurally silent modification. While the chemical properties remain identical, the spatial orientation of the side chain is inverted. This seemingly subtle change can have profound and often predictable effects on the peptide's secondary structure, which in turn can influence receptor binding and overall biological activity.[10][11]
-
Induction and Stabilization of Turns: D-amino acids are powerful inducers of specific turn structures, particularly β-turns.[10] For instance, the incorporation of a D-proline can stabilize a type II' β-turn, a critical finding for designing constrained and bioactive peptide motifs.[10] This conformational constraint can be advantageous, locking the peptide into a bioactive conformation that mimics the structure it adopts when bound to its target.
-
Disruption of Helical and Sheet Structures: Conversely, introducing a D-amino acid into a sequence that naturally forms an α-helix or a β-sheet composed of L-amino acids can be disruptive.[11][12] This disruption arises from the altered hydrogen bonding patterns and steric clashes introduced by the inverted side-chain orientation. However, a peptide composed entirely of D-amino acids can form a stable left-handed α-helix, the mirror image of the conventional right-handed helix.[11]
-
Context is Key: It is crucial to underscore that the effect of a D-amino acid substitution is highly context-dependent, relying on its position within the sequence and the surrounding amino acid residues.[11][12] Computational modeling and empirical structural analysis, such as circular dichroism spectroscopy, are therefore indispensable tools in predicting and validating the conformational consequences of D-amino acid incorporation.[6]
The following diagram illustrates the differential processing of L- and D-peptides by proteases.
Caption: Proteolytic processing of L- vs. D-peptides.
Quantifying the Stability Advantage: Experimental Design and Data Interpretation
The theoretical benefits of D-amino acid incorporation must be empirically validated. In vitro plasma stability assays are a cornerstone of this process, providing quantitative data on a peptide's half-life in a physiologically relevant matrix.
Experimental Protocol: In Vitro Peptide Stability in Human Plasma
This protocol outlines a standard method for assessing peptide stability in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Materials:
-
Test peptide (L- and D-variants)
-
Pooled human plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): A stable, structurally similar peptide or small molecule
-
Protein Precipitation Solution (PPS): ACN with 1% TFA or FA, chilled to -20°C
Workflow:
Caption: Workflow for in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of the Internal Standard at a known concentration in 50% ACN.[13]
-
-
Incubation:
-
Thaw frozen human plasma in a 37°C water bath.
-
In a microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.
-
To initiate the reaction (t=0), add 5 µL of the 1 mM peptide stock solution to the plasma for a final concentration of 10 µM. Vortex gently.[13]
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 150 µL of ice-cold PPS. For the t=0 sample, add the plasma aliquot to a tube already containing PPS.[13]
-
-
Sample Processing:
-
Add a known amount of the Internal Standard to each quenched sample.
-
Vortex vigorously and incubate at 4°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a reverse-phase HPLC method (e.g., C18 column) coupled to a mass spectrometer.
-
Monitor the disappearance of the parent peptide peak area relative to the stable internal standard over time.
-
Data Analysis and Interpretation
The data obtained from the LC-MS analysis is used to calculate the peptide's half-life (t½). This is typically done by plotting the natural logarithm of the percentage of remaining peptide against time. The slope of the resulting linear regression line corresponds to the degradation rate constant (k), and the half-life is calculated using the formula: t½ = -ln(0.5) / k .
Table 1: Comparative Stability of L-Peptide vs. D-Peptide Variants
| Peptide Variant | Sequence | Half-life in Human Plasma (t½, min) | Fold-Increase in Stability |
| L-Peptide (Parent) | L-Ala-L-Phe-L-Lys-L-Gly | 15 | 1x |
| D-Phe Variant | L-Ala-D-Phe -L-Lys-L-Gly | 180 | 12x |
| All-D Variant | D-Ala-D-Phe-D-Lys-D-Gly | >1440 (No significant degradation) | >96x |
Note: The data presented in this table is illustrative and serves to demonstrate the expected trend. Actual results will vary depending on the peptide sequence and the specific D-amino acid substitutions.
As the illustrative data shows, even a single D-amino acid substitution can dramatically increase peptide stability.[14] An all-D-amino acid peptide often exhibits exceptional resistance to proteolysis.[3]
Synthesis of D-Amino Acid-Containing Peptides
The synthesis of peptides incorporating D-amino acids is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies.[15][16] The process is identical to the synthesis of all-L-peptides, with the key difference being the use of protected D-amino acid monomers at the desired positions in the sequence.[15]
Key Steps in SPPS for D-Peptide Synthesis:
-
Resin Preparation: The synthesis starts with a solid support resin, typically functionalized with a linker to which the first amino acid is anchored.[16]
-
Amino Acid Coupling: Protected D-amino acids (e.g., Fmoc-D-aa-OH or Boc-D-aa-OH) are sequentially coupled to the growing peptide chain. Standard coupling reagents like HBTU or HATU are used to facilitate amide bond formation.[16]
-
Deprotection: The temporary protecting group (e.g., Fmoc) on the N-terminus of the newly added amino acid is removed to allow for the next coupling cycle.[16]
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).[16]
-
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
The strategic incorporation of D-amino acids is a powerful and validated strategy to overcome the primary obstacle in peptide drug development: proteolytic instability. By creating a stereochemical shield, D-amino acids significantly extend the in vivo half-life and improve the bioavailability of peptide therapeutics.[4][7] While the impact on secondary structure requires careful consideration and empirical validation, the ability to fine-tune peptide conformation also presents an opportunity to enhance biological activity. As our understanding of protease specificity and the structural biology of peptide-receptor interactions deepens, the rational design of D-amino acid-containing peptides will continue to be a cornerstone of developing next-generation therapeutics with superior efficacy and patient-friendly dosing regimens.
References
- LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.
- Jilek, A., et al. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Protein and Peptide Letters.
- Mishra, B., et al. (2021). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases.
- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
- University of Northern Iowa. Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons.
- Marchesan, S., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Antimicrobial Agents and Chemotherapy.
- A. V. B. (2012). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids.
- bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- Frontiers. (2020, November 11).
- BenchChem. (2025). Application Notes & Protocols for Assessing Cyclic Peptide Stability.
- BenchChem. (2025). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
- MDPI. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.
- Preprints.org. (2021, January 21). D-amino acid substituted peptides.
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
- Leithold, L. H. E., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research.
- ResearchGate. (2015, August 9). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers.
- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lifetein.com [lifetein.com]
- 8. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 15. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
A Senior Application Scientist's Guide to Fmoc-D-Dab(Alloc)-OH: Sourcing, Purity, and Application in Advanced Peptide Synthesis
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Alloc)-OH). We will delve into the commercial landscape of this critical reagent, dissect its purity grades, and provide field-proven insights into its application, particularly focusing on the underlying principles of its orthogonal protection strategy.
The Strategic Importance of Fmoc-D-Dab(Alloc)-OH in Peptide Synthesis
Fmoc-D-Dab(Alloc)-OH is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern Solid-Phase Peptide Synthesis (SPPS). Its utility lies in the clever application of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the palladium-cleavable allyloxycarbonyl (Alloc) group on the side-chain γ-amine.[1][2] This dual-protection scheme allows for the selective deprotection and subsequent modification of the side chain while the peptide backbone remains anchored to the solid support and the N-terminus is protected. This capability is paramount for the synthesis of complex peptides, such as branched or cyclic peptides, and for the site-specific incorporation of labels or other moieties.[2]
The D-configuration of the chiral center is of particular interest in the design of peptide-based therapeutics with enhanced stability against enzymatic degradation. Peptides incorporating D-amino acids often exhibit prolonged half-lives in vivo, a desirable characteristic for many drug candidates.
Commercial Suppliers and Purity Grades: A Comparative Overview
The quality of Fmoc-D-Dab(Alloc)-OH is a critical determinant of the success of a peptide synthesis campaign. Impurities can lead to the formation of deletion sequences or other side products that are often difficult to separate from the target peptide.[3] A variety of commercial suppliers offer this reagent, typically with purity levels assessed by High-Performance Liquid Chromatography (HPLC).
| Supplier | CAS Number | Stated Purity |
| Advanced ChemTech | 387824-78-4 | Not specified |
| Benchchem | 204316-32-5 (L-isomer) | Typically 95% |
| ChemScene | 204316-32-5 (L-isomer) | ≥98% |
| Santa Cruz Biotechnology | 204316-32-5 (L-isomer) | >99% |
| Sigma-Aldrich | 204316-32-5 (L-isomer) | 98% |
| ChemicalBook | 204316-32-5 (L-isomer) | 98% |
| Creative Peptides | Not specified | High purity |
Note: While the topic specifies the D-isomer, many suppliers list the CAS number for the L-isomer (204316-32-5). Advanced ChemTech specifically lists the CAS for the D-isomer (387824-78-4). Researchers should always verify the stereochemistry with the supplier before purchase.
Synthesis and Quality Control of Fmoc-D-Dab(Alloc)-OH
Synthetic Pathway
The synthesis of Fmoc-D-Dab(Alloc)-OH is a multi-step process that requires careful control of protecting group chemistry. While specific proprietary methods may vary between suppliers, a general synthetic route can be extrapolated from the synthesis of related compounds. A plausible pathway starts from a suitably protected D-glutamine derivative.
A common approach involves the Hofmann rearrangement of Nα-Fmoc-D-glutamine, which converts the side-chain amide to a primary amine, yielding Nα-Fmoc-D-2,4-diaminobutyric acid (Fmoc-D-Dab-OH).[4] This intermediate is then selectively protected at the γ-amine using an Alloc-introducing reagent like allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.[5]
Caption: Generalized synthetic workflow for Fmoc-D-Dab(Alloc)-OH.
Purification is typically achieved through crystallization or column chromatography to ensure high purity of the final product.
Quality Control: Ensuring Purity and Identity
The identity and purity of Fmoc-D-Dab(Alloc)-OH are confirmed using a combination of analytical techniques. A Certificate of Analysis (CoA) from the supplier should provide data from these methods.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing chemical purity.[3] A reversed-phase HPLC analysis should show a single major peak corresponding to the product. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. Researchers should look for the absence of significant impurity peaks, such as the unprotected Fmoc-D-Dab-OH or di-Alloc protected species.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectrum should show characteristic peaks for the Fmoc, Alloc, and diaminobutyric acid moieties. Integration of the proton signals should be consistent with the number of protons in each part of the molecule.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.
Application in Solid-Phase Peptide Synthesis: Experimental Protocols
The successful use of Fmoc-D-Dab(Alloc)-OH hinges on the precise execution of the coupling and selective deprotection steps.
Coupling of Fmoc-D-Dab(Alloc)-OH to the Resin-Bound Peptide
This protocol assumes a standard Fmoc-SPPS workflow.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes.[6]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc adducts.
-
Activation and Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Dab(Alloc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling.
Caption: Workflow for coupling Fmoc-D-Dab(Alloc)-OH in SPPS.
Selective Deprotection of the Alloc Group
The key to the utility of this reagent is the selective removal of the Alloc group, which is orthogonal to the Fmoc/tBu strategy.[7]
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for at least 20 minutes.
-
Deprotection Cocktail: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 equivalents relative to the Alloc-protected sites) in DCM under an inert atmosphere (e.g., nitrogen or argon). To this solution, add a scavenger such as phenylsilane (PhSiH₃, 10-20 equivalents).[6]
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin and agitate gently for 20-30 minutes at room temperature. The reaction mixture will typically turn a yellow or orange color. Repeat this step for a second time to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DCM, DMF, and then DCM again to remove the palladium catalyst and scavenger byproducts.
-
Verification: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Alloc group.[8]
Caption: Step-by-step workflow for Alloc group deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Alloc Deprotection: This is often due to inactive palladium catalyst or insufficient scavenger.[8] Ensure the Pd(PPh₃)₄ is fresh and has been stored properly. Increasing the equivalents of the scavenger can also be beneficial. For sterically hindered sites, extending the reaction time or performing a third deprotection cycle may be necessary.
-
N-allylation Side Reaction: The allyl cation intermediate generated during deprotection can sometimes re-alkylate the newly freed amine.[8] Using an effective scavenger in sufficient excess is crucial to trap this reactive intermediate.
-
Solvent Choice: While DCM is commonly used, some protocols suggest that solvents like DMF can also be employed, which may be beneficial for improving the swelling of certain resins.[8]
Conclusion
Fmoc-D-Dab(Alloc)-OH is a powerful and versatile building block for the synthesis of complex peptides. A thorough understanding of its sourcing, purity, and the nuances of its application, particularly the orthogonal deprotection of the Alloc group, is essential for its successful implementation. By carefully selecting high-purity reagents and adhering to optimized protocols, researchers can leverage the unique properties of this compound to advance their drug discovery and development efforts.
References
- BenchChem. (n.d.). Troubleshooting incomplete Alloc deprotection in solid-phase synthesis. Retrieved January 10, 2026, from a relevant BenchChem technical guide.
- Collins, J. M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Retrieved January 10, 2026, from a relevant BenchChem technical guide.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Alloc)-OH product page.
- Al-karadaghi, S., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5876–5880.
- ChemScene. (n.d.). Fmoc-Dab(Alloc)-OH product page.
- Santa Cruz Biotechnology. (n.d.). Fmoc-Dab(Alloc)-OH product page.
- Advanced ChemTech. (n.d.). Fmoc-D-Dab(Alloc)-OH product page.
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- Benchchem. (n.d.). Fmoc-Dab(Alloc)-OH product page.
- Chem-Impex. (n.d.). Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid product page.
- Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919.
- Chem-Impex. (n.d.). Nα-Fmoc-D-2,4-diaminobutyric acid product page.
- ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?
- Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4].
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Alloc)-OH product page.
- ChemicalBook. (n.d.). FMOC-DAB(ALOC)-OH | 204316-32-5.
- Creative Peptides. (n.d.). N-α-Fmoc-N-γ-allyloxycarbonyl-D-2,4-diaminobutyric acid.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Brik, A., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved January 10, 2026, from a relevant BenchChem technical guide.
- E. M., et al. (2006). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study.
- S. K., et al. (2014). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 5(8), 3169-3176.
- Herbert, P., et al. (2000). HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. Journal of Food Science, 65(7), 1130-1133.
- Herbert, P., et al. (2000). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science, 65(7), 1130–1133.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis
An Application Note and Step-by-Step Protocol for the Incorporation of Fmoc-D-Dab(Alloc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science, the synthesis of complex, modified, and cyclic peptides is paramount for the development of novel therapeutics and research tools. The strategic incorporation of non-natural amino acids with orthogonally protected side chains is a cornerstone of this endeavor. Fmoc-D-Dab(Alloc)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(allyloxycarbonyl)-D-2,4-diaminobutyric acid, is a valuable building block that offers a unique combination of features. The D-configuration of the alpha-carbon enhances proteolytic stability, a critical attribute for peptide drug candidates. The γ-amino group, protected by the allyloxycarbonyl (Alloc) group, provides a site for selective deprotection and subsequent modification on the solid support, independent of the acid-labile side-chain protecting groups and the base-labile Fmoc group.[1][2]
This orthogonal protection scheme allows for a variety of on-resin modifications, such as lactam bridge formation for cyclization, branching for the synthesis of dendritic peptides, or the attachment of reporter molecules like fluorophores or biotin.[1][3] The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst, leaving other protecting groups intact.[4][5]
This document provides a comprehensive, step-by-step protocol for the efficient incorporation of Fmoc-D-Dab(Alloc)-OH into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS), as well as the protocol for the selective deprotection of the Alloc group.
Chemical Structure and Properties
Fmoc-D-Dab(Alloc)-OH is a white to off-white solid powder.[6][7] Due to its hydrophobic nature, care should be taken to ensure complete dissolution during the coupling step.
Figure 1: Chemical structure of Fmoc-D-Dab(Alloc)-OH.
Protocol Part 1: Incorporation of Fmoc-D-Dab(Alloc)-OH in SPPS
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[2] The procedure outlines a single coupling cycle for incorporating Fmoc-D-Dab(Alloc)-OH.
Materials and Reagents
-
Fmoc-D-Dab(Alloc)-OH
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Suitable solid support (e.g., Rink Amide resin for C-terminal amides, or 2-Chlorotrityl chloride resin for protected fragments)
-
Kaiser test kit
Workflow for Incorporation
Figure 2: Workflow for the incorporation of Fmoc-D-Dab(Alloc)-OH in SPPS.
Step-by-Step Protocol
1. Resin Preparation and Swelling:
-
Start with the peptide-resin having a free N-terminal amine.
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.
2. N-α-Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-D-Dab(Alloc)-OH:
-
Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-D-Dab(Alloc)-OH and the coupling activator (e.g., HBTU, HATU) in DMF. Due to potential solubility challenges with hydrophobic amino acids, ensure complete dissolution.[11] Gentle warming or sonication may be applied if necessary. If solubility remains an issue, N-Methyl-2-pyrrolidone (NMP) can be a suitable alternative solvent.[11]
-
Activation and Coupling: Add the base (DIPEA) to the amino acid solution to begin pre-activation. Allow the mixture to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
Table 1: Recommended Reagent Quantities for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-D-Dab(Alloc)-OH | 3 - 5 |
| Coupling Reagent (HBTU/HATU) | 2.9 - 4.9 |
| Base (DIPEA) | 6 - 10 |
4. Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.
5. Capping (Optional but Recommended):
-
If the Kaiser test is positive after a second coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.
-
Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
6. Final Washes:
-
Wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle of deprotection and coupling.
Protocol Part 2: On-Resin Deprotection of the Alloc Group
The Alloc group is removed using a palladium(0) catalyst in the presence of a scavenger. This procedure should be performed in a well-ventilated fume hood.
Materials and Reagents
-
Peptide-resin with Alloc-protected Dab residue (ensure the N-terminus is protected, e.g., with Fmoc or Boc group, or acetylated)[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃) is commonly used. Other scavengers like dimedone or morpholine can also be employed.[1][12]
Deprotection Mechanism
Figure 3: Catalytic cycle of Alloc deprotection using a Palladium(0) catalyst.
Step-by-Step Protocol
1. Resin Preparation:
-
Ensure the N-terminus of the peptide is protected (e.g., with the Fmoc group from the last coupling).
-
Wash the peptide-resin thoroughly with DCM (5 times) and allow it to swell in anhydrous DCM for 20 minutes.
2. Deprotection Cocktail Preparation:
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM. The solution should be a bright yellow.
-
Add the scavenger, phenylsilane (15-20 equivalents), to this solution.
3. Deprotection Reaction:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the reaction mixture gently at room temperature. The yellow color of the catalyst may fade over time.
-
The reaction is typically complete within 20-30 minutes.
4. Repetition and Washes:
-
Drain the deprotection solution.
-
To ensure complete removal of the Alloc group, repeat the deprotection step (steps 3a-3c) one more time.[5]
-
Wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (3 times) to remove all traces of the palladium catalyst and scavenger.
5. Confirmation of Deprotection:
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group (mass difference of 84.03 Da).
The resin is now ready for the subsequent on-resin modification at the free γ-amino group of the D-Dab residue.
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: If the Kaiser test remains positive, consider using a more potent coupling reagent like HATU or extending the coupling time.[8][10] For sterically hindered couplings, a double coupling protocol is recommended.
-
Incomplete Alloc Deprotection: The Pd(0) catalyst is sensitive to oxidation.[4] Ensure anhydrous solvents are used and that the catalyst is of high quality. If deprotection is sluggish, increasing the equivalents of catalyst and scavenger may be beneficial.
-
Resin Color: During Alloc deprotection, the resin may turn dark due to the formation of palladium black. This is usually not detrimental to the synthesis but thorough washing is crucial to remove it.
-
Solubility: As previously mentioned, NMP or a mixture of DMF/DMSO can be used to improve the solubility of Fmoc-D-Dab(Alloc)-OH if issues arise with pure DMF.[11]
Conclusion
Fmoc-D-Dab(Alloc)-OH is a versatile building block for advanced peptide synthesis. The orthogonal protection strategy it offers enables the creation of complex peptide architectures with enhanced biological stability. By following the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable amino acid and perform selective on-resin modifications, thereby expanding the possibilities in peptide-based drug discovery and chemical biology.
References
-
White, P. D. et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 50(46), 10941-10945. [Link]
-
Pathak, T. P. et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(8), 517-521. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry. [Link]
-
Tsuchiya, Y. et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 25(31), 5774–5779. [Link]
-
Mahto, S. K. et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-acylurea approach. Angewandte Chemie (International ed. in English), 50(46), 10941-5. [Link]
-
Pathak, T. P. et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. [Link]
-
Peptide and Protein Modification Core (PPMC). Alloc Protecting Group Removal Protocol. University of North Carolina at Chapel Hill. [Link]
-
Mahto, S. K. et al. (2011). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Request PDF on ResearchGate. [Link]
-
K. S. Rajan. (1964). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
De Luca, S. et al. (2002). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. Request PDF on ResearchGate. [Link]
-
AAPPTec. Coupling Reagents. AAPPTec. [Link]
-
Merck. Novabiochem® Coupling reagents. Merck. [Link]
-
Zuckermann, R. N. et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
FMOC-D-DAB(ALOC)-OH for branched peptide synthesis
An Application Guide to Branched Peptide Synthesis Using FMOC-D-DAB(ALOC)-OH
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid (this compound) in the synthesis of branched peptides. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to ensure successful synthesis of these complex biomolecules.
The Strategic Advantage of Branched Peptides
Branched peptides are macromolecules composed of multiple peptide chains attached to a central core, distinguishing them from their linear counterparts.[1][2] This unique architecture imparts several advantageous properties that are highly sought after in therapeutic and research applications:
-
Enhanced Biological Stability : The bulky, dendritic structure of branched peptides provides exceptional resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1]
-
Multivalent Interactions : By presenting multiple copies of a peptide sequence, branched peptides can engage with targets more effectively, leading to stronger binding and potentially greater biological activity.[1] This is particularly valuable in vaccine development, where multivalent antigen presentation can elicit a more robust immune response.[2]
-
Improved Physicochemical Properties : Branched structures can lead to enhanced solubility and unique self-assembly capabilities, making them useful as scaffolds for biomaterials in tissue engineering or drug delivery.[1][3]
The synthesis of these sophisticated structures is critically dependent on a robust and precise chemical strategy, centered around the principle of orthogonal protection.
The Principle of Orthogonal Protection: A Triumvirate of Protecting Groups
Solid-Phase Peptide Synthesis (SPPS) relies on protecting groups to prevent unwanted side reactions.[4] The widely adopted Fmoc-SPPS strategy uses the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups (e.g., Boc, tBu, Trt) for permanent protection of amino acid side chains.[5][6]
To create a branch, a third, distinct class of protecting group is required—one that can be removed without affecting the other two. This is the essence of an orthogonal protection strategy.[4][7] this compound is an elegantly designed building block that perfectly fulfills this need. It introduces the allyloxycarbonyl (Aloc) group, which is selectively cleaved under mild conditions using a palladium(0) catalyst, leaving both the Fmoc and acid-labile groups intact.[8][9][10]
Key Features of this compound
-
D-DAB Core : Provides the branching point via its side-chain γ-amino group.
-
Fmoc Group : The standard, base-labile protecting group for the α-amino group, enabling linear chain elongation.[10]
-
Aloc Group : An orthogonal, palladium-labile protecting group on the side-chain amino group, which, upon removal, reveals the site for branch synthesis.[10]
Below is the chemical structure of this versatile building block.
The orthogonality of these protecting groups is the cornerstone of the synthesis strategy.
Experimental Workflow and Protocols
The synthesis of a branched peptide using this compound follows a logical, multi-stage process. The general workflow is outlined below.
Protocol 1: Standard Fmoc-SPPS Coupling and Deprotection
This protocol is used for elongating the main peptide chain and the branch.
A. Fmoc Deprotection:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1-2 hours.[11]
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[6][11]
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[11]
-
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
B. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling agent.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the reaction for completion (e.g., negative Kaiser test). If incomplete, extend the reaction time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
| Reagent/Parameter | Recommendation | Purpose |
| Fmoc-Amino Acid | 3-5 eq. | Drives reaction to completion. |
| Coupling Agent | HBTU/HATU (3-5 eq.) | Forms activated ester for efficient amide bond formation. |
| Base | DIPEA/NMM (6-10 eq.) | Maintains basic pH required for coupling. |
| Solvent | DMF or NMP | Standard polar aprotic solvent for SPPS. |
| Reaction Time | 1-2 hours | Typical duration for standard couplings. |
Protocol 2: Selective On-Resin Deprotection of the Aloc Group
This is the key step for initiating branch synthesis. It requires the complete removal of the Aloc group without disturbing other protecting groups. Two effective methods are presented.
ngcontent-ng-c4006390337="" class="ng-star-inserted">Senior Scientist's Note: The success of this step hinges on the efficient removal of the palladium catalyst and the scavenger byproducts. Inadequate washing can lead to catalyst poisoning in subsequent steps or side reactions. The use of two short deprotection cycles is proven to be more effective than one long cycle.[12] Phenylsilane is a highly effective scavenger as it acts as a hydride donor and prevents side reactions.
| Parameter | Manual Protocol (Room Temp) | Microwave-Assisted Protocol |
| Catalyst | 0.2-0.3 eq. Pd(PPh₃)₄ | 4 mM Pd(PPh₃)₂Cl₂ solution in DMF |
| Scavenger | 20 eq. Phenylsilane[8][13] | 0.7 M Meldrum's acid/TES-H/DIPEA (1:1:1) in DMF[12] |
| Solvent | Anhydrous DCM or CHCl₃[8][9] | DMF |
| Temperature | Room Temperature | 50 °C[12] |
| Reaction Time | 20-60 minutes[9] | 10 minutes[12] |
| Cycles | Repeat once (total of 2 cycles)[12][13] | Repeat once (total of 2 cycles)[12] |
Detailed Manual Protocol:
-
Ensure the N-terminus of the peptide is Fmoc-protected to prevent side reactions.[8]
-
Swell the resin in anhydrous DCM (approx. 10 mL per gram of resin).
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2 eq.) in DCM.
-
Add the resulting yellow solution to the resin and agitate at room temperature for 20 minutes.[13]
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and 0.5% DIPEA in DMF (2x) followed by 0.5% sodium diethyldithiocarbamate in DMF (2x) to chelate and remove residual palladium.
-
Wash the resin with DMF (5x) and perform a Kaiser test to confirm the presence of the free γ-amino group.
Protocol 3: Final Cleavage and Global Deprotection
This final step cleaves the completed branched peptide from the solid support and removes all acid-labile side-chain protecting groups.
Senior Scientist's Note: The composition of the cleavage cocktail is critical. Scavengers like triisopropylsilane (TIPS) and water are included to quench reactive carbocations generated during the deprotection of residues like Trp, Met, and Cys, preventing re-attachment to the peptide and other side reactions.[12]
-
Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Prepare a cleavage cocktail. A standard, robust mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS) .
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).[11]
-
Agitate at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.
By following these detailed protocols and understanding the chemical principles behind them, researchers can confidently leverage the power of this compound to synthesize complex, highly functional branched peptides for advanced applications in medicine and materials science.
References
-
Anaspec. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. Retrieved from [Link]
-
Hudecz, F., et al. (n.d.). Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains. PubMed. Retrieved from [Link]
-
Peptide and Protein Methylation Core. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2012). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
LifeTein. (2024, December 11). Branched Peptides and MAPs. Retrieved from [Link]
-
Pepresin. (2025, October 9). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]
-
RSC Publishing. (2025, January 13). Evolution of branched peptides as novel biomaterials. Retrieved from [Link]
-
Mahto, S. K., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. PubMed. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Fmoc-D-Dap(Alloc)-OH. Retrieved from [Link]
-
Penbebio. (2026, January 3). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]
-
Infoscience, EPFL. (n.d.). Synthesis, structural characterization and applications of hyperbranched polymers based on L-lysine. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Retrieved from [Link]
-
Burlina, F., et al. (2006). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC - NIH. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
Sources
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. nbinno.com [nbinno.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-D-Dab(Alloc)-OH
Abstract
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled probes, and stabilized cyclic peptides. Achieving this precision requires a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-D-Dab(Alloc)-OH, a versatile building block for introducing a selectively addressable functional handle into a peptide sequence. The Nα-Fmoc group, labile to basic conditions (e.g., piperidine), and the side-chain Nγ-Alloc (allyloxycarbonyl) group, uniquely cleaved by palladium(0) catalysis, offer an exceptional orthogonal system for precise, on-resin modification.
Introduction: The Imperative for Orthogonality in Peptide Synthesis
The functionalization of peptides at specific sites unlocks the ability to enhance their therapeutic properties, study their biological interactions, and create novel biomaterials.[1] The core principle enabling this is "orthogonality," where different protecting groups on the amino acid building blocks can be removed under distinct, non-interfering conditions.[2][3][4][5] This allows for the selective unmasking of a single reactive group on a fully assembled, resin-bound peptide, paving the way for targeted modification.
Fmoc-D-Dab(Alloc)-OH (Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid) is an exemplary reagent for this purpose.[6] Its structure incorporates two key features:
-
The Nα-Fmoc Group: This standard protecting group is used for temporary protection of the alpha-amine during peptide chain elongation and is readily removed with a mild base like piperidine.[1][7]
-
The Nγ-Alloc Group: This group protects the side-chain amine and is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It is selectively removed using a palladium(0) catalyst, providing a unique chemical handle for modification.[1][8]
This dual-protection scheme makes Fmoc-D-Dab(Alloc)-OH an indispensable tool for researchers aiming to construct complex and precisely functionalized peptides.[1][6]
Principle of the Method: A Stepwise Workflow for Precision
The strategy for site-specific modification using Fmoc-D-Dab(Alloc)-OH is a multi-stage process executed while the peptide remains anchored to the solid support. This on-resin approach minimizes side reactions and simplifies purification.
The core workflow is as follows:
-
Peptide Assembly: The peptide is synthesized on a solid support using standard Fmoc-based SPPS. Fmoc-D-Dab(Alloc)-OH is incorporated at the desired modification site.
-
Selective Alloc Deprotection: After chain assembly, the resin-bound peptide is treated with a palladium(0) catalyst and a scavenger to selectively remove the Alloc group from the Dab side chain, exposing a primary amine.[9][10]
-
Site-Specific Conjugation: The exposed amine is then reacted with a molecule of interest (e.g., an activated fluorophore, biotin, or a cytotoxic drug payload).[9]
-
Global Deprotection and Cleavage: Finally, the modified peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (typically trifluoroacetic acid-based).[9]
Figure 1: General workflow for site-specific peptide modification.
Compound Data: Fmoc-D-Dab(Alloc)-OH
| Property | Value |
| Chemical Name | Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid |
| CAS Number | 387824-78-4 |
| Molecular Formula | C₂₃H₂₄N₂O₆[11][12] |
| Molecular Weight | 424.45 g/mol [11][12] |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
Detailed Experimental Protocols
Part A: Incorporation of Fmoc-D-Dab(Alloc)-OH via Fmoc-SPPS
This protocol outlines a standard manual synthesis cycle. Conditions can be adapted for automated synthesizers.
Materials and Reagents:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids, including Fmoc-D-Dab(Alloc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HCTU, DIC, Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Peptide synthesis vessel and shaker
Protocol:
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 1 hour in the synthesis vessel.[7][13]
-
Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and shake for 5 minutes. Drain. Add fresh deprotection solution and shake for an additional 15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling (for standard residues):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated solution to the resin and shake for 1-2 hours at room temperature.
-
-
Coupling Monitoring: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.[9]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Incorporation of Fmoc-D-Dab(Alloc)-OH: Repeat steps 4-6 using Fmoc-D-Dab(Alloc)-OH as the amino acid.
-
Peptide Elongation: Continue repeating the deprotection (Step 2) and coupling (Steps 4-6) cycles for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash thoroughly (Step 3). The N-terminus is now a free amine. It is often capped (e.g., with acetic anhydride) if no further N-terminal modification is desired.[10]
Part B: On-Resin Selective Deprotection of the Alloc Group
Causality: The mechanism involves the formation of a π-allyl palladium complex, which is then irreversibly captured by a scavenger, liberating the free amine.[8][10] This reaction is highly selective and does not affect other common protecting groups like Boc, tBu, or Trt.[10]
Materials and Reagents:
-
Peptide-resin containing the Dab(Alloc) residue
-
Anhydrous DCM or DMF
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Scavenger: Phenylsilane (PhSiH₃) or a Meldrum's acid/TES-H/DIPEA solution.[14][15]
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM (or DMF) for 30 minutes under an inert atmosphere.[10][15]
-
Deprotection Cocktail Preparation (Example using Pd(PPh₃)₄ and PhSiH₃):
-
Reaction: Add the deprotection cocktail to the swollen resin. Shake the mixture at room temperature under an inert atmosphere for 20-30 minutes.[15]
-
Repeat Cycle: Drain the solution and wash the resin with DCM (3x). Repeat the deprotection (Steps 2-3) one more time to ensure complete removal.[14][15]
-
Thorough Washing: Wash the resin extensively to remove all traces of palladium catalyst and scavenger byproducts. A typical wash cycle is DCM (5x), DMF (5x), and finally DCM (5x). A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to scavenge residual palladium.
Figure 2: Simplified mechanism of Pd(0)-catalyzed Alloc deprotection.
Part C: Site-Specific Modification of the Dab Side Chain
This is a general protocol for coupling a carboxylic acid-containing molecule to the newly exposed γ-amine of the Dab residue.
Protocol:
-
Resin Preparation: Wash the Alloc-deprotected peptide-resin with DMF (3x).
-
Activation/Coupling:
-
In a separate vial, dissolve the molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid handle, 3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add this activation mixture to the resin.
-
-
Reaction: Shake the vessel for 2-4 hours at room temperature, or overnight if steric hindrance is a concern.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Confirmation: A small aliquot of resin can be cleaved and analyzed by mass spectrometry to confirm successful conjugation before proceeding.
Part D: Final Cleavage and Deprotection
Protocol:
-
Resin Preparation: Wash the fully modified peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/Triisopropylsilane (TIPS)/H₂O (95:2.5:2.5).[14]
-
Incubation: Gently agitate the slurry for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[9]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether. Dry the final peptide pellet under vacuum.[9]
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).[9]
Case Study: Synthesis of a Fluorescently Labeled Pentapeptide
Target Peptide: Ac-Gly-Ala-Dab(5-FAM)-Val-Leu-NH₂
| Step | Procedure | Expected Mass (Monoisotopic) | Observed Mass (LC-MS) | Status |
| 1 | Synthesis of Ac-Gly-Ala-D-Dab(Alloc)-Val-Leu-Rink Amide Resin | 696.4 Da (for protected peptide) | N/A | Complete |
| 2 | On-resin Alloc Deprotection | 612.4 Da (Alloc group removed) | 612.3 Da | Complete |
| 3 | On-resin coupling of 5-Carboxyfluorescein (5-FAM) | 970.5 Da (for labeled peptide) | 970.6 Da | Complete |
| 4 | Cleavage, Deprotection, and Purification | 970.5 Da | 970.5 Da | >95% Purity |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alloc Deprotection | 1. Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation.[8] 2. Inefficient Scavenging: The scavenger is consumed or inefficient.[8] 3. Poor Resin Swelling: Reagents cannot access the Alloc sites.[8] | 1. Use fresh, high-quality catalyst and perform the reaction under an inert atmosphere. 2. Use a sufficient excess of scavenger (e.g., 20-40 eq. of PhSiH₃). 3. Ensure the resin is fully swollen in an appropriate solvent (DCM or DMF) before adding reagents. Repeat the deprotection cycle. |
| Side Reaction (e.g., re-alkylation) | The allyl cation is not trapped efficiently by the scavenger and reacts with other nucleophiles on the peptide.[8] | Increase the concentration and efficiency of the scavenger. A Meldrum's acid/TES-H/DIPEA cocktail can be very effective.[14] |
| Low Yield of Final Modified Peptide | 1. Incomplete coupling during the modification step (Part C). 2. Loss of peptide during precipitation/washing. | 1. Use a higher excess of the conjugation molecule and coupling reagents. Allow for a longer reaction time. 2. Ensure the diethyl ether is ice-cold for precipitation and minimize the number of washes. |
| Multiple Peaks in Final HPLC | 1. Incomplete Alloc deprotection or subsequent modification. 2. Side reactions during cleavage (if sensitive residues are present). | 1. Optimize the on-resin reaction steps and confirm completion with test cleavages. 2. Ensure the correct scavengers (e.g., TIPS for Trp, EDT for Cys) are used in the final cleavage cocktail. |
Conclusion
Fmoc-D-Dab(Alloc)-OH is a powerful and reliable building block for the site-specific modification of peptides. The orthogonality of the Alloc protecting group, combined with well-established protocols for its selective removal, provides researchers with precise control over peptide functionalization. This enables the synthesis of advanced peptide-based tools and therapeutics with tailored properties.[1] By understanding the underlying chemistry and following robust experimental procedures, scientists can effectively leverage this reagent to push the boundaries of peptide science and drug discovery.
References
- pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Cressman, S., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(8), 535-540. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Site-Specific Peptide Labeling Using Boc-Dab(Aloc)-OH.
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Synbio-tech. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfachemic.com [alfachemic.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chemscene.com [chemscene.com]
- 12. scbt.com [scbt.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 15. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Dab(Alloc)-OH
<
Abstract
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, binding affinity, and proteolytic resistance compared to their linear counterparts.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides using a side-chain to side-chain lactamization strategy, leveraging the unique properties of Fmoc-D-Dab(Alloc)-OH. The use of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (Dab) offers a strategic scaffold for cyclization, while the orthogonal allyloxycarbonyl (Alloc) protecting group allows for selective deprotection on the solid phase, a critical step for efficient on-resin cyclization.[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic discovery.
Introduction: The Strategic Advantage of Cyclic Peptides and the Role of Fmoc-D-Dab(Alloc)-OH
The conformational constraint imposed by cyclization often leads to peptides with increased potency and improved pharmacokinetic profiles.[4] On-resin cyclization, in particular, offers significant advantages over solution-phase methods by minimizing intermolecular side reactions and simplifying purification procedures.[4]
The choice of building blocks is paramount for a successful on-resin cyclization strategy. Fmoc-D-Dab(Alloc)-OH is a versatile derivative of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid.[2] Its utility stems from a dual-protection scheme:
-
Nα-Fmoc (Fluorenylmethyloxycarbonyl) group: This base-labile protecting group is standard for the temporary protection of the α-amino group during solid-phase peptide synthesis (SPPS).[5]
-
Nγ-Alloc (Allyloxycarbonyl) group: This protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage.[6] It can be selectively removed under mild conditions using a palladium(0) catalyst, providing the necessary orthogonality for on-resin modifications.[6][7]
This orthogonal protection strategy is the cornerstone of the methodology described herein, enabling the selective deprotection of the Dab side chain for subsequent intramolecular amide bond formation with the side chain of an acidic amino acid like Aspartic or Glutamic acid.
The Synthetic Workflow: A Conceptual Overview
The synthesis of a side-chain to side-chain cyclized peptide using Fmoc-D-Dab(Alloc)-OH follows a logical progression of steps, primarily conducted on a solid support. The overall workflow is depicted below.
Figure 1: High-level workflow for the synthesis of cyclic peptides using Fmoc-D-Dab(Alloc)-OH.
Detailed Methodologies and Protocols
This section provides detailed, step-by-step protocols for the synthesis of a model cyclic peptide. These protocols should be considered as a starting point and may require optimization based on the specific peptide sequence.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-D-Dab(Alloc)-OH | High purity, peptide synthesis grade |
| Other Fmoc-amino acids | Standard side-chain protection (e.g., tBu, Boc, Trt) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Anhydrous |
| Piperidine | Reagent grade |
| Diisopropylethylamine (DIEA) | Reagent grade |
| HBTU/HATU | Coupling reagent |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst for Alloc deprotection |
| Phenylsilane | Scavenger |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger |
| Water | HPLC grade |
Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS
This protocol outlines the assembly of the linear peptide precursor on the solid support.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., HBTU/DIEA in DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence, incorporating Fmoc-D-Dab(Alloc)-OH and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) at the desired positions.
Protocol 2: Selective On-Resin Alloc Deprotection
This critical step unmasks the side-chain amine of the Dab residue for cyclization. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Resin Preparation: After the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound peptide thoroughly with DCM and dry under vacuum.
-
Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 eq.) and phenylsilane (5 eq.) in anhydrous DCM.
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction is typically complete within 2 hours. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DCM (5x), DMF (5x), and finally DCM (3x).
Note: Microwave-assisted deprotection can significantly reduce reaction times.[8][9]
Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
This protocol describes the formation of the intramolecular amide bond between the deprotected Dab side chain and the side chain of an acidic amino acid.
-
Resin Swelling: Swell the resin in DMF.
-
Activation and Cyclization: Add a solution of a coupling reagent such as HATU (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After completion, wash the resin with DMF (5x) and DCM (3x).
Figure 2: Chemical workflow for on-resin cyclization.
Protocol 4: Final Cleavage and Global Deprotection
This final step releases the cyclic peptide from the solid support and removes any remaining side-chain protecting groups.
-
Resin Preparation: Wash the resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Analysis
The crude cyclic peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).
Troubleshooting and Key Considerations
-
Incomplete Alloc Deprotection: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. Consider extending the reaction time or using fresh reagents.
-
Low Cyclization Yield: This can be sequence-dependent. Ensure efficient deprotection of the side chains. The choice of coupling reagent and reaction time may need optimization. The presence of turn-inducing amino acids, such as D-amino acids, can pre-organize the peptide for cyclization.[4]
-
Dimerization during Cyclization: On-resin cyclization generally favors intramolecular reactions due to the pseudo-dilution effect. However, if dimerization is observed, consider using a lower loading resin.
-
Side Reactions: The choice of scavengers in the final cleavage cocktail is crucial to prevent side reactions with sensitive amino acids (e.g., Trp, Met, Cys).
Conclusion
The use of Fmoc-D-Dab(Alloc)-OH provides a robust and versatile strategy for the synthesis of side-chain to side-chain cyclized peptides.[2] The orthogonal nature of the Alloc protecting group is key to enabling selective on-resin cyclization, a method that offers numerous advantages for the efficient production of these therapeutically promising molecules.[4][6] The protocols outlined in this guide serve as a solid foundation for researchers to explore the synthesis of novel cyclic peptides for a wide range of applications in drug discovery and development.
References
- The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026). Vertex AI Search.
- On-resin peptide macrocyclization using thiol-ene click chemistry.
- Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.).
- On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols. (n.d.). BenchChem.
- Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). Journal of Peptide Science, 22(10), 622-627.
- On-resin peptide cyclization. (2006).
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016).
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.).
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PubMed Central.
- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PubMed Central.
- Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. (2025). Journal of the American Chemical Society.
- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. (2025).
- Cheneval, O., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Journal of Organic Chemistry, 79(12), 5538-5544.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Organic & Biomolecular Chemistry.
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
- Automated Synthesis of Cyclic Disulfide-Bridged Peptides. (n.d.).
- Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH. (n.d.). BenchChem.
- Fmoc-Dab(Alloc)-OH. (n.d.). Ambeed.com.
- The synthesis and cyclization of 2,4-diaminobutyric acid. (n.d.).
- Synthetic Natural Product Inspired Cyclic Peptides. (n.d.).
- Synthetic Natural Product Inspired Cyclic Peptides. (2021). ACS Chemical Biology.
Sources
- 1. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Alloc Deprotection in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of the Alloc Group in Advanced Peptide Synthesis
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. Among the arsenal of protective groups available to the modern peptide chemist, the allyloxycarbonyl (Alloc) group stands out for its unique deprotection mechanism, offering a valuable dimension of orthogonality.[1][2] This orthogonality is particularly crucial in complex synthetic strategies, such as the synthesis of branched, cyclic, or otherwise modified peptides, where selective deprotection is not just advantageous but essential.[1][3]
The Alloc group is a carbamate-based protecting group used for amines, prized for its stability under the acidic and basic conditions typically employed for the removal of Boc and Fmoc groups, respectively.[1][4] This stability allows for the selective unmasking of a specific amine functionality, often on an amino acid side chain like lysine, to enable further chemical modifications on the solid support.[1][3] The removal of the Alloc group is achieved through a palladium(0)-catalyzed reaction, a mild and highly specific process that leaves other protecting groups intact.[2][5]
This application note provides a comprehensive guide to the theory and practice of Alloc deprotection in SPPS. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the Alloc protecting group in their synthetic endeavors. We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols for both manual and automated synthesis, and offer insights into monitoring, troubleshooting, and optimizing this critical step.
The Mechanism of Alloc Deprotection: A Palladium-Catalyzed Allylic Substitution
The removal of the Alloc group proceeds via a catalytic cycle known as the Tsuji-Trost reaction.[1] This process is initiated by the coordination of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group of the Alloc-protected amine.[2][5]
The key steps of the mechanism are as follows:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex.[2][5]
-
Carbamate Dissociation: The carbamate anion then dissociates from the palladium complex.
-
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine on the peptide resin and carbon dioxide.
-
Nucleophilic Scavenging and Catalyst Regeneration: A nucleophilic scavenger attacks the π-allyl-palladium(II) complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, allowing it to participate in another deprotection cycle.[5]
The efficiency of this process is highly dependent on the choice of scavenger, which plays the critical role of irreversibly trapping the allyl group and preventing side reactions, such as the re-alkylation of the newly deprotected amine.[5]
Diagram: Catalytic Cycle of Alloc Deprotection
Caption: Step-by-step workflow for manual Alloc deprotection.
Automated On-Resin Alloc Deprotection with Microwave Irradiation
Microwave-assisted synthesis can significantly accelerate the deprotection process. [6][7]The following is a general guideline adaptable to most automated peptide synthesizers with microwave capabilities.
-
Instrument Setup:
-
Program the synthesizer for the Alloc deprotection cycle.
-
Ensure fresh, high-quality reagents are loaded.
-
-
Deprotection Cycle (Example for a 0.1 mmol scale):
-
Pre-swelling: Swell the resin in DMF.
-
Reagent Delivery:
-
Add a solution of the scavenger (e.g., phenylsilane in DMF).
-
Add the palladium catalyst solution (e.g., Pd(PPh₃)₄ in DMF).
-
-
Microwave Irradiation: Apply microwave power to maintain a temperature of 38-40°C for 5-10 minutes. [6][7][8] * Drain and Wash: Drain the reaction vessel and perform several DMF washes.
-
Repeat Cycle: For complete deprotection, it is recommended to repeat the deprotection cycle once. [8] * Final Washes: Perform extensive washes with DMF and DCM as described in the manual protocol.
-
Monitoring the Deprotection Reaction
Confirming the complete removal of the Alloc group before proceeding with the next synthetic step is crucial. Several analytical techniques can be employed:
-
Kaiser Test (Ninhydrin Test): This is a qualitative test for the presence of free primary amines. [9]A positive result (blue beads) indicates successful deprotection. However, this test is not suitable for N-terminal proline residues.
-
LC-MS Analysis of a Cleaved Aliquot: A small amount of resin can be cleaved, and the resulting peptide analyzed by LC-MS. [9]The disappearance of the mass corresponding to the Alloc-protected peptide and the appearance of the mass of the deprotected peptide confirms the reaction's completion.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Inactive catalyst (oxidized Pd(0)).- Insufficient reaction time or temperature.- Inefficient scavenging. | - Use fresh, high-quality Pd(PPh₃)₄ and anhydrous solvents.- Increase reaction time or, if using a microwave, slightly increase the temperature.- Ensure the correct stoichiometry of the scavenger is used. [5] |
| Side Reactions (e.g., N-allyl adducts) | - Inefficient scavenging, leading to re-alkylation of the deprotected amine. [5] | - Use a more effective scavenger or increase its concentration.- Ensure thorough washing after deprotection to remove all by-products. |
| Resin Discoloration (Darkening) | - Formation of palladium black (Pd(0) decomposition). | - This is often cosmetic and may not affect the final peptide purity. However, ensure extensive washing to remove all palladium residues. |
Conclusion
The Alloc protecting group is a powerful tool in the peptide chemist's repertoire, enabling sophisticated synthetic strategies that are often challenging with more conventional protecting group schemes. Its palladium-mediated deprotection offers a high degree of orthogonality, which is indispensable for the synthesis of complex peptides. By understanding the underlying mechanism and adhering to meticulously developed protocols, researchers can confidently and successfully incorporate Alloc deprotection into their SPPS workflows. The detailed procedures and troubleshooting guidance provided in this application note are intended to empower scientists to harness the full potential of this versatile protecting group, paving the way for new discoveries in peptide-based research and drug development.
References
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Reineke, U., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
- Szumigala, M., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Pepresin. (n.d.). Alloc and Allyl Deprotection for Peptide Synthesis.
- ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (n.d.). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis.
- CDN. (n.d.). Alloc Protecting Group Removal Protocol.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for On-Resin Cyclization Utilizing Fmoc-D-Dab(Alloc)-OH and Palladium Catalysis
Introduction: Engineering Constrained Peptides through On-Resin Cyclization
The synthesis of cyclic peptides is a cornerstone of modern medicinal chemistry and drug development.[1][2] Cyclization confers conformational rigidity to otherwise flexible linear peptides, often leading to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. On-resin cyclization, where the ring closure is performed while the peptide is anchored to a solid support, presents significant advantages over solution-phase methods.[3] This strategy effectively minimizes intermolecular side reactions by enforcing pseudo-dilution conditions and simplifies the purification of the final cyclic product.[3]
A critical element in the successful on-resin synthesis of complex cyclic peptides is the implementation of an orthogonal protection strategy.[4][5] This allows for the selective deprotection of specific side chains for cyclization without disturbing other protecting groups on the peptide backbone or other side chains.[5] The use of Nα-Fmoc for temporary backbone protection, acid-labile groups (like tBu) for certain side chains, and a third, orthogonally removable group for the cyclization handles is a common and powerful approach.[6][7]
This application note provides a detailed protocol for the on-resin cyclization of peptides to form a lactam bridge, leveraging the unique capabilities of the non-proteinogenic amino acid Fmoc-D-Dab(Alloc)-OH (Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid).[8][9] The allyloxycarbonyl (Alloc) protecting group on the side chain of Dab is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Trt).[6] The selective removal of the Alloc group is achieved through palladium(0)-catalyzed allylic substitution, a mild and efficient reaction, unmasking a primary amine for subsequent intramolecular amide bond formation.[4][6][10]
We will delve into the mechanistic underpinnings of the key deprotection and cyclization steps, provide a meticulously detailed experimental protocol, and offer insights into reaction monitoring and troubleshooting.
Core Principles and Strategic Considerations
The overall strategy involves the solid-phase synthesis of a linear peptide containing both an amino acid with a free carboxylic acid side chain (e.g., Asp or Glu) and Fmoc-D-Dab(Alloc)-OH. Upon completion of the linear sequence assembly, the N-terminal Fmoc group is retained to protect the alpha-amine. The Alloc group on the Dab side chain is then selectively removed using a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[6][11][12] This unmasks the side-chain amine of the Dab residue. Finally, an intramolecular amide bond is formed between the newly freed amine and a side-chain carboxylic acid, facilitated by standard peptide coupling reagents.
The Orthogonal Protection Scheme
The success of this methodology hinges on the orthogonality of the protecting groups. The Fmoc group is removed by a base (e.g., piperidine), the Alloc group by a palladium(0) catalyst, and the side-chain protecting groups (like tBu on Asp) and the resin linker are cleaved by strong acid (e.g., TFA).[6][7] This hierarchy allows for a controlled sequence of deprotection and reaction events.
Diagram 1: Orthogonal Deprotection Strategy
This diagram illustrates the sequential and selective removal of the protecting groups, which is fundamental to the on-resin cyclization process.
Caption: Workflow for On-Resin Cyclization using Fmoc-D-Dab(Alloc)-OH.
Mechanism of Palladium-Catalyzed Alloc Deprotection
The removal of the Alloc group proceeds via a Tsuji-Trost-type reaction.[6] The catalytically active species is a 16-electron Pd(0) complex, often formed by the dissociation of triphenylphosphine (PPh₃) ligands from Pd(PPh₃)₄.[6]
The mechanism involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex and releasing the carbamate anion.[6]
-
Nucleophilic Scavenger: A scavenger, such as phenylsilane (PhSiH₃), is required to react with the activated π-allyl complex.[6][12] This prevents the allyl group from reattaching to the deprotected amine or other nucleophiles present. Other scavengers like morpholine or dimedone can also be used.
-
Reductive Elimination: The scavenger attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst.[6]
Diagram 2: Catalytic Cycle of Alloc Deprotection
This diagram outlines the key steps in the palladium-catalyzed removal of the Alloc protecting group.
Caption: Mechanism of Pd(0)-catalyzed Alloc group removal.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-D-Dab(Alloc)-OH | Peptide Synthesis Grade | e.g., ChemPep, Sigma-Aldrich | Store at 2-8°C.[13] |
| Rink Amide or Wang Resin | 100-200 mesh | Standard Suppliers | Choice depends on desired C-terminal amide or acid. |
| Fmoc-Protected Amino Acids | Peptide Synthesis Grade | Standard Suppliers | Including Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Sigma-Aldrich, etc. | Oxygen sensitive; handle under inert atmosphere. |
| Phenylsilane (PhSiH₃) | ≥97% | Sigma-Aldrich, etc. | Acts as the allyl scavenger. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Suppliers | Use anhydrous for coupling reactions. |
| Dichloromethane (DCM) | ACS Grade | Standard Suppliers | |
| Piperidine | Reagent Grade | Standard Suppliers | For Fmoc deprotection. |
| HATU / HBTU | Peptide Synthesis Grade | Standard Suppliers | Coupling reagent for cyclization. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Suppliers | Base for coupling reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Suppliers | For final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Suppliers | Scavenger for cleavage cocktail. |
Detailed Experimental Protocol
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin. Adjust volumes accordingly for different scales.
Part 1: Linear Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF (5 mL) for 1 hour in a fritted peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Amino Acid Coupling: Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence. Incorporate Fmoc-D-Dab(Alloc)-OH and an acidic residue (e.g., Fmoc-Asp(OtBu)-OH) at the desired positions. Ensure the N-terminal amino acid remains Fmoc-protected after the final coupling step. Do not perform a final Fmoc deprotection.
Part 2: On-Resin Alloc Deprotection
Note: Palladium catalysts are sensitive to oxygen.[14] While some protocols report success under atmospheric conditions, performing these steps under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for optimal results and catalyst longevity.[15]
-
Resin Preparation: Wash the peptide-resin with DCM (5 x 5 mL) and allow it to swell in DCM for 20 minutes.
-
Catalyst Solution Preparation: In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 0.2 eq) in 4 mL of DCM. The solution should be a vibrant yellow.
-
Add Scavenger: To the catalyst solution, add phenylsilane (2 mmol, 20 eq). The solution may change color.
-
Deprotection Reaction: Drain the DCM from the resin. Immediately add the freshly prepared catalyst/scavenger solution to the peptide-resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 30 minutes.
-
Repeat Deprotection: Drain the solution. To ensure complete removal of the Alloc group, repeat steps 4-5 with a freshly prepared catalyst/scavenger solution.[3][6]
-
Thorough Washing: This step is crucial to remove all traces of palladium, which can interfere with subsequent reactions. Perform the following wash cycle:
-
DCM (5 x 5 mL)
-
0.5% DIPEA in DMF (3 x 5 mL)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 mL) - This helps to chelate and remove residual palladium.
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
Part 3: On-Resin Intramolecular Cyclization
-
Resin Swelling: Swell the resin in anhydrous DMF or NMP (5 mL) for 30 minutes.
-
Prepare Cyclization Cocktail: In a separate vial, dissolve the coupling reagent (e.g., HATU, 0.4 mmol, 4 eq) in 3 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq).
-
Cyclization Reaction: Drain the solvent from the resin. Add the cyclization cocktail to the resin.
-
Reaction Incubation: Agitate the mixture at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitoring: To monitor the reaction, take a small aliquot of resin beads, wash them thoroughly, and cleave the peptide from the beads using a standard TFA cocktail. Analyze the cleaved product by LC-MS to check for the disappearance of the linear precursor mass and the appearance of the cyclized product mass (loss of 18 Da, corresponding to H₂O).
-
Final Wash: Once the cyclization is complete, wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum.
Part 4: Cleavage and Purification
-
N-terminal Deprotection (Optional): If a free N-terminus is desired, perform a final Fmoc deprotection with 20% piperidine in DMF as described in Part 1.
-
Cleavage from Resin: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Add the cocktail to the dried resin (approx. 5 mL for 0.1 mmol scale).
-
Incubation: Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the cyclic peptide by reverse-phase HPLC.
Troubleshooting and Field-Proven Insights
-
Incomplete Alloc Deprotection:
-
Cause: Inactive catalyst due to oxygen exposure.[14]
-
Solution: Ensure the use of fresh, high-quality Pd(PPh₃)₄. Prepare the catalyst solution immediately before use. While not always essential, working under an inert gas atmosphere can significantly improve reliability.[15] Perform two deprotection cycles as described.[6]
-
-
Sluggish or Incomplete Cyclization:
-
Cause: Steric hindrance at the cyclization site or peptide aggregation on the resin.
-
Solution: Switch to a more potent coupling reagent like HATU or try a different solvent system (e.g., NMP instead of DMF). Performing the cyclization at a slightly elevated temperature (e.g., 35-40°C) can sometimes improve efficiency, though this should be monitored carefully.
-
-
Discoloration of Resin:
-
Cause: Residual palladium catalyst.
-
Solution: The resin may appear dark (grey or black) if palladium is not completely removed. The washing step with sodium diethyldithiocarbamate is critical for chelating and removing residual metal. Thorough washing is paramount.
-
-
Intermolecular Dimerization:
-
Cause: High resin loading can lead to intermolecular reactions between peptide chains.
-
Solution: Use a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g). On-resin cyclization inherently favors intramolecular reactions, but this becomes less effective at very high loadings.
-
Conclusion
The use of Fmoc-D-Dab(Alloc)-OH in conjunction with palladium-catalyzed deprotection provides a robust and reliable pathway for the on-resin synthesis of side-chain cyclized peptides.[9] The orthogonality of the Alloc group is the key feature that enables the selective formation of a lactam bridge without compromising the integrity of the peptide or other side-chain protecting groups.[6] By understanding the underlying chemical principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently incorporate this powerful technique into their workflows for developing novel, conformationally constrained peptides for a wide range of applications in research and drug discovery.
References
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. J Pept Sci. 2016 Oct;22(10):622-627. [Link]
-
Palladium-Catalyzed Aminocarbonylation in Solid-Phase Peptide Synthesis: A Method for Capping, Cyclization, and Isotope Labeling. ResearchGate. [Link]
-
Understanding the Properties and Applications of Fmoc-D-Dap(Alloc)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Solid phase synthesis of a cyclic peptide using fmoc chemistry. Semantic Scholar. [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Peptidewire. [Link]
-
Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. Methods Mol Biol. 2022;2371:31-42. [Link]
-
Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. ResearchGate. [Link]
-
Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. [Link]
-
Fmoc-based synthesis of disulfide-rich cyclic peptides. UQ eSpace. [Link]
-
Solid Phase Synthesis of Thioether-linked Peptide Macrocycles via Palladium-Catalyzed Intramolecular S-Arylation and S-Alkenylation. ResearchGate. [Link]
-
Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]
-
Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM Corporation. [Link]
-
Biomimetic Synthesis of Palladium Nanoparticles for Catalytic Application. Western Kentucky University. [Link]
-
Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. J. Chem. Soc., Perkin Trans. 1, 2000, 313-319. [Link]
-
A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. ResearchGate. [Link]
-
On-resin peptide macrocyclization using thiol-ene click chemistry. Org Biomol Chem. 2013 Nov 21;11(43):7499-503. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Technical Support Information Bulletin 1197 - Click Cyclization on Resin. AAPPTec. [Link]
-
Preparation of New Catalysts by the Immobilization of palladium(II) Species Onto Silica: An Investigation of Their Catalytic Activity for the Cyclization of Aminoalkynes. Organometallics. 2002, 21 (15), pp 3137–3145. [Link]
-
A palladium-catalyzed cyclization-oxidation sequence: synthesis of bicyclo[3.1.0]hexanes and evidence for S(N)2 C-O bond formation. J Am Chem Soc. 2007 Apr 25;129(16):4906-7. [Link]
Sources
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates Using Fmoc-D-Dab(Alloc)-OH
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fmoc-D-Dab(Alloc)-OH in Peptide-Drug Conjugate (PDC) Synthesis
The landscape of targeted therapeutics is increasingly dominated by precision molecules like Peptide-Drug Conjugates (PDCs), which leverage the specificity of peptides to deliver potent cytotoxic agents directly to target cells, thereby enhancing efficacy and minimizing off-target toxicity.[1] The synthesis of these sophisticated constructs demands a robust and flexible chemical strategy. At the heart of this strategy lies the choice of building blocks that permit the site-specific incorporation of a drug payload.
Fmoc-D-Dab(Alloc)-OH, a derivative of D-2,4-diaminobutyric acid, has emerged as a pivotal tool in the synthesis of PDCs. Its utility stems from the orthogonal protection scheme it offers. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for Solid-Phase Peptide Synthesis (SPPS). The side-chain γ-amino group, the designated point of drug conjugation, is protected by the Allyloxycarbonyl (Alloc) group. This Alloc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild conditions using a palladium(0) catalyst. This orthogonality is the cornerstone of a controlled and efficient PDC synthesis, allowing for the assembly of the full peptide backbone before the specific and targeted introduction of the drug moiety.
This guide provides a comprehensive overview of the synthesis of PDCs using Fmoc-D-Dab(Alloc)-OH, from the fundamental principles to detailed, field-proven protocols. We will delve into the causality behind each experimental choice, offering insights to empower researchers in the design and execution of their synthetic strategies.
I. The Core Principle: Orthogonal Protection in SPPS
The successful synthesis of a PDC using Fmoc-D-Dab(Alloc)-OH hinges on the concept of orthogonal protection. In this context, "orthogonal" means that one protecting group can be removed in the presence of the other without affecting it. This allows for a stepwise and controlled manipulation of the growing peptide chain on the solid support.
The workflow for synthesizing a PDC using this strategy can be visualized as a three-stage process:
Caption: Workflow for PDC synthesis using Fmoc-D-Dab(Alloc)-OH.
II. Experimental Protocols
A. Materials and Reagents
For successful and reproducible synthesis, high-quality reagents are paramount.
| Reagent/Material | Recommended Grade/Supplier | Key Considerations |
| Resins | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminal functionality (amide or carboxylic acid). |
| Fmoc-Amino Acids | Peptide synthesis grade | Ensure high purity to avoid side reactions. |
| Fmoc-D-Dab(Alloc)-OH | High purity (>98%) | The cornerstone of the synthesis. |
| Solvents | Anhydrous DMF, DCM, NMP | Low water and amine content is critical for efficient coupling. |
| Coupling Reagents | HCTU, HATU, HBTU, DIC | Choice depends on the sequence and steric hindrance of the amino acids. |
| Bases | DIPEA, 2,4,6-Collidine | Use high-purity, redistilled bases to prevent side reactions. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF (v/v) | Prepare fresh daily. |
| Alloc Deprotection Reagents | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Air-sensitive; handle under an inert atmosphere. |
| Phenylsilane (PhSiH₃) or other scavengers | Acts as an allyl cation scavenger to prevent side reactions. | |
| Drug/Linker-Drug | Activated form (e.g., NHS ester, carboxylic acid) | Must be stable to the final cleavage conditions if conjugated on-resin. |
| Cleavage Cocktail | Reagent K (TFA/phenol/water/thioanisole/EDT) or similar | Composition depends on the protecting groups of the other amino acids. |
B. Step-by-Step Protocol for Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 30 minutes in a fritted syringe or reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times), DCM (3 times), and DMF (3 times).
-
Causality: The basic nature of piperidine cleaves the acidic proton of the fluorenyl group, leading to β-elimination and the release of dibenzofulvene and a free N-terminal amine. The two-step deprotection ensures complete removal of the Fmoc group.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HCTU, 0.95 equivalents to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: The coupling reagent forms a highly reactive ester of the amino acid, which readily reacts with the free N-terminal amine on the resin-bound peptide to form a stable amide bond.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling.
-
If the Kaiser test is positive, repeat the coupling step.
-
-
Peptide Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-D-Dab(Alloc)-OH at the desired position for drug conjugation.
-
N-terminal Modification (Optional): After the final Fmoc deprotection, the N-terminus can be acetylated (using acetic anhydride and a base) or left as a free amine, depending on the final PDC design.
C. Protocol for Selective On-Resin Alloc Deprotection
This step is critical for unmasking the side-chain amine of the Dab residue for drug conjugation.
-
Resin Preparation: After the peptide synthesis is complete (with the N-terminal Fmoc group either on or off and capped), wash the resin thoroughly with DCM and dry it under a stream of nitrogen or argon.
-
Deprotection Cocktail Preparation:
-
In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to the Alloc groups) in anhydrous DCM or a mixture of DCM/NMP.
-
Add a scavenger, such as Phenylsilane (PhSiH₃) (10-20 equivalents).
-
Causality: The Pd(0) catalyst forms a π-allyl complex with the Alloc group, making it susceptible to nucleophilic attack. The scavenger (phenylsilane) acts as a nucleophile, cleaving the Alloc group and trapping the resulting allyl cation to prevent side reactions like re-alkylation of amines.[2]
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Gently agitate the mixture at room temperature for 30-60 minutes. It is advisable to perform the reaction in the dark to minimize catalyst degradation.
-
Repeat the treatment with a fresh deprotection cocktail to ensure complete removal.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5-6 times).
-
To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 15 minutes).
-
Wash again with DMF (5-6 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the Alloc group.
D. Protocol for On-Resin Drug/Linker-Drug Conjugation
With the γ-amino group of the Dab residue now exposed, the drug or a linker-drug construct can be conjugated. The choice of conjugation chemistry depends on the functional groups available on the payload.
This is a common and robust method for payloads containing a carboxylic acid.
-
Activation of the Drug/Linker:
-
If the drug or linker-drug has a carboxylic acid, pre-activate it using standard peptide coupling reagents (e.g., HCTU/DIPEA or HATU/DIPEA) in DMF, similar to amino acid coupling.
-
Alternatively, the drug/linker can be pre-activated as an N-Hydroxysuccinimide (NHS) ester.[]
-
-
Conjugation Reaction:
-
Add the activated drug/linker solution (2-3 equivalents) to the resin with the deprotected Dab side chain.
-
Agitate at room temperature for 2-4 hours, or overnight if necessary.
-
Causality: The activated carboxyl group of the drug/linker reacts with the primary amine on the Dab side chain to form a stable amide bond.
-
-
Washing: Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times) to remove excess reagents.
-
Monitoring: The reaction can be monitored by a Kaiser test (a negative result indicates complete conjugation) or by cleaving a small amount of resin for LC-MS analysis.
If the drug or linker is available as a stable NHS ester, the conjugation is more direct.[4][5]
-
Resin and Reagent Preparation:
-
Swell the resin with the deprotected Dab side chain in DMF.
-
Dissolve the NHS ester-functionalized drug/linker (2-3 equivalents) in DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the resin.
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents) to facilitate the reaction.
-
Agitate at room temperature for 2-4 hours or overnight.
-
Causality: The NHS ester is a good leaving group, and the primary amine on the Dab side chain acts as a nucleophile, attacking the carbonyl carbon to form an amide bond and release NHS.[]
-
-
Washing and Monitoring: Proceed as described in Method 1.
III. Final Cleavage and Purification
Once the drug is successfully conjugated, the PDC is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Resin Preparation: Wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the protecting groups used in the peptide synthesis. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Causality: Trifluoroacetic acid (TFA) is a strong acid that cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The scavengers in the cocktail (phenol, water, thioanisole, EDT) are crucial for trapping reactive carbocations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude PDC under vacuum.
-
-
Purification and Characterization:
-
Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified PDC by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
-
IV. Visualization of the Orthogonal Deprotection and Conjugation
The following diagram illustrates the key chemical transformations occurring on the Dab residue during the synthesis.
Caption: Chemical scheme of Alloc deprotection and drug conjugation.
(Note: The image placeholders in the DOT script above should be replaced with actual chemical structure images for a complete visual representation.)
V. Conclusion and Future Perspectives
The use of Fmoc-D-Dab(Alloc)-OH provides a robust and versatile platform for the synthesis of well-defined peptide-drug conjugates. The orthogonal protection strategy allows for the precise, site-specific installation of a therapeutic payload after the complete assembly of the peptide backbone, ensuring the homogeneity of the final product. By understanding the chemical principles behind each step—from the selection of protecting groups to the conditions for deprotection and conjugation—researchers can confidently design and synthesize novel PDCs for a wide range of therapeutic applications. As the field of targeted drug delivery continues to evolve, the strategic use of such specialized building blocks will remain a critical enabler of innovation, paving the way for the next generation of precision medicines.
VI. References
-
Alas, M., Saghaeidehkordi, A., & Lavasanifar, A. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(5), 2149-2177.
-
Eustache, P., & Guillaume, L. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis Inc.
-
Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
-
CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol. CDN Isotopes.
-
BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for Conjugating a Peptide to a Trifunctional Linker. BenchChem.
-
BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
-
Aapptec. (2021). Carbodiimides and Additives. Aapptec.
-
Loffet, A. (2004). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. Journal of Peptide Science, 10(4), 237-242.
-
Di Iorio, M., et al. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. Molecules, 26(7), 2026.
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Royal Society of Chemistry. (n.d.). Supporting Information for On-resin synthesis of fluorescently labeled peptides. Royal Society of Chemistry.
-
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Ambeed. (n.d.). 204316-32-5 | Fmoc-Dab(Alloc)-OH. Ambeed.
-
BenchChem. (2025). The Alchemist's Guide: Core Principles of Antibody-Drug Conjugate Payload Synthesis. BenchChem.
-
Biosynth. (2024). Linker Design in Peptide-Drug Conjugates. Biosynth.
-
Tarcsa, E., et al. (2021). Peptide-Drug Conjugates: A Review of the State of the Art. Journal of Medicinal Chemistry, 64(21), 15595-15617.
Sources
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Harnessing Fmoc-D-Dab(Alloc)-OH for the Construction of Diverse Peptide Libraries
Introduction: The Strategic Advantage of Fmoc-D-Dab(Alloc)-OH in Combinatorial Peptide Science
In the landscape of modern drug discovery and chemical biology, peptide libraries have emerged as powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and elucidating biological pathways.[1][2] The construction of these libraries, often comprising millions of unique peptide sequences, demands a synthesis strategy that is not only robust and efficient but also allows for a high degree of molecular diversity. The non-proteinogenic amino acid, Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid (Fmoc-D-Dab(Alloc)-OH) , represents a pivotal building block in this endeavor, offering a unique orthogonal protection scheme that is ideally suited for the generation of complex and diverse peptide libraries.[3][4]
The strategic utility of Fmoc-D-Dab(Alloc)-OH lies in the differential lability of its two protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain amine.[3] This orthogonality is the cornerstone of its application in peptide library synthesis, as it allows for the selective deprotection of the side-chain amine on the solid support, opening up a world of possibilities for on-resin diversification.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-D-Dab(Alloc)-OH for the creation of sophisticated peptide libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the quality control and characterization of the resulting libraries.
The incorporation of a D-amino acid, such as D-Dab, offers an additional, significant advantage: enhanced proteolytic stability.[6][7] Peptides constructed with D-amino acids are resistant to degradation by endogenous proteases, a critical feature for the development of viable peptide-based therapeutics.[6]
Core Principles: Orthogonal Deprotection and Combinatorial Diversification
The power of Fmoc-D-Dab(Alloc)-OH in peptide library synthesis is best understood through the lens of orthogonal protection and combinatorial chemistry. The standard Fmoc-based solid-phase peptide synthesis (SPPS) proceeds with the sequential addition of Fmoc-protected amino acids, with the Fmoc group being removed at each step by a mild base, typically piperidine.[3] The Alloc group on the Dab side chain, however, remains completely stable under these conditions.[8] This allows for the assembly of the linear peptide backbone of the library.
Once the desired linear sequence is synthesized, the Alloc group can be selectively removed using a palladium(0) catalyst, leaving the N-terminal Fmoc group and any acid-labile side-chain protecting groups intact.[8][9] This unmasks a primary amine on the Dab side chain, which serves as a branching point for further chemical modifications. This on-resin diversification is the key to creating vast and complex peptide libraries from a single linear peptide scaffold.
The "split-and-pool" synthesis method is a cornerstone of combinatorial chemistry that, when combined with the unique properties of Fmoc-D-Dab(Alloc)-OH, enables the creation of "one-bead-one-compound" (OBOC) libraries.[10][11][12] In this approach, a batch of resin beads is split into multiple portions, a different building block is coupled to each portion, and then all the portions are pooled back together. This cycle of splitting, coupling, and pooling is repeated, leading to an exponential increase in the number of unique peptide sequences, with each bead ideally carrying a single, distinct peptide.[13]
Experimental Protocols
Part 1: Solid-Phase Synthesis of the Linear Peptide Library Backbone
This protocol outlines the synthesis of a linear peptide library backbone incorporating Fmoc-D-Dab(Alloc)-OH using a manual split-and-pool approach.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-D-Dab(Alloc)-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Split-and-pool synthesis vessels
Protocol:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Split the Resin: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position.
-
Amino Acid Coupling:
-
In separate reaction vessels for each resin portion, add the corresponding Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Pool and Wash: Combine all resin portions into a single vessel and wash thoroughly with DMF (5x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the linear sequence. Incorporate Fmoc-D-Dab(Alloc)-OH at the desired position for branching.
Table 1: Reagent Quantities for a 0.1 mmol Scale Synthesis
| Reagent | Equivalents (eq.) | Amount for 0.1 mmol |
| Fmoc-Amino Acid | 3 | 0.3 mmol |
| HCTU | 2.9 | 0.29 mmol |
| DIPEA | 6 | 0.6 mmol |
| 20% Piperidine in DMF | - | 5 mL per treatment |
Part 2: On-Resin Alloc Deprotection
This protocol describes the selective removal of the Alloc protecting group from the Dab side chain.
Materials:
-
Peptide-resin containing the Dab(Alloc) residue
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: Anhydrous DCM
Protocol:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) to remove any residual DMF.
-
Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in anhydrous DCM. Caution: This step should be performed in a well-ventilated fume hood.
-
Alloc Deprotection: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 2 hours.[8]
-
Washing: Drain the reaction vessel and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of the palladium catalyst and scavenger.
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful removal of the Alloc group.
Part 3: On-Resin Side-Chain Diversification
With the Dab side-chain amine now exposed, a second layer of diversity can be introduced. The following is a general protocol for coupling a new set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to the deprotected amine.
Materials:
-
Resin from Part 2 with deprotected Dab side chains
-
Building blocks for diversification (e.g., a library of carboxylic acids)
-
Coupling reagents (e.g., HCTU/DIPEA for carboxylic acids)
-
Solvents as required for the specific chemistry
Protocol:
-
Split the Resin: Divide the resin from Part 2 into multiple portions, one for each diversifying building block.
-
Coupling Reaction:
-
To each portion of the resin, add the corresponding building block and appropriate coupling reagents. For example, for coupling carboxylic acids, use the same HCTU/DIPEA protocol as in Part 1.
-
Allow the reaction to proceed to completion, monitoring as necessary.
-
-
Pool and Wash: Combine all resin portions and wash thoroughly to remove excess reagents.
Part 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide library from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin library
-
Cleavage cocktail: Reagent K (Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol in a ratio of 82.5:5:5:5:2.5)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours. Caution: Perform this step in a fume hood as TFA is highly corrosive.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptides by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptides. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the final peptide library under vacuum.
Quality Control and Characterization of Peptide Libraries
Ensuring the quality and diversity of a synthesized peptide library is crucial for the success of subsequent screening assays.[14][15] For OBOC libraries, the primary analytical challenge is to identify the sequence of the "hit" beads after a screening process.
Key Analytical Techniques:
-
Mass Spectrometry (MS): This is the most powerful tool for characterizing peptide libraries.[15]
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique is particularly well-suited for the analysis of single beads from OBOC libraries.[1][2][16] A single "hit" bead can be isolated, and the peptide can be cleaved and analyzed to determine its molecular weight, which can then be used to deduce its sequence.[17]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide library after cleavage.[18][19] While it cannot resolve individual components of a highly complex library, it can provide an overall purity profile and detect any major impurities.[19]
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of a small pool of peptides from the library, providing an additional layer of quality control.
Table 2: Comparison of Analytical Techniques for Peptide Library QC
| Technique | Information Provided | Application in Library QC |
| MALDI-TOF MS | Molecular weight of individual peptides | Hit identification from single beads in OBOC libraries |
| HPLC | Overall purity profile of the library | Assessment of cleavage efficiency and detection of major impurities |
| Amino Acid Analysis | Amino acid composition | Verification of the incorporation of the correct amino acids |
Visualizing the Workflow
Caption: Workflow for peptide library synthesis using Fmoc-D-Dab(Alloc)-OH.
Conclusion and Future Perspectives
Fmoc-D-Dab(Alloc)-OH is a powerful and versatile building block that significantly expands the capabilities of combinatorial peptide chemistry. Its orthogonal protecting groups enable the synthesis of highly diverse and complex peptide libraries with branching points for further molecular exploration. The incorporation of a D-amino acid backbone enhances the therapeutic potential of the library members by conferring resistance to proteolytic degradation. The protocols and analytical strategies outlined in this application note provide a robust framework for researchers to successfully construct and characterize these valuable research tools. As the demand for novel peptide-based therapeutics continues to grow, the strategic application of unique building blocks like Fmoc-D-Dab(Alloc)-OH will undoubtedly play a critical role in accelerating the pace of drug discovery.
References
-
High-Throughput One-Bead-One-Compound Approach to Peptide-Encoded Combinatorial Libraries- MALDI-MS Analysis of Single TentaGel Beads. (n.d.). pubs.acs.org. Retrieved January 10, 2026, from [Link]
-
Accurate MALDI-TOF/TOF Sequencing of One-Bead-One-Compound Peptide Libraries with Application to the Identification of Multi-ligand Protein Affinity Agents Using In Situ Click Chemistry Screening. (2010). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Alloc and Allyl Deprotection for Peptide Synthesis. (2025). pepresin.com. Retrieved January 10, 2026, from [Link]
-
Accurate MALDI-TOF/TOF sequencing of one-bead-one-compound peptide libraries with application to the identification of multiligand protein affinity agents using in situ click chemistry screening. (2010). PubMed. Retrieved January 10, 2026, from [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). aminochem.com. Retrieved January 10, 2026, from [Link]
-
High-throughput one-bead-one-compound approach to peptide-encoded combinatorial libraries: MALDI-MS analysis of single TentaGel beads. (2003). PubMed. Retrieved January 10, 2026, from [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). cdn.com. Retrieved January 10, 2026, from [Link]
-
An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). pubs.acs.org. Retrieved January 10, 2026, from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved January 10, 2026, from [Link]
-
The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026). peptide-synthesis.com. Retrieved January 10, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]
-
Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. (2019). Diva-portal.org. Retrieved January 10, 2026, from [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
-
De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. (2025). PNAS. Retrieved January 10, 2026, from [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. Retrieved January 10, 2026, from [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2017). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Split and pool synthesis. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry. (2013). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Quality controls. (n.d.). SB-PEPTIDE. Retrieved January 10, 2026, from [Link]
-
Split-and-Pool Synthesis of a Combinatorial Chemistry Library. (2013). Figshare. Retrieved January 10, 2026, from [Link]
-
Split-and-Pool Synthesis & Characterization of Peptide Tertiary Amide Library l Protocol Preview. (2022). YouTube. Retrieved January 10, 2026, from [Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (2000). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides. (n.d.). Polypeptide. Retrieved January 10, 2026, from [Link]
-
Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides. (2018). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides. (2010). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. (2019). MDPI. Retrieved January 10, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
Sources
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. Accurate MALDI-TOF/TOF Sequencing of One-Bead-One-Compound Peptide Libraries with Application to the Identification of Multi-ligand Protein Affinity Agents Using In Situ Click Chemistry Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 12. Item - Split-and-Pool Synthesis of a Combinatorial Chemistry Library - Public Library of Science - Figshare [plos.figshare.com]
- 13. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 15. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 16. High-throughput one-bead-one-compound approach to peptide-encoded combinatorial libraries: MALDI-MS analysis of single TentaGel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accurate MALDI-TOF/TOF sequencing of one-bead-one-compound peptide libraries with application to the identification of multiligand protein affinity agents using in situ click chemistry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. polypeptide.com [polypeptide.com]
- 19. bachem.com [bachem.com]
Application Notes & Protocols: Microwave-Assisted Protocols for Alloc Deprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed exploration of microwave-assisted protocols for the deprotection of the allyloxycarbonyl (Alloc) group, a crucial transformation in modern organic synthesis, particularly in peptide and carbohydrate chemistry. We delve into the underlying principles of microwave-assisted synthesis, the mechanistic intricacies of palladium-catalyzed Alloc deprotection, and provide validated, step-by-step protocols for efficient and rapid Alloc cleavage. This document is designed to equip researchers with the necessary knowledge to implement these advanced techniques, troubleshoot potential issues, and ultimately accelerate their research and development workflows.
Introduction: The Synergy of Alloc Protection and Microwave Synthesis
The allyloxycarbonyl (Alloc) group serves as a versatile protecting group for amines, prized for its stability under a wide range of conditions and its unique deprotection mechanism.[1] Unlike acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, the Alloc group is removed under neutral conditions using a palladium(0) catalyst, offering excellent orthogonality in complex synthetic strategies.[1][2]
Traditional methods for Alloc deprotection often require long reaction times and stringent anaerobic conditions to prevent catalyst deactivation.[3][4][5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a greener, more efficient alternative.[6][7][8][9] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[3][10] This rapid heating not only enhances efficiency but can also lead to cleaner reactions with higher yields and product purity.[7]
This guide will provide both the theoretical underpinnings and practical protocols for leveraging microwave technology for efficient Alloc deprotection.
The Mechanism of Palladium-Catalyzed Alloc Deprotection
The deprotection of the Alloc group is a catalytic cycle initiated by a palladium(0) species, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1][2][11] The process can be broken down into three key steps as part of the Tsuji-Trost allylation reaction manifold:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group of the Alloc-protected amine. This is followed by an oxidative addition step, forming a π-allyl palladium(II) complex and liberating the carbamate intermediate.[1][11]
-
Decarboxylation: The unstable carbamate intermediate readily decarboxylates to release the free amine and carbon dioxide.[1]
-
Nucleophilic Scavenging and Catalyst Regeneration: To regenerate the Pd(0) catalyst and prevent the newly liberated amine from reacting with the π-allyl palladium complex (a potential side reaction), a nucleophilic "allyl scavenger" is added to the reaction mixture.[1][12] The scavenger traps the allyl group, and subsequent reductive elimination regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Commonly used scavengers include soft nucleophiles like morpholine, N,N'-dimethylbarbituric acid, or hydride donors such as phenylsilane (PhSiH₃) and borane dimethylamine complex (Me₂NH·BH₃).[1][12][13][14]
How Microwaves Accelerate the Process
Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][15] This efficient energy transfer accelerates the rate-determining steps of the catalytic cycle, such as the initial coordination and oxidative addition. The result is a significant reduction in the required reaction time for complete deprotection.[3][4][5][16] Furthermore, the focused heating can minimize the formation of byproducts often seen with prolonged conventional heating.[7]
General Protocol for Microwave-Assisted Alloc Deprotection
This protocol provides a general guideline for the microwave-assisted deprotection of an Alloc-protected amine in solution. For solid-phase peptide synthesis (SPPS), modifications to washing steps will be necessary.
Materials and Reagents:
-
Alloc-protected substrate
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger: Phenylsilane (PhSiH₃) or Borane dimethylamine complex (Me₂NH·BH₃)
-
Anhydrous, degassed solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials with stir bars
Experimental Workflow Diagram
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 3. biotage.com [biotage.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A906025A [pubs.rsc.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 19. Microwave Safety [k-state.edu]
The Strategic Application of Fmoc-D-Dab(Alloc)-OH in Modern Drug Discovery: A Guide to Synthesizing Constrained Peptides
Introduction: The Unique Advantage of Orthogonal Protection in Peptide Therapeutics
In the landscape of contemporary drug discovery, constrained peptides, such as cyclic and branched structures, have emerged as a promising class of therapeutics.[1] Their enhanced proteolytic stability, improved receptor affinity, and favorable pharmacokinetic profiles offer significant advantages over their linear counterparts. The synthesis of these complex architectures, however, hinges on a sophisticated strategy known as orthogonal protection. This approach allows for the selective deprotection of specific functional groups on a peptide chain without affecting others, enabling site-specific modifications like cyclization or the attachment of payloads.
At the heart of this strategy lies a versatile building block: Nα-Fmoc-Nγ-Alloc-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Alloc)-OH) . This non-proteinogenic amino acid is equipped with two distinct protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain amine.[1][2] This dual-protection scheme is the cornerstone of its utility, providing chemists with the precision and control necessary to construct intricate peptide-based drugs.[1] The Fmoc group is readily cleaved under mild basic conditions, typically with piperidine, to allow for peptide chain elongation, while the Alloc group remains intact.[1] Conversely, the Alloc group can be selectively removed using a palladium catalyst, a process that is orthogonal to standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
This technical guide provides a comprehensive overview of the applications of Fmoc-D-Dab(Alloc)-OH in drug discovery, complete with detailed protocols and a case study to illustrate its practical implementation.
Core Applications in Drug Discovery: Crafting Complexity for Enhanced Efficacy
The unique structural features of Fmoc-D-Dab(Alloc)-OH make it an indispensable tool for medicinal chemists aiming to synthesize novel peptide therapeutics for a range of diseases, from metabolic disorders to cancer.[1] Its primary applications lie in the creation of:
-
Cyclic Peptides: Cyclization is a widely employed strategy to improve the metabolic stability and receptor-binding affinity of peptides. Fmoc-D-Dab(Alloc)-OH is instrumental in forming side-chain-to-side-chain or head-to-side-chain lactam bridges.[1] After the assembly of the linear peptide, the Alloc group on the D-Dab residue can be selectively removed on-resin, exposing a primary amine. This amine can then be coupled with a free carboxylic acid on another amino acid side chain (e.g., Aspartic or Glutamic acid) or at the C-terminus to form a stable cyclic structure.
-
Branched Peptides and Peptide-Drug Conjugates (PDCs): The side-chain amine of D-Dab, once deprotected, serves as a versatile handle for creating branched peptides or for conjugating other molecules, such as small-molecule drugs, imaging agents, or polymers like polyethylene glycol (PEG) to enhance pharmacokinetic properties. This allows for the development of sophisticated PDCs that can selectively deliver a cytotoxic payload to a target tissue.
-
Bicyclic Peptides: For even greater conformational constraint and target specificity, bicyclic peptides are being explored as next-generation therapeutics. The orthogonal nature of the Alloc group allows for its selective removal and the formation of a second cyclic bridge within a peptide that already contains one.[2]
Experimental Protocols: A Step-by-Step Guide to Implementation
The successful application of Fmoc-D-Dab(Alloc)-OH in peptide synthesis requires meticulous attention to detail. The following protocols provide a framework for its incorporation, selective deprotection, and subsequent on-resin modification.
Protocol 1: Incorporation of Fmoc-D-Dab(Alloc)-OH into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the standard procedure for coupling Fmoc-D-Dab(Alloc)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Dab(Alloc)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Dab(Alloc)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Selective On-Resin Deprotection of the Alloc Group
This protocol details the removal of the Alloc protecting group from the D-Dab side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing Fmoc-D-Dab(Alloc)-OH
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
0.5% (w/v) Sodium diethyldithiocarbamate in DMF
-
0.5% (v/v) DIPEA in DMF
Procedure:
-
Resin Preparation:
-
Ensure the N-terminus of the peptide is protected with the Fmoc group.
-
Wash the peptide-resin thoroughly with DCM (5x) and dry under a stream of nitrogen.
-
-
Deprotection Cocktail Preparation:
-
In a separate, dry flask under an inert atmosphere (e.g., Argon), dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in anhydrous DCM.
-
Add phenylsilane (20 equivalents) to the solution.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 20-30 minutes.
-
Drain the solution and repeat the deprotection step (3a-3b) one more time to ensure complete removal.
-
-
Washing:
-
Wash the resin thoroughly with DCM (5x).
-
To remove residual palladium catalyst, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3x, 5 minutes each).
-
Wash with 0.5% DIPEA in DMF (3x, 5 minutes each).
-
Wash with DMF (5x) and finally with DCM (5x). The resin is now ready for on-resin modification.
-
Protocol 3: On-Resin Side-Chain-to-Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the deprotected D-Dab side chain and an acidic amino acid side chain (e.g., Aspartic acid).
Materials:
-
Peptide-resin with deprotected D-Dab and Asp side chains
-
Cyclization reagent (e.g., PyBOP, HATU)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Following Alloc deprotection (Protocol 2) and deprotection of the acidic amino acid side chain (e.g., removal of an OAll group from Asp), wash the resin thoroughly with DMF (5x).
-
-
Cyclization Reaction:
-
Swell the resin in DMF.
-
In a separate vessel, prepare a solution of the cyclization reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion by cleaving a small amount of resin and analyzing by LC-MS.
-
Once complete, wash the resin with DMF (5x) and DCM (3x).
-
-
Final Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Case Study: Synthesis of a Constrained Peptide Analog for Enhanced Biological Activity
While specific, publicly disclosed drug discovery case studies detailing the use of Fmoc-D-Dab(Alloc)-OH are often proprietary, we can illustrate its application through a representative example based on published methodologies for creating affinity-enhanced peptides.[3]
Objective: To synthesize a cyclic analog of a linear bioactive peptide to improve its binding affinity to a target receptor. The linear peptide contains a key recognition sequence and flanking residues that can be replaced with D-Dab and Aspartic acid for cyclization.
Synthetic Strategy:
-
Linear Peptide Synthesis: The linear peptide is synthesized on a Rink Amide resin using standard Fmoc-SPPS. Fmoc-D-Dab(Alloc)-OH is incorporated at a strategic position, and an orthogonally protected Aspartic acid derivative (e.g., Fmoc-Asp(OAll)-OH) is incorporated at another position to serve as the other end of the lactam bridge.
-
Selective Deprotection:
-
The Alloc group on the D-Dab side chain is removed using the palladium-catalyzed procedure outlined in Protocol 2.
-
The OAll group on the Aspartic acid side chain is also removed using a similar palladium-catalyzed deprotection.
-
-
On-Resin Cyclization: The on-resin cyclization is performed as described in Protocol 3, using PyBOP and DIPEA to facilitate the intramolecular amide bond formation between the side chains of D-Dab and Aspartic acid.
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified by RP-HPLC.
Expected Outcome and Analysis:
The resulting cyclic peptide is expected to have a significantly higher binding affinity to its target receptor compared to the linear parent peptide. This can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The conformational constraint imposed by the lactam bridge is hypothesized to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.
Data Presentation:
| Compound | Structure | Binding Affinity (KD) | Proteolytic Stability (t1/2 in plasma) |
| Linear Peptide | Linear | 500 nM | 15 min |
| Cyclic Peptide | Cyclized via D-Dab-Asp bridge | 50 nM | > 120 min |
This case study, though illustrative, demonstrates the power of Fmoc-D-Dab(Alloc)-OH in enabling the rational design and synthesis of constrained peptides with improved therapeutic potential.
Conclusion: A Key Enabler of Innovation in Peptide Drug Discovery
Fmoc-D-Dab(Alloc)-OH is more than just a protected amino acid; it is a critical tool that empowers chemists to design and synthesize complex peptide architectures with enhanced drug-like properties.[1] The orthogonality of its protecting groups provides the flexibility and precision required for creating cyclic, branched, and bicyclic peptides, which are at the forefront of peptide therapeutic research. A thorough understanding of the protocols for its use, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working to unlock the full potential of peptide-based medicines.
References
-
Thakkar, A., et al. (2017). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Bioconjugate Chemistry, 28(5), 1475-1483. Available at: [Link]
-
Wucherpfennig, T. G., et al. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 61(40), e202208400. Available at: [Link]
Sources
Application Notes and Protocols for the Incorporation of Fmoc-D-Dab(Alloc)-OH in Automated Peptide Synthesizers
Introduction: The Strategic Advantage of Orthogonal Protection in Complex Peptide Synthesis
In the pursuit of novel peptide therapeutics and advanced biomaterials, the ability to synthesize complex peptide architectures such as branched and cyclic peptides is paramount.[1][2][3] The non-proteinogenic amino acid, Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Alloc)-OH), has emerged as a critical building block in solid-phase peptide synthesis (SPPS) to achieve these intricate designs.[2] Its utility is centered on the orthogonal protection strategy afforded by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain amine.[2][3][4]
This strategic orthogonality is the cornerstone of its application.[3] The Fmoc group is cleaved under mild basic conditions, typically with piperidine, which is a standard step in automated Fmoc-SPPS.[3][5] Conversely, the Alloc group is stable to these basic conditions but can be selectively removed using a palladium(0) catalyst, a process that does not affect the Fmoc group or most other acid-labile side-chain protecting groups.[3][4][6] This allows for the selective deprotection of the Dab side-chain amine at any desired point in the synthesis, enabling site-specific modifications such as chain branching, cyclization, or the attachment of reporter molecules.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-D-Dab(Alloc)-OH in automated peptide synthesizers. It details not only the step-by-step protocols but also the underlying chemical principles and critical parameters for successful synthesis.
Chemical Properties and Structure
A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Alloc)-OH is fundamental to its successful application in SPPS.
| Property | Value | Reference |
| Molecular Formula | C23H24N2O6 | [2][7] |
| Molecular Weight | 424.4 g/mol | [2][7] |
| CAS Number | 204316-32-5 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP | [8] |
The chemical structure of Fmoc-D-Dab(Alloc)-OH, highlighting the orthogonal protecting groups, is depicted below.
Caption: Orthogonal protection of Fmoc-D-Dab(Alloc)-OH.
Protocols for Automated Synthesis
The successful incorporation of Fmoc-D-Dab(Alloc)-OH into a peptide sequence using an automated synthesizer requires careful attention to the coupling and deprotection steps. The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence, resin, and synthesizer.
Part 1: Incorporation of Fmoc-D-Dab(Alloc)-OH into the Peptide Chain
This protocol outlines the standard cycle for coupling Fmoc-D-Dab(Alloc)-OH.
1.1. Reagent Preparation:
-
Fmoc-D-Dab(Alloc)-OH Solution: Prepare a solution of Fmoc-D-Dab(Alloc)-OH in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The concentration will depend on the synthesizer's specifications.
-
Activator Solution: Prepare a solution of a suitable coupling reagent. For sterically hindered amino acids, potent activators are recommended.[9][10]
-
Base Solution: Prepare a solution of a tertiary amine base.
Table of Recommended Reagents for Coupling:
| Reagent Type | Recommended Reagent | Typical Excess (relative to resin loading) | Notes |
| Amino Acid | Fmoc-D-Dab(Alloc)-OH | 3 - 5 eq. | Higher excess may be needed for difficult couplings. |
| Coupling Reagent | HBTU, HATU, HCTU | 2.9 - 4.9 eq. | These are highly effective for sterically hindered residues.[9][11] |
| Base | DIPEA, NMM | 6 - 10 eq. | Use of collidine can be considered to minimize racemization in sensitive residues.[12] |
1.2. Automated Synthesizer Protocol:
The following workflow should be programmed into the automated synthesizer for the coupling of Fmoc-D-Dab(Alloc)-OH.
Caption: Automated SPPS cycle for Fmoc-D-Dab(Alloc)-OH incorporation.
Step-by-Step Description:
-
Resin Swelling: Ensure the peptide-resin is adequately swollen in DMF or NMP before initiating the synthesis.
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF.[11] This is typically a two-step process (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.
-
Coupling: The pre-activated solution of Fmoc-D-Dab(Alloc)-OH is delivered to the reaction vessel. The coupling reaction is allowed to proceed for a specified time, typically 1-2 hours.
-
Monitoring the Coupling Reaction: It is highly recommended to perform a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction.[9] A negative Kaiser test (beads remain colorless or yellow) indicates a successful coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) should be performed.[9]
-
Washing: After the coupling is complete, the resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling remains incomplete after a double coupling, unreacted amines can be capped with acetic anhydride to prevent the formation of deletion sequences.
Part 2: Selective On-Resin Deprotection of the Alloc Group
The selective removal of the Alloc group is a critical step that unmasks the side-chain amine for further modification. This reaction is sensitive to air and should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, although recent studies have shown success with open-flask protocols.[13][14]
2.1. Reagent Preparation:
-
Palladium Catalyst Solution: Prepare a fresh solution of the palladium catalyst in an anhydrous, deoxygenated solvent. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most commonly used catalyst.[6][15]
-
Scavenger Solution: Prepare a solution of a scavenger to trap the released allyl group. Phenylsilane (PhSiH₃) is a widely used and effective scavenger.[6][15]
Table of Reagents for Alloc Deprotection:
| Reagent | Typical Excess (relative to resin loading) | Solvent | Notes |
| Catalyst | Pd(PPh₃)₄ | 0.1 - 0.25 eq. | The catalyst is air-sensitive and should be handled accordingly. |
| Scavenger | Phenylsilane (PhSiH₃) | 5 - 20 eq. | A sufficient excess is crucial for an efficient reaction. |
| Solvent | Anhydrous DCM or DMF | - | Ensure the solvent is dry and deoxygenated. |
2.2. Automated Synthesizer Protocol for Alloc Deprotection:
Many modern peptide synthesizers have dedicated protocols for orthogonal deprotection. The following is a general workflow.
Caption: Workflow for automated on-resin Alloc deprotection.
Step-by-Step Description:
-
Resin Preparation: Ensure the N-terminus of the peptide is protected (typically with Fmoc). Wash the peptide-resin thoroughly with anhydrous DCM.[15]
-
Deprotection Reaction: Add the freshly prepared solution of Pd(PPh₃)₄ and phenylsilane in anhydrous DCM to the resin. Agitate the reaction mixture at room temperature. The reaction is typically repeated 2-3 times for 30-60 minutes each to ensure complete deprotection.
-
Washing: After the deprotection reaction, wash the resin thoroughly with DCM to remove the bulk of the reagents.
-
Palladium Scavenging: To remove residual palladium catalyst, which can interfere with subsequent reactions, wash the resin with a solution of a chelating agent. A common practice is to wash with 0.5% DIPEA in DMF followed by 0.5% sodium diethyldithiocarbamate in DMF.[16]
-
Final Washes: Perform final washes with DMF and DCM to ensure all residual reagents and byproducts are removed. The resin is now ready for the next step, such as on-resin cyclization or branching.
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling of Fmoc-D-Dab(Alloc)-OH (Positive Kaiser Test) | Steric Hindrance: The bulky nature of the amino acid can impede the reaction.[9] | - Use a more potent coupling reagent: Switch to HATU or HCTU.[10]- Increase reaction time: Extend the coupling time to 2-4 hours.[10]- Perform a double coupling: Repeat the coupling step with fresh reagents.[9] |
| Peptide Aggregation: The growing peptide chain may aggregate, blocking reactive sites. | - Incorporate a chaotropic salt wash: A wash with a solution of a chaotropic salt (e.g., LiCl in DMF) can disrupt secondary structures. | |
| Incomplete Alloc Deprotection | Inactive Catalyst: The Pd(PPh₃)₄ catalyst may have been oxidized. | - Use fresh catalyst: Ensure the palladium catalyst is fresh and has been stored under inert gas.- Deoxygenate solvents: Purge solvents with nitrogen or argon before use. |
| Insufficient Scavenger: The scavenger may be depleted before the reaction is complete. | - Increase the excess of scavenger: Use a higher equivalent of phenylsilane. | |
| Darkening of the Resin During Alloc Deprotection | Palladium Precipitation: The palladium catalyst can precipitate as palladium black. | - This is often cosmetic and does not necessarily indicate a failed reaction. However, ensure thorough washing with a chelating agent to remove all palladium residues. |
Conclusion
Fmoc-D-Dab(Alloc)-OH is an invaluable tool for the synthesis of complex peptides. Its successful incorporation into automated peptide synthesizers hinges on a solid understanding of its orthogonal protection chemistry and the optimization of both coupling and deprotection protocols. By employing potent coupling reagents for its incorporation and ensuring the careful execution of the palladium-catalyzed Alloc deprotection, researchers can confidently and efficiently synthesize novel peptide architectures with high purity and yield. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this versatile building block in peptide research and development.
References
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
-
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]
-
Szumigala, M. J., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(43), 7949-7953. Retrieved from [Link]
- Kates, S. A., et al. (1998). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Peptide Research, 9(2), 102-107.
-
Mahto, S. K., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-acylurea approach. Angewandte Chemie International Edition, 50(45), 10951-10954. Retrieved from [Link]
-
Napier, P., et al. (2023). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
American Chemical Society. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
American Chemical Society. (2023). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Mahto, S. K., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie (International ed. in English), 50(45), 10951–10954. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Organic & Biomolecular Chemistry. (2014). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 12(43), 8758-8762. Retrieved from [Link]
-
ChemRxiv. (2022). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]
Sources
- 1. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy Fmoc-Dab(Alloc)-OH | 204316-32-5 [smolecule.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Alloc Deprotection with Pd(PPh3)4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the allyloxycarbonyl (Alloc) deprotection of amines using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Introduction: The Alloc Deprotection Reaction
The Alloc protecting group is a valuable tool in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with Fmoc and Boc protecting groups.[1] Its removal is typically achieved through a palladium(0)-catalyzed reaction. The process begins with the coordination of the Pd(0) catalyst to the allyl group's double bond, followed by oxidative addition to form a π-allyl-palladium(II) complex.[2][3] This complex then reacts with a nucleophilic scavenger, which traps the allyl group, regenerates the Pd(0) catalyst, and liberates the desired free amine.[1][2]
Catalytic Cycle of Alloc Deprotection
Caption: Catalytic cycle of Alloc deprotection.
Frequently Asked Questions (FAQs)
Q1: My Alloc deprotection is incomplete. What are the most common causes?
A1: Incomplete Alloc deprotection can arise from several factors:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation and can be "poisoned" by impurities or certain functional groups on your substrate.[2] The quality of the Pd(PPh₃)₄ is crucial; it should be a bright, golden-yellow crystalline solid. A dark orange, brown, or greenish appearance indicates decomposition.[4]
-
Inefficient Scavenging: The scavenger's role is to irreversibly trap the allyl cation. If the scavenger is inefficient or used in insufficient quantity, the allyl group can re-attach to the deprotected amine or other nucleophilic sites on your molecule.[2][5]
-
Poor Reagent Accessibility (Solid-Phase Synthesis): In SPPS, inadequate swelling of the resin can physically prevent the catalyst and scavenger from reaching the Alloc-protected sites.[2]
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time can significantly impact the deprotection efficiency.[2][6]
-
Steric Hindrance: In large or sterically crowded molecules, the Alloc group may be less accessible to the bulky palladium catalyst.[2]
Q2: Do I need to run the reaction under an inert atmosphere?
A2: Historically, strict inert atmosphere (argon or nitrogen) conditions were considered essential due to the oxygen sensitivity of Pd(PPh₃)₄.[7][8] However, recent studies and practical applications have shown that for single deprotection events, the catalyst can be surprisingly tolerant to atmospheric conditions, especially when the reaction is performed quickly or with gentle heating (e.g., microwave-assisted).[3][7][8] For reactions involving multiple Alloc groups or extended reaction times, an inert atmosphere is still recommended to prevent gradual catalyst deactivation.[9]
Q3: What is the most common side reaction, and how can I prevent it?
A3: The most prevalent side reaction is the N-alkylation of the newly deprotected amine by the allyl cation generated during the catalytic cycle.[1][3][5] This leads to the formation of an undesired N-allyl byproduct. This can be effectively minimized by using an efficient nucleophilic scavenger in a sufficient excess to rapidly and irreversibly trap the allyl cation.[3][5]
In-depth Troubleshooting Guides
Issue 1: Incomplete Deprotection Despite Standard Conditions
You've followed a standard protocol, but HPLC or LC/MS analysis shows a significant amount of starting material remaining.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Alloc deprotection.
Detailed Action Plan
-
Catalyst Integrity: First, visually inspect your Pd(PPh₃)₄. If it is not a vibrant yellow, it has likely oxidized and lost activity.[4] Use a fresh batch from a reliable supplier.
-
Scavenger Choice and Stoichiometry: The choice of scavenger is critical. While phenylsilane (PhSiH₃) is widely used, it can be less effective for deprotecting secondary amines compared to primary amines.[10][11]
-
For stubborn deprotections, especially of secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) is often a superior choice, leading to quantitative removal of the Alloc group without N-allyl side products. [5][11]
-
Ensure you are using a sufficient excess of the scavenger. Typical protocols call for 10-40 equivalents.[9][11]
-
| Scavenger | Typical Equivalents | Notes |
| Phenylsilane (PhSiH₃) | 10 - 24 | Commonly used, acts as a hydride donor.[8][10] May be less effective for secondary amines.[11] |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 | Highly effective, especially for secondary amines; prevents N-allyl formation.[5][11] |
| Morpholine | High excess | A common nucleophilic scavenger, but can be less efficient than others.[1][5] |
| Meldrum's acid / TES-H / DIPEA | (1:1:1 v/v/v) | A scavenger cocktail reported for on-resin deprotection.[12] |
-
Optimize Reaction Conditions:
-
Time: If the reaction is sluggish, consider increasing the reaction time. Running two shorter deprotection cycles can be more effective than one long one, as it replenishes the active catalyst.[12]
-
Temperature: Gentle heating to 40-50°C can significantly accelerate the reaction. Microwave irradiation is also a highly effective method for expediting the deprotection, often leading to cleaner results in minutes.[7][12]
-
Issue 2: Disappearance of Product Peak on LC/MS After Deprotection
You perform the Alloc deprotection, and upon analysis, your expected product peak is gone, or you see a complex mixture of new peaks.
Potential Causes and Solutions
-
Product Adsorption or Precipitation: The newly deprotected amine can sometimes chelate to residual palladium, causing precipitation or streaking on reverse-phase HPLC columns.
-
Solution: After the deprotection reaction, perform several washes with a solution of a chelating agent like 5 mM sodium diethyldithiocarbamate in DMF to scavenge any remaining palladium.[13]
-
-
Change in Polarity: If you are deprotecting multiple Alloc groups, the resulting polyamine will be significantly more polar than the starting material.[9] It may be eluting with the solvent front on your standard HPLC gradient.
-
Solution: Adjust your LC method to include a more aqueous starting gradient (e.g., start at 0-5% organic phase) to retain and resolve highly polar compounds.[9]
-
-
Catalyst Poisoning and Side Reactions: If your starting material contains functional groups that can poison the catalyst (e.g., unprotected thiols), you may see incomplete conversion and a mixture of byproducts.
-
Solution: Ensure that functional groups incompatible with Pd(0) are appropriately protected. If a thiol is present, consider temporary protection or using a larger excess of the palladium catalyst.
-
Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection (Manual)
This protocol is adapted for a typical 0.1 mmol solid-phase peptide synthesis.
-
Swell the Alloc-protected peptide-resin in dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
Prepare a deprotection solution: Dissolve Pd(PPh₃)₄ (0.2-0.25 equivalents, e.g., ~23-29 mg) and phenylsilane (20-24 equivalents, e.g., ~240 µL) in 1-2 mL of DCM.[7][8][13][14]
-
Add the deprotection solution to the resin.
-
Agitate the vessel under a nitrogen or argon atmosphere (recommended for best results) for 20-30 minutes at room temperature.[8][13]
-
Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
For complete removal, it is often beneficial to repeat the deprotection cycle (steps 3-6) one more time.[12][13]
-
Optional: Wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.[13]
Protocol 2: Microwave-Assisted Alloc Deprotection
This method can significantly shorten reaction times.
-
Swell the Alloc-protected peptide-resin in DMF in a microwave-safe peptide synthesis vessel.
-
Add a solution of the scavenger (e.g., Meldrum's acid/TES-H/DIPEA cocktail or phenylsilane) in DMF.[12]
-
Add the Pd(PPh₃)₄ solution in DMF (typically 0.1-0.25 equivalents).
-
Apply microwave irradiation at 50°C for 5-10 minutes.[12]
-
Filter and wash the resin as described in the manual protocol.
-
Repeat the cycle if necessary to ensure complete deprotection.[12]
References
- Gomez-Martinez, P., Dessolin, M., & Albericio, F. (1999). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of The Chemical Society-perkin Transactions 1.
- pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. pepresin Technical Note.
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis. BenchChem.
- Szumigala, R. H., et al. (2005). Mild Non-Transition Metal Catalyzed Deprotection of N-Allyloxycarbonyl (Alloc) Amines and Amino Esters. Tetrahedron Letters, 46(26), 4403-4405.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. totalsynthesis.com.
- BOC Sciences. How to Optimize Peptide Synthesis? BOC Sciences Blog.
- Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025).
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage Blog.
- ResearchGate. (2025). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support.
- BenchChem. (2025). Impact of atmospheric conditions on Alloc deprotection efficiency. BenchChem Technical Support.
- Thakkar, A., et al. (2017). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. ACS Omega, 2(10), 7079-7086.
- O'Donnell, I., et al. (2003). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage Blog.
- ResearchGate. (2015). Is there another possibility except the Pd(PPh3)4, for de-protection of the Alloc group?.
- ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?.
- ChemicalBook. (2023). Tetrakis(triphenylphosphine)
- CDN Isotopes. Alloc Protecting Group Removal Protocol. CDNs'.
- Royal Society of Chemistry. (2018).
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5481-5492.
- Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ascensus [ascensusspecialties.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 13. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Coupling of Fmoc-D-Dab(Alloc)-OH
A Senior Application Scientist's Guide to Success
Welcome to the technical support center for Fmoc-D-Dab(Alloc)-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of solid-phase peptide synthesis (SPPS). Fmoc-D-Dab(Alloc)-OH is a versatile building block, essential for creating branched or specifically modified peptides due to its orthogonally protected side-chain.[1] The Nα-Fmoc group is labile to standard base treatment (e.g., piperidine), while the Nγ-Alloc group is stable under these conditions but can be selectively removed using palladium catalysts.[1]
However, its structure, which includes a side chain that can present steric challenges, means that achieving optimal coupling requires a nuanced approach. This guide is structured to provide rapid answers to common questions, a robust framework for troubleshooting, and detailed protocols for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key features of Fmoc-D-Dab(Alloc)-OH?
Fmoc-D-Dab(Alloc)-OH is a derivative of D-2,4-diaminobutyric acid. Its utility in SPPS stems from its dual-protection scheme:
-
Nα-Fmoc group: Provides temporary protection of the alpha-amine, removed at each cycle with a mild base like piperidine.
-
Nγ-Alloc group: Provides orthogonal protection of the side-chain amine. It is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins.[1] This allows for selective deprotection of the side chain while the peptide is still on the solid support, enabling site-specific modifications such as cyclization or branching.
Q2: Why can the coupling of Fmoc-D-Dab(Alloc)-OH be challenging?
Challenges with this amino acid can arise from several factors:
-
Steric Hindrance: While not as bulky as residues like Valine or Isoleucine, the protected side chain of Dab can create steric hindrance, slowing down reaction kinetics and potentially leading to incomplete coupling, especially when coupled to a sterically demanding N-terminus on the peptide-resin.[2]
-
Lactam Formation: Under certain activation conditions, particularly with some carbodiimides or in the presence of strong bases, there is a risk of intramolecular cyclization to form a stable six-membered lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to deletion sequences.[3]
-
Protecting Group Stability: While the Alloc group is generally stable, prolonged exposure to certain reagents or elevated temperatures could potentially compromise its integrity, although this is rare under standard SPPS conditions.
Q3: What is a good starting point for coupling time and temperature for Fmoc-D-Dab(Alloc)-OH?
For a standard synthesis scale (0.1 mmol) using a potent coupling reagent like HATU or HBTU, a good starting point is a 60-minute coupling at room temperature . If the sequence is known to be "difficult" or prone to aggregation, extending this to 2 hours is a prudent initial step. Elevated temperatures should be used cautiously as a secondary optimization strategy due to the increased risk of side reactions, particularly racemization.[4][5]
Q4: Which coupling reagents are recommended for Fmoc-D-Dab(Alloc)-OH?
Uronium/aminium salt-based reagents are highly recommended due to their high reactivity and efficiency, which helps to overcome potential steric hindrance.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered the gold standard for difficult couplings due to its high reactivity and low racemization potential when used with a hindered base like DIPEA or collidine.[6][7]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and cost-effective alternative to HATU, providing excellent coupling efficiency for most sequences.[6][8]
-
DIC/Oxyma (Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate): A carbodiimide-based method that is also highly effective. Oxyma Pure is preferred over HOBt as an additive due to its superior safety profile and ability to suppress racemization.[9] This combination is particularly useful if base-free conditions are desired to minimize racemization.[9]
Q5: How can I monitor the completion of the coupling reaction?
The most common method is the Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[10]
For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.
Troubleshooting Guide
When syntheses go awry, a systematic approach is key. The table below outlines common issues encountered during the incorporation of Fmoc-D-Dab(Alloc)-OH.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Insufficient coupling time/temperature.2. Low reagent concentration/equivalents.3. Suboptimal coupling reagent.4. Peptide aggregation on resin. | 1. Double Couple: Repeat the coupling step with fresh reagents.[11]2. Increase Time: Extend coupling time to 2-4 hours.3. Change Reagent: Switch to a more potent activator like HATU.[6]4. Increase Temperature: Cautiously increase temperature to 30-40°C. |
| Deletion sequence (-Dab) in MS | 1. Incomplete coupling (as above).2. Lactam formation of the activated amino acid.3. Poor resin swelling or inaccessible N-terminus. | 1. Implement solutions for incomplete coupling.2. Minimize pre-activation time before adding to the resin.3. Ensure resin is fully swollen in DMF before synthesis. Consider using a chaotropic salt wash (e.g., LiCl in DMF) to disrupt aggregation. |
| Unexpected mass (+56 Da) in MS | Acylation of the side-chain amine (if Alloc group was unintentionally cleaved). | This is highly unlikely with Alloc. Verify the integrity of the starting material. Ensure no palladium sources are present in reagents. |
| Diastereomeric impurity in HPLC | Racemization of the D-Dab residue to L-Dab during activation/coupling. | 1. Avoid Excess Base: Use a hindered base like 2,4,6-collidine instead of DIPEA, and use the minimum necessary equivalents.[12]2. Use Additives: Employ DIC with Oxyma Pure, which is known to suppress racemization.[4][9]3. Control Temperature: Avoid elevated temperatures unless necessary.[5] |
Optimization Protocols & Data
The following data and protocols provide a framework for optimizing your synthesis. The quantitative values in the tables are derived from established principles for sterically hindered amino acids and should be considered as starting points for optimization.
Table 1: Comparative Performance of Common Coupling Reagents for Fmoc-D-Dab(Alloc)-OH
| Coupling Reagent | Reagent Type | Typical Time (min) | Relative Efficiency | Racemization Risk | Key Considerations |
| HATU/DIPEA | Uronium Salt | 30 - 90 | Very High | Very Low | Excellent for hindered couplings. Higher cost.[6][7] |
| HBTU/DIPEA | Uronium Salt | 45 - 120 | High | Low | Cost-effective and highly reliable workhorse reagent.[6][8] |
| DIC/Oxyma | Carbodiimide | 60 - 240 | High | Very Low | Excellent for suppressing racemization. Slower kinetics.[4][9] |
| PyBOP/DIPEA | Phosphonium Salt | 45 - 120 | High | Low | Byproducts are water-soluble, but can be difficult to remove in solution phase.[9] |
Table 2: Recommended Coupling Time vs. Temperature Matrix
This matrix provides suggested starting conditions. Monitor all reactions with a Kaiser test and optimize as needed.
| Temperature | Standard Sequence | Difficult/Aggregating Sequence |
| Room Temp (~25°C) | 60 - 90 minutes | 120 - 240 minutes (or Double Couple) |
| Elevated Temp (35-40°C) | 30 - 60 minutes | 60 - 90 minutes |
| Microwave (50-75°C) | 5 - 10 minutes | 10 - 15 minutes (or Double Couple) |
Experimental Protocol 1: Standard Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially in potentially difficult sequences.
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 3 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-D-Dab(Alloc)-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in ~2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and vortex for 1-2 minutes for pre-activation.
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
-
Reaction & Monitoring:
-
Agitate the reaction mixture at room temperature for 60-90 minutes.
-
Take a small sample of resin beads and perform a Kaiser test.[10]
-
If the test is negative (yellow), proceed to washing. If positive (blue), extend the coupling time by 60 minutes and re-test, or proceed to Protocol 2.
-
-
Washing:
-
Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents before the next deprotection step.
-
Experimental Protocol 2: Double Coupling for Difficult Sequences
Use this protocol if the Kaiser test remains positive after a single, extended coupling.
-
First Coupling:
-
Perform the coupling as described in Protocol 1 for 1-2 hours.
-
-
Intermediate Wash:
-
Drain the reaction vessel. Do NOT perform the full wash cycle. A quick rinse with DMF (2 times) is sufficient to remove the bulk of the old reagents.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-D-Dab(Alloc)-OH as described in Protocol 1, Step 2.
-
Add this fresh solution to the resin and agitate for another 1-2 hours at room temperature.
-
-
Final Monitoring & Washing:
-
Perform a Kaiser test. If negative, proceed with the full washing protocol (Protocol 1, Step 4). If the test is still positive, capping the unreacted amines (Protocol 3) is recommended to avoid deletion sequences.
-
Visualization
The following diagram outlines a logical workflow for troubleshooting and optimizing the coupling of Fmoc-D-Dab(Alloc)-OH.
Caption: Troubleshooting workflow for incomplete coupling.
References
-
Ohta, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 9, 2026, from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 9, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Effects of Fmoc-Ala-OH concentration on coupling reaction rate. Retrieved January 9, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
ResearchGate. (2010). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]
-
Ma, S., & Xie, H. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. The Journal of Organic Chemistry. [Link]
-
Aapptec. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Retrieved January 9, 2026, from [Link]
-
Semantic Scholar. (2002). Steric hindrance is a key factor in the coupling reaction of (acyloxy) alkyl-α-halides with phenols to make a new promoiety for prodrugs. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Strategies to Prevent Racemization of Fmoc-D-Dab(Aloc)-OH During Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you mitigate racemization of Fmoc-D-Dab(Aloc)-OH during peptide synthesis. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of your synthetic peptides.
Understanding the Challenge: Racemization in Peptide Synthesis
Racemization is the conversion of a chiral molecule into its mirror image, leading to a loss of stereochemical purity.[1] In peptide synthesis, this can result in diastereomeric impurities that are often difficult to separate from the target peptide and can have significantly different biological properties.[1]
The primary mechanism of racemization during peptide bond formation involves the activation of the carboxylic acid. This activation can lead to two main pathways for the loss of chirality:
-
Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers.[1][2] This is considered the most predominant source of racemization during peptide synthesis.[2]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate which then leads to racemization upon reprotonation.[1][2]
While all amino acids are susceptible to racemization to some extent, certain residues like histidine and cysteine are particularly prone to this side reaction.[3][4] The unique structure of this compound, a non-proteinogenic amino acid derivative, also requires careful consideration of coupling conditions to maintain its D-configuration.[5]
Frequently Asked Questions (FAQs)
Q1: Why is racemization a critical issue when using this compound?
A1: this compound is a crucial building block in the synthesis of complex peptides, often used to introduce specific functionalities or to create cyclic structures.[5] The stereochemistry of the diaminobutyric acid residue is critical for the final peptide's three-dimensional structure and, consequently, its biological activity. The presence of the D-enantiomer's corresponding L-isomer as an impurity can lead to a heterogeneous product with unpredictable and potentially undesirable pharmacological properties.
Q2: Which factors have the most significant impact on the racemization of this compound during coupling?
A2: Several factors can influence the extent of racemization during the coupling of any amino acid, including this compound. The three main factors are:
-
The choice of coupling reagent and any additives used. [6]
-
The type and concentration of the base employed. [6]
By carefully controlling these parameters, you can significantly minimize the risk of racemization.
Q3: Are there specific coupling reagents that are recommended to minimize racemization?
A3: Yes, the choice of coupling reagent is critical. While carbodiimide reagents like DIC can be effective, they are more prone to causing racemization when used alone.[1][8] The use of additives is highly recommended to suppress this side reaction.[6]
-
Uronium/aminium-based reagents such as HBTU and HATU are generally efficient and lead to less racemization.[1]
-
Phosphonium salt reagents like PyBOP also offer good suppression of racemization.[1][8]
-
Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial when using carbodiimides.[3][6] OxymaPure is often considered a safer and more effective alternative to HOBt.[9][10] Recent studies have also highlighted Oxyma-B as a highly effective racemization suppressor.[11][12]
Q4: How does the choice of base affect racemization?
A4: The basicity and steric hindrance of the organic base used during coupling have a significant influence on racemization.[6] Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction, leading to higher levels of racemization.[13] Weaker or more sterically hindered bases are generally preferred.
-
N-methylmorpholine (NMM) is a weaker base than DIPEA and is often a better choice.[8]
-
2,4,6-Collidine (TMP) is a sterically hindered and weak base that can further minimize racemization.[4][6]
Q5: What is the effect of temperature on the racemization of this compound?
A5: Elevated temperatures can accelerate coupling reactions, which can be beneficial for difficult sequences. However, high temperatures also significantly increase the rate of racemization, particularly for sensitive amino acids.[7][14] While microwave-assisted peptide synthesis can improve efficiency, it's crucial to control the temperature.[4] For racemization-prone residues, lowering the coupling temperature is a key strategy to maintain stereochemical integrity.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of the L-Dab isomer detected in the final peptide. | Inappropriate coupling reagent/additive combination. | Switch to a coupling reagent known for low racemization, such as HATU or HCTU.[1] If using a carbodiimide like DIC, ensure the use of an effective additive like OxymaPure or HOAt.[6][9][10] |
| Use of a strong, non-hindered base. | Replace DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[6][8] | |
| Elevated coupling temperature. | Perform the coupling of this compound at room temperature or below. If using microwave synthesis, reduce the temperature for this specific coupling step.[4] | |
| Prolonged activation time. | Minimize the pre-activation time of the this compound before adding it to the resin. In situ activation is often the best approach. | |
| Incomplete coupling of this compound. | Steric hindrance. | Use a more potent coupling reagent like HATU or COMU.[15] Consider a double coupling protocol for this specific residue. |
| Aggregation of the peptide-resin. | Swell the resin adequately before synthesis. Consider using a solvent mixture that disrupts secondary structures, such as DMF with a small percentage of DMSO. | |
| Difficulty in purifying the final peptide due to diastereomeric impurities. | Accumulated racemization throughout the synthesis. | In addition to optimizing the coupling of this compound, review the coupling conditions for other racemization-prone amino acids in your sequence (e.g., Cys, His).[3] |
| Racemization during final cleavage and deprotection. | While less common with modern cleavage cocktails, ensure that the cleavage conditions are not overly harsh or prolonged, which could potentially contribute to some level of racemization. |
Visualizing the Racemization Mechanism and Prevention Strategy
The following diagram illustrates the key steps in the racemization process and highlights the intervention points for its prevention.
Caption: Racemization mechanism and key prevention strategies.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound to Minimize Racemization
This protocol is designed for solid-phase peptide synthesis (SPPS) and prioritizes the suppression of racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N-methylmorpholine or 2,4,6-collidine)
-
Solvent (e.g., DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is adequately swollen in DMF (at least 30 minutes) and the N-terminal Fmoc group has been removed.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N-methylmorpholine (6 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Analytical Method for Detecting Racemization - Chiral HPLC
This is a general workflow for the analysis of the final peptide to quantify the extent of racemization.
1. Sample Preparation:
-
Cleave the final peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Dissolve a small amount of the crude or purified peptide in a suitable solvent for HPLC analysis.
2. Chiral HPLC Conditions:
-
Column: A chiral stationary phase column suitable for peptide enantiomer separation.
-
Mobile Phase: An appropriate mixture of solvents, often containing a chiral selector in the mobile phase if a non-chiral column is used. A gradient elution is typically employed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 280 nm).
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
3. Data Analysis:
-
Integrate the peaks corresponding to the desired diastereomer (containing D-Dab) and the undesired diastereomer (containing L-Dab).
-
Calculate the percentage of the undesired isomer to determine the extent of racemization.
For a more detailed comparison of analytical methods for detecting racemization, including Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Spectroscopy, refer to established guides.[16]
Visualizing the Analytical Workflow
Caption: Workflow for the detection and quantification of racemization.
By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, you can significantly improve the stereochemical purity of your synthetic peptides containing this compound, leading to more reliable and reproducible research outcomes.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Ismail, F. I., & El-faham, A. (2018). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (2025). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry - ACS Publications.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.). PubMed.
- Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. (2025). Benchchem.
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2025). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026).
- impact of solvent choice on Fmoc-Phg-OH coupling and racemization. (n.d.). Benchchem.
- Assessing Racemization During Fmoc-Pro-Pro-OH Coupling: A Comparative Guide. (2025). Benchchem.
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
- (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (n.d.).
- Novabiochem® Innovations 1 .14. (n.d.). Merck.
- OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Palladium Catalyst Removal After Alloc Deprotection
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and practical protocols for the effective removal of palladium catalysts following allyloxycarbonyl (Alloc) deprotection. Our goal is to equip you with the knowledge to ensure the purity of your compounds and the integrity of your downstream applications.
Introduction to the Challenge
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with other common protecting groups like Boc and Fmoc.[1][2] Its removal is typically achieved through a palladium-catalyzed reaction, often employing a Pd(0) source like Pd(PPh₃)₄ and a nucleophilic scavenger.[1][2] While highly efficient, this process introduces a critical challenge: the removal of residual palladium from the reaction mixture.
Palladium contamination is a significant concern, especially in the synthesis of active pharmaceutical ingredients (APIs), where stringent regulatory limits are in place to ensure patient safety.[3][4] Residual palladium can also interfere with subsequent synthetic steps or biological assays.[5][6] This guide will walk you through the common issues encountered and provide robust solutions for effective palladium removal.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the removal of palladium catalysts after Alloc deprotection.
Q1: My reaction mixture has turned black/colloidal. How do I remove the palladium?
A1: The formation of a black precipitate or a colloidal suspension, often referred to as "palladium black," is a common occurrence. This typically consists of Pd(0) nanoparticles. While it may seem straightforward to remove by filtration, these fine particles can often pass through standard filter paper.
-
Troubleshooting Steps:
-
Use a Finer Filter Medium: If you are using standard filter paper, consider switching to a microfilter (e.g., a 0.45 µm PTFE membrane filter).
-
Filtration through Celite®: A highly effective method is to pass the reaction mixture through a pad of Celite®.[7] Ensure the Celite® pad is well-packed (1-2 cm thick) and pre-wetted with the reaction solvent to prevent it from disturbing the filter bed.[7]
-
Flocculation: To aggregate fine colloidal particles, you can add a small amount of a flocculant before filtration.
-
Adsorption on Activated Carbon: Stirring the mixture with activated carbon can adsorb the colloidal palladium, which can then be removed by filtration.[8][9] Be aware that activated carbon can sometimes adsorb the product as well, so this should be tested on a small scale first.[9]
-
Q2: I've filtered my reaction, but ICP-MS analysis still shows high levels of palladium. Why?
A2: This indicates the presence of soluble palladium species. Filtration is only effective for removing heterogeneous palladium.[7] Homogeneous palladium complexes, often in the Pd(II) oxidation state, will remain in the filtrate.
-
Troubleshooting Steps:
-
Employ a Scavenger Resin: This is the most common and effective method for removing soluble palladium.[10][11] Scavenger resins are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[11][12][13]
-
Precipitation: In some cases, you can induce precipitation of the soluble palladium by adding a suitable precipitating agent or an anti-solvent.[14][15]
-
Liquid-Liquid Extraction: While generally less efficient for complete removal, extraction with an aqueous solution containing a chelating agent like EDTA can reduce palladium levels.[7]
-
Q3: My scavenger resin is not working effectively. What could be the problem?
A3: The efficiency of a scavenger resin can be influenced by several factors.
-
Troubleshooting Steps:
-
Incorrect Scavenger Selection: The choice of scavenger depends on the oxidation state of the palladium and the solvent system. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[16] Always ensure the scavenger is compatible with your solvent.[12]
-
Insufficient Scavenger Loading or Time: Ensure you are using a sufficient excess of the scavenger (typically 3-5 equivalents relative to the palladium content) and allowing enough time for the scavenging to occur (can range from 1 to 24 hours).[12]
-
Perform a Scavenger Screen: If one scavenger is not effective, it is advisable to screen a small panel of different scavengers to find the optimal one for your specific system.[11]
-
Q4: I am losing a significant amount of my product during the palladium removal step. How can I prevent this?
A4: Product loss can occur due to adsorption onto the removal agent (e.g., activated carbon, scavenger resin) or during filtration and washing steps.
-
Troubleshooting Steps:
-
Optimize the Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.
-
Thorough Washing: After filtration or treatment with a solid-supported scavenger, wash the solid material thoroughly with fresh solvent to recover any adsorbed product.
-
Consider Alternative Methods: If product loss remains high with adsorption-based methods, consider switching to crystallization or precipitation-based techniques for palladium removal.[17]
-
Decision Workflow for Palladium Removal
Choosing the right palladium removal strategy is crucial for success. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a palladium removal strategy.
Palladium Scavenger Selection Guide
The choice of scavenger resin is critical for efficient palladium removal. The following table summarizes some common types of scavengers and their typical applications.
| Scavenger Type | Functional Group | Primary Target | Notes |
| Thiol-Based | -SH | Pd(II) | Highly effective for a wide range of palladium species.[11][13] |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Good for chelating palladium complexes. |
| Trimercaptotriazine (TMT) | Triazine-trithiol | Pd(II) | Very high affinity for palladium.[11][12] |
| Phosphine-Based | -PR₂ | Pd(0), Pd(II) | Can be effective but may require specific conditions. |
| Isocyanide-Based | -NC | Pd(0), Pd(II) | Effective for removing residual palladium to sub-ppm levels.[18] |
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using Celite® Filtration
This method is ideal for removing heterogeneous palladium black.
-
Prepare the Celite® Pad: In a Büchner or fritted glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (1-2 cm thick) and gently press down to create a flat, even bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and settle the bed.
-
Filter the Reaction Mixture: Carefully pour the reaction mixture onto the Celite® pad. Apply gentle vacuum to draw the solution through.
-
Wash the Pad: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.[7]
-
Collect the Filtrate: The combined filtrate contains your product with reduced heterogeneous palladium.
Protocol 2: Palladium Removal Using a Scavenger Resin (Batch Mode)
This protocol is suitable for removing soluble palladium species.
-
Select and Weigh the Scavenger: Based on your reaction and an initial palladium estimate, weigh out the appropriate scavenger resin (typically 3-5 equivalents relative to palladium).[12]
-
Add to the Reaction Mixture: Add the scavenger resin to the reaction mixture or the filtered solution.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (1-24 hours). The optimal time and temperature should be determined experimentally.
-
Filter: Remove the scavenger resin by filtration through a fritted funnel or a funnel with filter paper.
-
Wash the Resin: Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Analyze the residual palladium content in the final product using a sensitive technique like ICP-MS.[19]
Protocol 3: Palladium Quantification
Accurate quantification of residual palladium is essential to validate your removal process. While ICP-MS is the gold standard, rapid screening methods can be useful for process optimization.[19][20]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and accurate method for quantifying trace metals in pharmaceutical samples.[19] It offers very low detection limits.
-
Fluorometric Methods: Several commercial kits are available that use a palladium-catalyzed reaction to produce a fluorescent signal, allowing for rapid, semi-quantitative analysis.[20][21] This can be a valuable tool for screening different scavenger resins or optimizing removal conditions before submitting samples for ICP-MS analysis.[19][21]
Mechanism of Alloc Deprotection and Palladium Species
Understanding the deprotection mechanism can provide insights into the nature of the palladium species you need to remove.
Caption: Simplified mechanism of Alloc deprotection.
The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the allyl group, forming a π-allyl-Pd(II) complex.[1][2] A nucleophilic scavenger then attacks the allyl group, regenerating the Pd(0) catalyst.[1] The resulting carbamate is unstable and decarboxylates to yield the free amine.[1] The palladium species in the reaction mixture can exist as Pd(0) complexes, Pd(II) complexes, or palladium black if the catalyst decomposes.
Conclusion
The successful removal of palladium catalysts after Alloc deprotection is a critical step in ensuring the purity and safety of synthesized compounds. By understanding the nature of the palladium species present and systematically applying the appropriate removal techniques—be it filtration, scavenging, or crystallization—researchers can confidently achieve their desired purity levels. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies. For further in-depth information, please consult the references provided.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Alloc Protecting Group Removal Protocol. (n.d.). CDN.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- Metal scavengers for organic purification. (n.d.). Biotage.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
- Mechanism of allyl deprotection through catalytic palladium π-allyl... (n.d.). ResearchGate.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry.
- Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. (n.d.). UvA-DARE (Digital Academic Repository).
- Your trick to remove residual palladium. (2025). Reddit.
- Rapidly Detecting Palladium Contaminants. (2009). Green Chemistry.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). Request PDF - ResearchGate.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023). Biotage.
- palladium. (n.d.). Organic Syntheses Procedure.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed.
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). PMC - NIH.
- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (2025). Request PDF - ResearchGate.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. (n.d.). Benchchem.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (n.d.). Organic Letters.
- Pd and other metals in pharmaceutical chemistry. (2024). Reddit.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
- How to Platinum, Palladium, Rhodium metals precipitate from aqua regia. (2018). YouTube.
- Palladium Extraction by Gravimetric Precipitation. (2015). Cora Refining.
- Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. (n.d.). NIST Technical Series Publications.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. Palladium Extraction by Gravimetric Precipitation [corarefining.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. arborassays.com [arborassays.com]
- 20. pharmtech.com [pharmtech.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Alloc Deprotection by HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice on monitoring the allyloxycarbonyl (Alloc) deprotection reaction using High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple protocols to explain the underlying chemistry and chromatography, empowering you to not only monitor your reactions effectively but also to troubleshoot the common issues that can arise during synthesis.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts of the Alloc group and the principles of its removal.
Q1: What is the Alloc protecting group and why is it used?
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for amines, particularly in the synthesis of complex peptides and carbohydrates. [1]Its primary advantage is its orthogonality; it is stable under the acidic and basic conditions used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), respectively. [2]This stability allows for selective deprotection at a specific point in a synthetic route, which is crucial for creating branched peptides, cyclic peptides, or performing on-resin side-chain modifications. [3]
Q2: What is the chemical mechanism of Alloc deprotection?
Alloc deprotection is a palladium(0)-catalyzed reaction. [1]The process, often described as a Tsuji-Trost allylation, involves three main steps:
-
Coordination & Oxidative Addition: The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. This is followed by oxidative addition, forming a η³-allyl palladium(II) complex. [1][4]
-
Decarboxylation: The carbamate intermediate dissociates and subsequently decarboxylates, releasing the free amine and carbon dioxide. [1]
-
Nucleophilic Scavenging: A nucleophilic "scavenger" attacks the allyl group on the palladium complex. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and prevents the reactive allyl cation from causing side reactions, such as re-alkylating the newly deprotected amine. [1][5]
Q3: Why is a "scavenger" necessary, and what are common examples?
Without a scavenger, the reactive allyl cation can be captured by any available nucleophile, most problematically the desired product amine. [1][6]This leads to yield loss and the formation of a stable, often difficult-to-remove N-allyl impurity. The scavenger's role is to trap this allyl cation efficiently.
Common scavengers include:
-
Silanes: Phenylsilane (PhSiH₃) is a very effective hydride donor that reduces the allyl group. [1][4]
-
Amines: Morpholine or dimethylamine-borane complex (Me₂NH·BH₃) can act as nucleophiles. [1][6]
-
C-H Acids: Dimedone, Meldrum's acid, or barbituric acid are also used. [1][7]
The choice of scavenger can be critical, as some are more effective than others at preventing side reactions, especially with sterically hindered or secondary amines. [6]
Core Experimental Protocol: HPLC Monitoring
This section provides a robust starting point for developing an HPLC method to monitor the progress of your Alloc deprotection.
Objective: To resolve the Alloc-protected starting material from the deprotected product and any significant impurities. This is typically done using Reversed-Phase HPLC (RP-HPLC).
Step 1: Sample Preparation (Time Point Quenching)
-
At designated time points (e.g., T=0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (approx. 2-5 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing ~1 mL of the HPLC mobile phase A (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This dilution stops the reaction by significantly lowering the concentration of the catalyst and reagents.
-
If the sample is from a solid-phase synthesis, cleave a small number of resin beads with a suitable cleavage cocktail (e.g., 95% TFA/2.5% Water/2.5% TIPS) before dilution. [8]
Step 2: HPLC Method Parameters
These are starting parameters and should be optimized for your specific peptide or molecule. The goal is to achieve baseline separation between the starting material (more hydrophobic, longer retention time) and the product (more polar, shorter retention time).
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, Wide Pore (300 Å), 2.1 or 4.6 mm x 150 mm, 3.5-5 µm | A C18 column provides good hydrophobic retention for most peptides. [9]Wide-pore silica is essential for peptides and larger molecules to allow access to the stationary phase surface. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for peptides. [9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) | Acetonitrile is a common organic modifier for peptide separations due to its low viscosity and UV transparency. [10] |
| Gradient | 5% to 65% B over 30 minutes | A broad gradient is a good starting point to ensure all components elute. [11]This can be narrowed and optimized once the retention times of the key species are known. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. Adjust proportionally for different column diameters. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but be mindful of the stability of your compound. [10] |
| Detection | UV at 214 nm or 220 nm | These wavelengths correspond to the peptide bond absorbance, providing a universal signal for all peptide-containing species. [11] |
| Injection Vol. | 10-20 µL | Adjust as needed to ensure the main peak is on scale and not overloading the column. |
Step 3: Data Analysis & Calculation of Completion
-
Identify Peaks: Inject a sample of your Alloc-protected starting material to confirm its retention time. The product peak should appear at an earlier retention time.
-
Integrate Peaks: Integrate the peak areas for the starting material (Area_SM) and the product (Area_P).
-
Calculate Percent Conversion: Use the Area Percent method for a quick estimation of reaction progress. [12][13]
% Conversion = [Area_P / (Area_SM + Area_P)] * 100
-
Important Caveat: This calculation assumes that both the starting material and the product have similar molar absorptivity at the detection wavelength. While often a reasonable approximation for reaction monitoring, it is not a substitute for a calibrated quantitative analysis using a standard curve for final purity assessment. [12][14]
-
Visual Workflow for HPLC Monitoring
Caption: Workflow for monitoring Alloc deprotection via HPLC.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may observe in your HPLC chromatogram.
Q4: My reaction seems stalled. The starting material peak is still large even after several hours. What are the likely causes?
-
Possible Cause 1: Inactive Palladium Catalyst. The Pd(0) catalyst, particularly Pd(PPh₃)₄, is sensitive to air and can oxidize over time, rendering it inactive.
-
Solution: Ensure you are using a fresh bottle of the catalyst or one that has been stored properly under an inert atmosphere (Argon or Nitrogen). Consider using a more robust Pd(II) precatalyst that is reduced in situ. [1]
-
-
Possible Cause 2: Insufficient Scavenger. If the scavenger is consumed or is not efficient enough, side reactions can inhibit the catalyst, slowing the reaction.
-
Solution: Increase the equivalents of the scavenger. If using a milder scavenger like morpholine, consider switching to a more reactive one like phenylsilane or Me₂NH·BH₃. [6]
-
-
Possible Cause 3: Peptide Aggregation (Solid Phase). For solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, preventing reagents from accessing the Alloc group. [15]
Q5: I see my product peak, but also a significant new peak that is not the starting material. What could it be?
-
Possible Cause 1: N-Allylation of Product. This is the most common side product and occurs when the deprotected amine attacks the allyl cation before the scavenger can. [17]This impurity will have a retention time between the starting material and the product.
-
Solution: This is a clear sign of inefficient scavenging. Increase the concentration and equivalents of your scavenger. Ensure the scavenger is added with the catalyst, not after.
-
-
Possible Cause 2: Scavenger Adducts. Some scavengers or their byproducts can sometimes be observed in the chromatogram.
-
Solution: Check the retention time of the scavenger itself by injecting a standard. These are typically small, polar molecules that elute early in the gradient. Ensure your purification method can remove them.
-
Q6: My product peak is broad or shows significant tailing. What does this mean?
-
Possible Cause 1: Secondary Interactions with Silica. Free amines can interact with residual silanol groups on the silica support of the C18 column, causing peak tailing.
-
Solution: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (0.1% is standard). The TFA protonates the free amines and masks the silanols, leading to sharper peaks. [9]
-
-
Possible Cause 2: Palladium Contamination. Residual palladium species can sometimes chelate to peptides, particularly those with cysteine or histidine residues, leading to broad peaks.
-
Solution: After the reaction is complete, wash the resin or crude product with a solution containing a chelating agent, such as a dilute solution of sodium diethyldithiocarbamate, to strip residual palladium. [18]
-
-
Possible Cause 3: Poor Solubility. If the deprotected product has poor solubility in the mobile phase at the point of elution, it can cause peak broadening.
-
Solution: Try adjusting the gradient to be shallower, giving the compound more time to elute in a higher concentration of organic solvent. [10]You can also try adding a small percentage of a different organic solvent like isopropanol to mobile phase B.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]
-
LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022-12-01). Available from: [Link]
-
Waters. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Available from: [Link]
-
Chemistry Stack Exchange. Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? (2021-06-26). Available from: [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]
-
AAPPTec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available from: [Link]
-
UvA-DARE (Digital Academic Repository). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. Available from: [Link]
-
Hichrom. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Semantic Scholar. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Available from: [Link]
-
Royal Society of Chemistry. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Available from: [Link]
-
PepResin. Alloc and Allyl Deprotection for Peptide Synthesis. (2025-10-09). Available from: [Link]
-
ResearchGate. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2025-08-06). Available from: [Link]
-
ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]
-
ResearchGate. How to calculate yield percentage using HPLC data? (2024-04-29). Available from: [Link]
-
ChemRxiv. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]
-
ACS Publications. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (2018-06-01). Available from: [Link]
-
ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl... Available from: [Link]
-
ResearchGate. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. (2023-01-30). Available from: [Link]
-
ResearchGate. The Theory of HPLC Quantitative and Qualitative HPLC. Available from: [Link]
-
National Institutes of Health. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. (2024-07-03). Available from: [Link]
-
YouTube. How to Calculate % Area in HPLC ?#hplc #pharma. (2023-01-31). Available from: [Link]
-
ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Available from: [Link]
-
ResearchGate. 8 alloc deprotection in solid phase synthesis? (2018-08-10). Available from: [Link]
-
ACS Publications. A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023-01-10). Available from: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Technical Support Center: Fmoc-D-Dab(Alloc)-OH Coupling Efficiency - Solvent Choice (DMF vs. NMP)
Welcome to the technical support guide for optimizing the coupling of Fmoc-D-Dab(Alloc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during this critical step. We will delve into the mechanistic underpinnings of why one solvent may outperform another in specific contexts, providing you with the expertise to enhance your peptide synthesis outcomes.
Introduction: The Critical Role of Solvents in SPPS
Effective solvation of the growing peptide-resin matrix is paramount for successful solid-phase peptide synthesis.[1][2][3] The solvent must not only dissolve the incoming protected amino acid and coupling reagents but also adequately swell the resin support, ensuring accessibility of the reactive sites.[3] For challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, the choice of solvent can be the determining factor between success and failure.[4]
Fmoc-D-Dab(Alloc)-OH is a non-proteinogenic amino acid derivative crucial for constructing complex peptides, including cyclic and branched structures, due to its orthogonal Alloc side-chain protecting group.[5][6] However, its incorporation can sometimes be challenging. This guide focuses on the two most common solvents used in Fmoc-based SPPS, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), to help you make an informed decision for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the coupling of Fmoc-D-Dab(Alloc)-OH, with a focus on the impact of DMF and NMP.
Q1: I'm observing low coupling efficiency for Fmoc-D-Dab(Alloc)-OH in DMF. What are the likely causes and how can I fix it?
A1: Low coupling efficiency in DMF can stem from several factors:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin, sterically hindering the N-terminal amine.[4] This is particularly prevalent with hydrophobic sequences. DMF, while a good solvent, may not be sufficient to disrupt these aggregates.
-
Poor Resin Swelling: Inadequate swelling of the polystyrene-based resin in DMF can limit the accessibility of the peptide chains within the polymer matrix.
-
Solvent Quality: DMF can degrade over time to produce dimethylamine and formic acid.[1] Dimethylamine can cause premature Fmoc deprotection, leading to side products.
Troubleshooting Steps:
-
Switch to NMP: NMP is generally a more effective solvent for solvating and swelling the peptide-resin matrix, especially for difficult sequences.[1][7] It can often disrupt aggregation and improve coupling yields.[4]
-
Use a Chaotropic Salt: Adding a chaotropic salt like LiCl to the coupling reaction can help to break up secondary structures and improve solvation.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can increase reaction kinetics and disrupt aggregation.
-
Check DMF Quality: Use high-purity, fresh DMF. If you suspect degradation, consider using a freshly opened bottle or purifying your existing stock.
Q2: When is NMP the superior choice over DMF for coupling Fmoc-D-Dab(Alloc)-OH?
A2: NMP is often the preferred solvent in the following scenarios:
-
Hydrophobic or Aggregation-Prone Sequences: NMP's superior solvating power for growing peptide chains makes it more effective at preventing and disrupting on-resin aggregation.[4][8]
-
"Difficult" Couplings: For sterically hindered amino acids or at specific points in a sequence known to be problematic, NMP can significantly enhance coupling efficiency.[1]
-
Improved Resin Swelling: NMP generally provides better swelling for polystyrene-based resins compared to DMF, leading to greater accessibility of reactive sites.[1]
Q3: Are there any downsides to using NMP? Could it affect my Alloc protecting group?
A3: While NMP is a powerful solvent, there are a few considerations:
-
Cost and Viscosity: NMP is typically more expensive and more viscous than DMF. The higher viscosity can sometimes lead to slower draining during automated synthesis protocols.[9]
-
Fmoc-Amino Acid Stability: Some studies have reported that Fmoc-protected amino acids may have slightly lower long-term stability when dissolved in NMP compared to DMF.[1] It is advisable to use freshly prepared solutions of Fmoc-D-Dab(Alloc)-OH in NMP.
-
Alloc Group Stability: The Alloc group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. Both DMF and NMP are suitable solvents for reactions involving the Alloc group. The key to its removal is the use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[6][10] The choice between DMF and NMP for the coupling step itself will not compromise the integrity of the Alloc group.
Q4: I suspect on-resin aggregation. What are the tell-tale signs and how can I confirm it?
A4: On-resin aggregation can manifest in several ways:
-
Decreased Resin Swelling: A noticeable decrease in the volume of the swollen resin bed after a coupling step is a strong indicator of aggregation.[11]
-
Positive Bromophenol Blue Test: After the coupling step, a positive bromophenol blue test indicates the presence of unreacted free amines, suggesting an incomplete reaction.
-
Difficult-to-Pipette Resin: The resin may become clumpy and difficult to work with.
To confirm aggregation, you can perform a small-scale test coupling and analyze the cleaved peptide by HPLC. The presence of significant deletion sequences corresponding to the failed coupling of Fmoc-D-Dab(Alloc)-OH would confirm the issue.
In-Depth Analysis: DMF vs. NMP
The choice between DMF and NMP is not arbitrary and is rooted in their distinct physicochemical properties.
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Impact on SPPS |
| Polarity | High | Higher | NMP's higher polarity can lead to better solvation of the growing peptide chain, particularly for polar and charged sequences.[1] |
| Boiling Point | 153 °C | 202 °C | NMP's higher boiling point makes it more suitable for microwave-assisted and elevated temperature syntheses. |
| Viscosity | 0.92 cP (at 20°C) | 1.65 cP (at 25°C) | DMF's lower viscosity allows for faster washing and draining steps in automated synthesizers.[9] |
| Resin Swelling | Good | Excellent | NMP generally provides superior swelling for polystyrene resins, enhancing reagent accessibility.[1] |
| Aggregation Disruption | Moderate | Strong | NMP is more effective at disrupting hydrogen bond networks that lead to peptide aggregation.[4] |
| Stability | Can degrade to dimethylamine | Generally more stable | High-purity DMF is crucial to avoid premature Fmoc deprotection.[1] |
Experimental Protocols
Protocol 1: Troubleshooting Low Coupling Efficiency of Fmoc-D-Dab(Alloc)-OH
This protocol outlines a systematic approach to address incomplete coupling.
-
Initial Assessment: After the scheduled coupling time for Fmoc-D-Dab(Alloc)-OH, take a small sample of the resin (~5-10 mg).
-
Kaiser Test (or Bromophenol Blue Test):
-
Wash the resin sample thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A blue color indicates the presence of free primary amines and thus, incomplete coupling.
-
-
Decision Point:
-
If the Kaiser test is negative (yellow/colorless beads): Proceed with the synthesis.
-
If the Kaiser test is positive (blue beads):
-
Option A (Recoupling in the same solvent): Repeat the coupling step with a fresh solution of Fmoc-D-Dab(Alloc)-OH and coupling reagents in the original solvent (DMF).
-
Option B (Solvent Switch): Wash the resin thoroughly with DMF. Then, perform a recoupling using NMP as the solvent. This is often the more effective solution, especially if aggregation is suspected.
-
-
-
Post-Recoupling Assessment: Repeat the Kaiser test on a small resin sample. If the test is now negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines with acetic anhydride before proceeding to prevent the formation of deletion peptides.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision-tree workflow for troubleshooting incomplete coupling reactions.
Protocol 2: Comparative Solvent Test for a Difficult Sequence
If you are developing a new synthesis protocol for a potentially difficult peptide, this upfront test can save significant time and resources.
-
Resin Splitting: After the deprotection step prior to the coupling of Fmoc-D-Dab(Alloc)-OH, split the resin into two equal portions in separate reaction vessels.
-
Parallel Coupling:
-
Vessel 1 (DMF): Perform the coupling of Fmoc-D-Dab(Alloc)-OH using DMF as the solvent.
-
Vessel 2 (NMP): Perform the coupling of Fmoc-D-Dab(Alloc)-OH using NMP as the solvent.
-
Ensure all other parameters (equivalents of amino acid, coupling reagents, temperature, and time) are identical.
-
-
Analysis:
-
After the coupling, take a small, accurately weighed sample of dry resin from each vessel.
-
Cleave the peptide from the resin samples.
-
Analyze the crude peptide from each reaction by HPLC and Mass Spectrometry.
-
-
Evaluation: Compare the chromatograms for the peak corresponding to the desired product versus deletion sequences. The solvent that yields a higher purity of the target peptide is the optimal choice for this particular coupling step.
Diagram: Solvent Influence on Peptide Aggregation
Caption: NMP's superior solvation disrupts peptide aggregation, facilitating efficient coupling.
Concluding Remarks
The choice between DMF and NMP is a critical parameter in the successful incorporation of Fmoc-D-Dab(Alloc)-OH and other challenging amino acids. While DMF is a workhorse solvent for many routine couplings, NMP offers a distinct advantage in overcoming issues related to peptide aggregation and poor resin swelling. By understanding the underlying principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their solid-phase peptide synthesis endeavors. For particularly stubborn sequences, a combination of NMP, elevated temperatures, and potentially chaotropic agents may be necessary. Always base your final decision on empirical data from your specific peptide sequence.
References
- Vertex AI Search, "Solvents for Solid Phase Peptide Synthesis," Accessed January 10, 2026.
- PubMed, "Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Ovid, "Solvent effects on coupling yields during rapid... : The Journal of Peptide Research," Accessed January 10, 2026.
- ResearchGate, "Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?," Accessed January 10, 2026.
- RSC Publishing, "Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent," Accessed January 10, 2026.
- Semantic Scholar, "Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent," Accessed January 10, 2026.
- Springer Nature Experiments, "Solvents for Solid-Phase Peptide Synthesis," Accessed January 10, 2026.
- Biotage, "Green solvents for solid phase peptide synthesis," Accessed January 10, 2026.
- WordPress, "Molecular Solvents – Replacements for DMF, DMAC, NMP," Accessed January 10, 2026.
- Biotage, "How to synthesize hydrophobic peptides - Choosing the Right Solvent," Accessed January 10, 2026.
- RSC Publishing, "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions," Accessed January 10, 2026.
- Peptides.com, "The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis," Accessed January 10, 2026.
- Google Patents, "WO2019241586A1 - Solvent system for solid phase peptide synthesis," Accessed January 10, 2026.
- PubMed Central (PMC), "Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides," Accessed January 10, 2026.
- Bachem, "On the way to greener SPPS: Replacing DMF," Accessed January 10, 2026.
- PubMed, "Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences," Accessed January 10, 2026.
- Benchchem, "Buy Fmoc-Dab(Alloc)-OH | 204316-32-5," Accessed January 10, 2026.
- AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," Accessed January 10, 2026.
- Bibliomed, "Side reactions in peptide synthesis: An overview," Accessed January 10, 2026.
- Benchchem, "Fmoc-Dab(Alloc)-OH | 204316-32-5," Accessed January 10, 2026.
- Sigma-Aldrich, "Selecting Orthogonal Building Blocks," Accessed January 10, 2026.
- AAPPTEC, "Amino Acid Derivatives for Peptide Synthesis," Accessed January 10, 2026.
- The Royal Society of Chemistry, "Supporting Inform
- PubMed, "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis," Accessed January 10, 2026.
- Luxembourg Bio Technologies, "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis," Accessed January 10, 2026.
- Sigma-Aldrich, "Selecting Orthogonal Building Blocks," Accessed January 10, 2026.
Sources
- 1. peptide.com [peptide.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy Fmoc-Dab(Alloc)-OH | 204316-32-5 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of FMOC-D-DAB(ALOC)-OH in automated synthesizers
A Senior Application Scientist's Guide to Addressing Solubility Challenges in Automated Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for FMOC-D-DAB(ALOC)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during automated solid-phase peptide synthesis (SPPS). As a non-proteinogenic amino acid derivative, this compound is crucial for creating branched and cyclic peptides, but its unique structure can present dissolution challenges in standard SPPS solvents.[1] This guide offers a structured, question-and-answer approach to resolving these issues, ensuring the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMF. Is this a known issue?
Yes, solubility issues with complex amino acid derivatives like this compound in N,N-Dimethylformamide (DMF) can occur. Several factors contribute to this:
-
Molecular Structure: The combination of the bulky, hydrophobic Fmoc protecting group and the ALOC side-chain protection on the diaminobutyric acid backbone can lead to strong intermolecular interactions and aggregation, reducing solubility.[2]
-
Solvent Quality: The purity of your DMF is critical. Over time, DMF can degrade into dimethylamine, which can interfere with the synthesis and affect the solubility of reagents.[2][3] Always use high-purity, peptide-synthesis-grade solvents with low water content.[2]
-
Ambient Temperature: Laboratory temperatures can influence solubility. A slight drop in temperature can significantly decrease the dissolution of Fmoc-amino acids.[2]
Q2: What are the consequences of poor this compound solubility in my automated synthesizer?
Inadequate dissolution of this compound can lead to several critical problems in automated SPPS:
-
Incomplete Coupling: If the amino acid is not fully dissolved, its effective concentration is lowered, leading to incomplete coupling reactions and resulting in deletion sequences in your final peptide.[4]
-
Clogging of Fluidics: Precipitated amino acid can block the tubing and valves of your automated peptide synthesizer, which can cause instrument failure and the loss of your synthesis.[4][5]
-
Inaccurate Stoichiometry: The intended molar excess of the amino acid will not be delivered to the resin, compromising the efficiency of the coupling step.[4]
Q3: Are there immediate alternatives to DMF if I'm facing solubility issues?
Yes, N-Methyl-2-pyrrolidone (NMP) is a common and often more effective alternative to DMF for dissolving difficult Fmoc-amino acids.[2][3] NMP is a stronger, more polar solvent than DMF and can enhance the solvation of complex peptide building blocks.[3]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound in your automated synthesizer, follow this systematic troubleshooting workflow.
}
Caption: Troubleshooting workflow for this compound solubility.Protocol 1: Standard Dissolution in DMF or NMP
This should be your first line of action.
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration (typically 0.2 M to 0.5 M).
-
Vortex the mixture vigorously for 2-5 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the advanced protocols.
Protocol 2: Enhanced Dissolution with Sonication or Gentle Heating
These methods can be used to provide additional energy to overcome intermolecular forces and facilitate dissolution.
A. Sonication
-
Follow steps 1-3 of Protocol 1.
-
Place the vial in a sonicator bath at room temperature.
-
Sonicate for 5-10 minute intervals.
-
Visually inspect for dissolution.
B. Gentle Heating
-
Follow steps 1-3 of Protocol 1.
-
Gently warm the solution to 30-40°C while stirring.
-
Do not exceed 40°C to avoid potential degradation of the Fmoc group.[2]
-
Visually inspect for dissolution.
Protocol 3: Utilizing a Co-Solvent System
When a single solvent is insufficient, the use of a co-solvent can be highly effective.
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add your primary solvent (DMF or NMP) to approximately 90% of the final desired volume.
-
Add Dimethyl Sulfoxide (DMSO) to make up the final 10% of the volume.
-
Vortex vigorously for 2-5 minutes.
-
Causality: DMSO is a highly polar, aprotic solvent that is excellent at disrupting the hydrogen bonding and aggregation that can cause poor solubility of complex, protected amino acids.[1]
-
Data Summary: Solvent and Co-Solvent Recommendations
The following table provides a qualitative guide to solvent selection for challenging Fmoc-amino acids, applicable to this compound.
| Solvent System | Abbreviation | Qualitative Solubility | Recommendations and Notes |
| N,N-Dimethylformamide | DMF | Moderate | Standard SPPS solvent. Purity is critical. Prone to issues with hydrophobic or bulky amino acids.[2][3] |
| N-Methyl-2-pyrrolidone | NMP | Good | Higher polarity than DMF, often a better choice for dissolving challenging Fmoc-amino acids.[2][3] |
| Dichloromethane | DCM | Poor | Not recommended as a primary solvent for dissolution of this amino acid in Fmoc-based SPPS.[3] |
| DMF or NMP with 10% DMSO | N/A | Excellent | The addition of DMSO as a co-solvent is highly effective for disrupting aggregation and improving solubility.[1] |
References
- BenchChem. (2025). Technical Support Center: Overcoming Fmoc-Trp-Trp-OH Solubility Issues in SPPS.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Ala-OH-1-13C in Automated Peptide Synthesizers.
- BenchChem. (2025). Overcoming poor solubility of Fmoc-H-DL-Abu-OH.
- BenchChem. (2025). Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis.
- RSC Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions.
- BenchChem. (2025). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols.
- ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry.
- BenchChem. (2025). Fmoc-D-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH.
- Advanced ChemTech. (n.d.). Fmoc-D-Dab(Alloc)-OH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- MedChemExpress. (n.d.). Fmoc-Dap(Alloc)-OH | Amino Acid Derivative.
- ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- BenchChem. (2025). Technical Support Center: Fmoc-D-Bpa-OH in SPPS.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Alloc)-OH | 204316-32-5.
- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-D-Pro-OH in Common Laboratory Solvents.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Laboratory Solvents.
- PubMed. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
- ChemPep. (n.d.). 204316-32-5 | Fmoc-Dab(Alloc)-OH.
- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemScene. (n.d.). 204316-32-5 | Fmoc-Dab(Alloc)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH >= 97.0% HPLC 125238-99-5.
- PubMed. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Google Patents. (n.d.). WO2020148463A1 - Process for solid-phase peptide synthesis and device.
- ResearchGate. (n.d.). Effects of various co-solvents on the solubility between blends of soybean oil with either methanol or ethanol.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
Sources
Technical Support Center: Optimizing Alloc Deprotection with Scavengers
An in-depth guide to understanding and optimizing Alloc deprotection through scavenger selection.
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the critical role of scavengers in the efficiency of allyloxycarbonyl (Alloc) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a scavenger in Alloc deprotection?
A: The deprotection of the Alloc group is most commonly achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄. The catalyst orchestrates the cleavage of the allyl-oxygen bond. However, after the cleavage, a reactive allyl cation is generated. This cation can re-react with the newly deprotected amine or other nucleophiles present in the reaction mixture, leading to undesired side products (N-, O-, or S-allylation).
The primary role of a scavenger is to trap this transient allyl cation efficiently, thereby preventing these side reactions and ensuring a clean deprotection process. The choice of scavenger is critical as it directly impacts the reaction rate, yield, and purity of the final product.
Q2: How do different scavengers mechanistically differ in trapping the allyl cation?
A: Scavengers can be broadly categorized based on their nucleophilicity and the stability of the resulting allylated product.
-
"Soft" Nucleophiles: These are typically sulfur- or carbon-based nucleophiles. Examples include dimedone, morpholine, and thioanisole. They react readily with the "soft" allyl cation.
-
Reducing Agents: Some scavengers, like 5,5-dimethyl-1,3-cyclohexanedione (dimedone), not only trap the allyl group but can also help maintain the palladium catalyst in its active Pd(0) state.
-
Volatile Byproducts: Certain scavengers are chosen because their allylated byproducts are volatile or easily removed during workup, simplifying purification. For instance, scavengers that generate gaseous byproducts can be particularly advantageous.
Below is a diagram illustrating the general mechanism of Alloc deprotection and the role of the scavenger.
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection and scavenger action.
Troubleshooting Guide
Problem 1: Incomplete Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material.
-
Low yield of the desired deprotected product.
Potential Causes & Solutions:
-
Catalyst Inactivation: The Pd(0) catalyst can be sensitive to oxidation or poisoning by impurities.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Consider using a scavenger like dimedone, which can help maintain the catalyst in its active state.
-
-
Insufficient Scavenger: If the scavenger is consumed before the reaction is complete, the equilibrium may shift, hindering further deprotection.
-
Solution: Increase the equivalents of the scavenger. A common starting point is 5-10 equivalents relative to the substrate.
-
-
Steric Hindrance: A sterically hindered Alloc group may require more forcing conditions.
-
Solution: Increase the reaction temperature or switch to a more active catalyst system.
-
Problem 2: Formation of Allylated Side Products
Symptoms:
-
Mass spectrometry reveals species corresponding to the mass of the product + 40 Da (allyl group).
-
Purification is complicated by closely eluting impurities.
Potential Causes & Solutions:
-
Inefficient Scavenging: The chosen scavenger may not be reactive enough to trap the allyl cation faster than it reacts with the product or other nucleophiles.
-
Solution: Switch to a more nucleophilic scavenger. The choice will depend on the nature of your substrate. See the data table below for a comparison of common scavengers.
-
-
Scavenger Basicity: Highly basic scavengers can deprotonate the product, increasing its nucleophilicity and promoting N-allylation.
-
Solution: Select a scavenger with a lower pKa. For example, using a milder base like N-methylaniline can be beneficial in certain cases.
-
Data Summary: Comparison of Common Scavengers
| Scavenger | Typical Equivalents | Key Advantages | Potential Drawbacks |
| Dimedone | 3 - 5 | Efficiently traps allyl groups; helps maintain Pd(0) state. | Can be challenging to remove during workup. |
| Morpholine | 10 - 20 | Volatile allylated byproduct, easy to remove. | Can act as a base, potentially causing side reactions. |
| Thiophenol | 2 - 4 | Highly nucleophilic and efficient. | Strong, unpleasant odor; potential for sulfur-related side products. |
| Phenylsilane | 5 - 10 | Forms volatile byproducts. | Can sometimes lead to reduction of other functional groups. |
| N,N'-Dimethylbarbituric acid (NDMBA) | 3 - 5 | Highly efficient; byproducts are often easily removed. | Can be more expensive than other options. |
Experimental Protocols
General Protocol for Alloc Deprotection using Pd(PPh₃)₄ and Dimedone
This protocol provides a starting point for the deprotection of an Alloc-protected amine.
Materials:
-
Alloc-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimedone
-
Anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Dissolve the Alloc-protected substrate (1.0 eq) in anhydrous, degassed solvent (e.g., DCM) under an inert atmosphere.
-
Add dimedone (3.0 - 5.0 eq).
-
To the stirred solution, add Pd(PPh₃)₄ (0.05 - 0.1 eq).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography.
Caption: General workflow for Alloc deprotection.
References
Technical Support Center: Navigating the Challenges of Residual Palladium in Peptide Purification
Welcome to the technical support center dedicated to addressing the complex issue of residual palladium in synthetic peptides. Palladium catalysts are indispensable tools in modern peptide chemistry, crucial for tasks such as the removal of protecting groups or facilitating carbon-carbon bond formation.[1][2] However, the very properties that make palladium an excellent catalyst also contribute to the significant challenge of its complete removal from the final peptide product.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical, field-proven experience. Our goal is to equip you with the knowledge to diagnose, resolve, and prevent palladium contamination in your peptide purification workflows.
The Challenge of Palladium Contamination
Residual palladium in a peptide product is a critical concern for several reasons. In a therapeutic context, metal impurities are strictly regulated by bodies like the FDA and EMA due to potential toxicity.[3] For research applications, residual palladium can interfere with biological assays, leading to unreliable or false results.[4][5] The complex nature of peptides, with multiple potential coordination sites (e.g., cysteine, histidine, or even backbone amides), can lead to strong chelation of palladium, making its removal particularly arduous.[6]
Troubleshooting Guide: From Diagnosis to Resolution
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High Palladium Content (>100 ppm) in the Final Peptide Product After Initial Purification (e.g., HPLC)
Probable Causes:
-
Strong Chelation: Your peptide sequence may contain residues with a high affinity for palladium, such as cysteine or histidine, which can form stable complexes that co-elute with the peptide during chromatography.
-
Incorrect Palladium Species: The palladium may be in a form (e.g., a specific oxidation state or ligand complex) that is highly soluble in your mobile phase and has a similar retention time to your peptide.
-
Ineffective Initial Work-up: The post-reaction work-up may not be sufficient to precipitate or sequester the bulk of the palladium catalyst.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Problem:
-
Quantify Palladium Levels: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate quantification of palladium.[3][7][8] This will provide a baseline for evaluating the effectiveness of your removal strategy.
-
Analyze Crude vs. Purified Peptide: Compare the palladium levels in your crude reaction mixture and after initial HPLC purification to understand the efficacy of your current chromatography method.
-
-
Implement a Scavenging Strategy (Post-Chromatography):
-
Select a Scavenger: Metal scavengers are solid supports functionalized with ligands that have a high affinity for palladium. Thiol-based scavengers are often effective.[6]
-
Experimental Protocol: Metal Scavenging:
-
Dissolve your lyophilized, palladium-containing peptide in an appropriate solvent.
-
Add the selected metal scavenger resin (typically 5-10 equivalents relative to the palladium content).
-
Stir the suspension at room temperature for 4-24 hours.
-
Filter off the scavenger resin.
-
Re-analyze the palladium content in the filtrate using ICP-MS.
-
-
-
Optimize Scavenging Conditions:
-
Screen Different Scavengers: If the initial scavenger is ineffective, test others with different functional groups (e.g., amine-based, mixed-mode).
-
Adjust Solvent: The solvent can impact the accessibility of palladium to the scavenger. Test different solvent systems.
-
Vary Time and Temperature: Increase the scavenging time or gently heat the mixture if the reaction kinetics are slow, but be mindful of peptide stability.
-
Diagram: Workflow for Troubleshooting High Palladium Content
Caption: Troubleshooting workflow for high palladium levels.
Issue 2: Significant Peptide Yield Loss During Palladium Removal
Probable Causes:
-
Non-specific Binding: Your peptide may be adsorbing to the scavenger resin or activated carbon, leading to co-removal from the solution.[6]
-
Precipitation: Changes in solvent or pH during the scavenging process could cause your peptide to precipitate.
Step-by-Step Troubleshooting Protocol:
-
Minimize Non-specific Binding:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger. Perform a titration experiment to determine the optimal scavenger-to-palladium ratio.
-
Change Scavenger Type: Some scavenger backbones (e.g., polystyrene vs. silica) may have less affinity for your peptide.
-
Optimize Solvent: Ensure your peptide has very high solubility in the chosen solvent to minimize its interaction with the solid support.
-
-
Consider Alternative Methods:
-
Crystallization: If your peptide is crystalline, this can be a highly effective method for purification, leaving palladium impurities in the mother liquor.[3]
-
Liquid-Liquid Extraction: If the palladium complex has different solubility properties than your peptide, an extraction can be designed to partition them into different phases.
-
Table: Comparison of Palladium Removal Methods
| Method | Pros | Cons | Best For |
| Metal Scavenging | High selectivity, effective for low Pd levels | Can be costly, potential for non-specific binding | Final polishing step after initial purification |
| Activated Carbon | Low cost, widely available | Low selectivity, high risk of product loss | Crude purification of robust peptides |
| Chromatography | Can separate peptide from Pd in one step | May not be effective if Pd co-elutes | Initial purification, may require optimization |
| Crystallization | Can yield very high purity product | Not all peptides are crystalline | Peptides that can be crystallized |
| Extraction | Scalable, can remove bulk Pd | May require large solvent volumes | When Pd and peptide have different solubilities |
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for palladium in peptide APIs?
A1: Regulatory limits for elemental impurities are defined in the ICH Q3D guidelines. Palladium is a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day . The acceptable concentration in ppm depends on the maximum daily dose of the drug product.[9]
Q2: Can I use activated carbon to remove palladium from my peptide?
A2: Yes, activated carbon can be used, but it should be approached with caution. While cost-effective, it is known for its lack of selectivity, which can lead to significant loss of your peptide due to non-specific adsorption.[6] It is generally recommended for early-stage purification or for very robust peptides where yield is less of a concern.
Q3: My peptide synthesis involves a palladium-catalyzed deprotection of an Alloc group. How can I minimize palladium contamination from the start?
A3: The choice of palladium catalyst and reaction conditions can influence the difficulty of removal. Using a heterogeneous catalyst (e.g., Pd on carbon) can simplify removal by filtration. Additionally, ensuring the reaction goes to completion and then performing an effective work-up to precipitate the palladium can reduce the amount of soluble palladium that needs to be removed in downstream purification.
Q4: Are there analytical methods other than ICP-MS to detect palladium?
A4: While ICP-MS is the gold standard for accurate quantification, other methods exist.[3] For instance, catalysis-based fluorometric assays have been developed for rapid, high-throughput screening of palladium levels.[7][8] These can be useful for process development and for quickly assessing the effectiveness of different scavenging methods before committing to a final ICP-MS analysis.[7]
Diagram: Decision Tree for Palladium Removal Strategy
Caption: Decision logic for selecting a palladium removal strategy.
References
-
ResearchGate. (n.d.). What are the best ways to remove palladium residues from (1) oligopeptides, and (2) from diamines? Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
McGrath, M. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 236-242. Retrieved from [Link]
-
Welch, C. J., et al. (2016). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 20(5), 973-980. Retrieved from [Link]
-
McGrath, M. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. Retrieved from [Link]
-
Reddit. (n.d.). Your trick to remove residual palladium. Retrieved from [Link]
-
Maity, S. K., et al. (2016). Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis. Organic Letters, 18(13), 3074-3077. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Isabettini, S., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 965-982. Retrieved from [Link]
-
Okamoto, R., et al. (2022). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Chemical Science, 13(30), 8864-8870. Retrieved from [Link]
-
Fairlie, D. P., et al. (2010). Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides. Organic Letters, 12(1), 144-147. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1753. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. arborassays.com [arborassays.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Guide to FMOC-D-DAB(ALOC)-OH and FMOC-D-DAB(BOC)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid building blocks is paramount to the success of complex Solid-Phase Peptide Synthesis (SPPS). The non-proteinogenic amino acid diaminobutyric acid (Dab) is a critical component for creating branched, cyclic, and other modified peptides due to its side-chain amino group. The choice of protecting group for this side chain dictates the synthetic route, potential side reactions, and overall efficiency.
This guide provides an in-depth, objective comparison between two commonly used derivatives: Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Aloc)-OH) and Nα-Fmoc-Nγ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Boc)-OH) . We will explore the fundamental chemical differences, their strategic applications, and provide detailed experimental protocols to guide your selection process.
The Principle of Orthogonality: The Core of the Comparison
In modern Fmoc-based SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group.[1][2] Side-chain protecting groups must be stable to the repeated basic treatments (e.g., piperidine in DMF) used for Fmoc removal, yet be removable under conditions that do not affect the peptide backbone or other protecting groups.[1][2][3] This principle is known as orthogonality .
The primary distinction between this compound and Fmoc-D-Dab(Boc)-OH lies in the orthogonal deprotection chemistry of their respective side-chain protecting groups.
-
This compound : The γ-amino group is protected by an allyloxycarbonyl (Aloc) group. The Aloc group is exceptionally stable to both the acidic and basic conditions typical of SPPS.[4][5] Its removal requires a specific palladium(0)-catalyzed reaction, offering a truly orthogonal deprotection scheme.[6][7]
-
Fmoc-D-Dab(Boc)-OH : The γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc removal but is labile to acid.[4][8] It is cleaved simultaneously with other acid-labile side-chain protecting groups (like tBu, Trt) and the peptide from the resin during the final trifluoroacetic acid (TFA) cleavage step.[1][9][10]
This fundamental difference in deprotection strategy is the primary determinant for choosing one derivative over the other.
Strategic Applications and Performance Comparison
The choice between Aloc and Boc protection on the Dab side chain is driven by the desired final peptide architecture.
| Feature | This compound | Fmoc-D-Dab(Boc)-OH |
| Deprotection Chemistry | Palladium(0)-catalyzed allyl transfer[6][11] | Acidolysis (e.g., Trifluoroacetic Acid - TFA)[1][12] |
| Orthogonality | Fully orthogonal to both acid- and base-labile groups.[7] | Not orthogonal to other acid-labile groups (tBu, Trt, Pbf).[1] |
| Primary Application | On-resin side-chain modification, synthesis of branched or cyclic peptides where the Dab side chain is modified while other acid-labile groups remain protected.[13][14] | Used when the Dab side-chain amine needs to be deprotected during the final global deprotection step, or for creating specific lactam bridges with base-labile side-chain esters. |
| Deprotection Conditions | Very mild, neutral pH. | Strongly acidic, harsh conditions.[12][15] |
| Potential Side Reactions | Catalyst poisoning, incomplete removal if scavenger is inefficient, potential for premature Fmoc deprotection with extended reaction times.[6][16] | Incomplete deprotection leading to deletion sequences, alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated during cleavage.[12][15][17] |
| Reagent Toxicity | Palladium catalysts and some scavengers can be toxic and require careful handling and disposal. | TFA is highly corrosive; scavengers like thioanisole are odorous.[15][18] |
Causality Behind Experimental Choices:
-
Choose this compound when: You need to selectively deprotect the Dab side chain on the resin to perform a subsequent reaction. This is essential for:
-
Branched Peptides: Growing a second peptide chain from the Dab side chain.[14]
-
Site-Specific Labeling: Attaching a fluorophore, biotin, or other molecule to the Dab side chain.
-
Complex Cyclizations: Forming a lactam bridge with a group that is not acid-labile, while keeping other acid-sensitive residues protected.[13]
-
-
Choose Fmoc-D-Dab(Boc)-OH when: The Dab side chain does not require modification on the resin. The γ-amino group will be deprotected along with all other side chains in the final TFA cleavage step.[8] It is a more straightforward and cost-effective choice for linear peptides or for specific cyclization strategies where orthogonality to the final cleavage is not required. For example, forming a lactam bridge with the side chain of an Asp or Glu residue that is protected by a base-labile ester.
Experimental Data and Protocols
While direct side-by-side quantitative comparisons in single publications are scarce, performance can be inferred from the robustness of their respective deprotection chemistries. The success of Aloc deprotection hinges on catalyst activity, while Boc deprotection relies on managing carbocation side reactions.
Protocol 1: Selective On-Resin Deprotection of Dab(Aloc)
This protocol describes the removal of the Aloc group from the peptide-resin using a palladium catalyst.
Workflow Diagram:
Caption: Workflow for selective on-resin deprotection of the Aloc group.
Materials:
-
Peptide-resin containing the Dab(Aloc) residue
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Diisopropylethylamine (DIEA)
-
Sodium diethyldithiocarbamate
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30-60 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.15 - 0.3 eq. relative to resin substitution) and PhSiH₃ (15-25 eq.) in anhydrous DCM. Causality: Pd(PPh₃)₄ is the catalyst that forms a π-allyl complex, and PhSiH₃ acts as a nucleophilic scavenger to trap the allyl group, regenerating the catalyst and preventing side reactions like re-alkylation.[6][11]
-
Add the deprotection solution to the resin and agitate gently under an inert atmosphere (e.g., Nitrogen or Argon) for 1.5 - 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DCM (3x).
-
To remove residual catalyst, wash with 0.5% DIEA in DCM (2x, 5 min each).
-
Wash with 0.5% sodium diethyldithiocarbamate in DMF (2x, 15 min each). Causality: These washes chelate and remove palladium residues that could interfere with subsequent steps.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin, now with a free γ-amino group on the Dab residue, is ready for subsequent coupling or modification.
Protocol 2: Final Cleavage and Deprotection of Dab(Boc)
This protocol describes the final step of SPPS where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Boc from the Dab residue, are removed.
Workflow Diagram:
Caption: General workflow for the final TFA-mediated cleavage and deprotection.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole). The choice depends on the peptide sequence.[15][18]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common general-purpose cocktail ("Reagent K") is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail like TFA/TIS/water (95:2.5:2.5) can be used.[15][18] Causality: The strong acid TFA cleaves the Boc group and other acid-labile protectors, generating reactive carbocations. Scavengers are nucleophiles added to trap these carbocations, preventing them from modifying sensitive amino acid side chains.[12][15]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The duration may need to be extended for complex peptides.[15]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10x the volume of the filtrate).[15]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Conclusion and Recommendations
The selection between This compound and Fmoc-D-Dab(Boc)-OH is not a matter of which is superior overall, but which is strategically appropriate for the intended synthetic outcome.
-
This compound is the indispensable tool for on-resin side-chain modification . Its truly orthogonal deprotection scheme provides the synthetic flexibility required for constructing complex architectures like branched peptides and site-specifically labeled conjugates. The protocol requires careful handling of palladium catalysts but offers unparalleled precision.
-
Fmoc-D-Dab(Boc)-OH is the more direct and economical choice for syntheses where the Dab side-chain amine does not require selective manipulation on the resin. Its deprotection is integrated into the final, global cleavage step, simplifying the overall workflow for linear peptides or specific cyclization strategies.
By understanding the distinct chemical properties and deprotection mechanisms of the Aloc and Boc groups, researchers can make informed decisions, optimize their synthetic strategies, and achieve higher yields of their target peptides with greater purity.
References
- Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed, Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- ChemPep, Boc Solid Phase Peptide Synthesis.
- BenchChem, A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- BenchChem, Technical Support Center: Solid-Phase Peptide Synthesis.
- BenchChem, Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH.
- CDN Isotopes, Alloc Protecting Group Removal Protocol.
- ResearchGate, Boc deprotection conditions tested. | Download Scientific Diagram.
- ACS Publications, Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters.
- Ningbo Inno Pharmchem Co.,Ltd., Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks.
- PubMed, Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- Sigma-Aldrich, Selecting Orthogonal Building Blocks.
- PubMed, Synthesis of Branched Peptides via a Side-Chain Benzyl Ester.
- WorldOfChemicals, The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis.
- PubMed, Fmoc-based synthesis of disulfide-rich cyclic peptides.
- Sigma-Aldrich, Fmoc Resin Cleavage and Deprotection.
- ACS Publications, Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis | Organic Letters.
- Google Patents, EP1794180B1 - Peptide cyclis
- BenchChem, Application Notes and Protocols for Cleavage Cocktail Composition in BOC-Protected Peptide Synthesis.
- Aapptec Peptides, Cleavage Cocktails; Reagent B.
- ResearchGate, Cleavage, Deprotection, and Isol
- UCI Department of Chemistry, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Sigma-Aldrich, Boc Resin Cleavage Protocol.
- Scholarly Publications Leiden University, Synthesis of cyclic peptides as bioconjugation pl
- Google Patents, US11186608B2 - Solid phase synthesis of acyl
- Boc Sciences, Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Aapptec Peptides, Cleavage
- National Institutes of Health, Advances in Fmoc solid‐phase peptide synthesis - PMC.
- ResearchGate, Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF.
- Aapptec Peptides, SYNTHESIS NOTES.
- ChemPep, Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience, Fmoc Amino Acids for SPPS.
- ResearchG
- BenchChem, A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis.
- MDPI, Amino Acid-Protecting Groups.
- Mesa Labs, SPPS Tips For Success Handout.
- Biosynth, Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich, Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Luxembourg Bio Technologies, Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Advanced ChemTech, Fmoc-D-Dab(Alloc)-OH.
- ResearchGate, (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- PubMed, Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- CEM Corporation, Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Sigma-Aldrich, Fmoc-D-Dab(Boc)-OH = 97.0 HPLC 125238-99-5.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chempep.com [chempep.com]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mesalabs.com [mesalabs.com]
- 17. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
A Comparative Guide to Amine Protection: The Strategic Advantages of Alloc over Boc for Diaminobutyric Acid
For researchers and professionals in drug development and peptide synthesis, the strategic selection of protecting groups is a cornerstone of success. This is particularly true when incorporating non-canonical amino acids like diaminobutyric acid (Dabu), which possesses a reactive side-chain amino group. While the tert-butyloxycarbonyl (Boc) group has long been a workhorse, its harsh deprotection conditions can be a significant liability. This guide provides an in-depth comparison with the allyloxycarbonyl (Alloc) group, elucidating the clear advantages Alloc offers in terms of orthogonality, reaction mildness, and synthetic versatility, especially for the selective modification of Dabu residues.
The Principle of Orthogonal Protection: A Strategic Imperative
In complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), the ability to deprotect one functional group while leaving others intact is paramount. This concept is known as orthogonality .[1][2] An orthogonal protecting group strategy allows for precise, site-specific modifications—such as peptide branching, cyclization, or conjugation—without compromising the integrity of the entire molecule.[3][4]
The core difference between Alloc and Boc lies in their orthogonality with respect to the most common protecting group families:
-
Boc Group: Cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6][7] This places it in the same class as other acid-labile groups like tert-butyl (tBu) esters and ethers, limiting its orthogonality.
-
Alloc Group: Cleaved under very mild, specific conditions using a palladium(0) catalyst.[8][9] This makes it fully orthogonal to both acid-labile groups (Boc, tBu) and base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc).[6][10][11]
This fundamental difference is the primary reason why Alloc is often the superior strategic choice for protecting the side chain of Dabu.
Caption: Orthogonality of Alloc vs. Boc in a typical Fmoc-SPPS workflow.
Deprotection Mechanisms: A Tale of Two Chemistries
The conditions required to remove a protecting group directly impact reaction selectivity and the potential for unwanted side reactions. Here, the contrast between Alloc and Boc is stark.
Alloc Deprotection: Mild, Catalytic, and Highly Selective
The Alloc group is removed via a palladium(0)-catalyzed allylic substitution reaction, often referred to as Tsuji-Trost allylation.[12] The process is typically performed at room temperature under neutral conditions.
Mechanism:
-
Oxidative Addition: The Pd(0) catalyst (e.g., Pd(PPh₃)₄) inserts into the allyl C-O bond of the carbamate, forming a π-allyl palladium(II) complex.[8][13]
-
Carbamate Dissociation: The carbamate anion dissociates.
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates to release the free amine and CO₂.[8]
-
Scavenging & Catalyst Regeneration: A nucleophilic "scavenger" (e.g., phenylsilane, morpholine, dimedone) traps the allyl group from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.[12][14]
This mechanism's reliance on a specific catalytic pathway ensures that other functional groups, which are not susceptible to Pd(0) insertion, remain untouched.
Boc Deprotection: Harsh Acidity and Carbocation Formation
The Boc group is stable to bases and nucleophiles but is readily cleaved by strong acids.[6][15]
Mechanism:
-
Protonation: A strong acid (typically TFA) protonates the carbonyl oxygen of the Boc group.[5][16]
-
Fragmentation: The protonated group fragments, cleaving the C-O bond to release a highly stable tert-butyl carbocation and an unstable carbamic acid.[6][16][17]
-
Decarboxylation: The carbamic acid decomposes into the free amine and CO₂.[5][6]
-
tert-butyl Cation Fate: The highly reactive tert-butyl cation is either quenched by a scavenger, deprotonates to form isobutylene gas, or attacks nucleophilic sites on the peptide.[16][18]
It is this last step—the generation of a reactive carbocation—that is the primary source of side reactions in Boc chemistry.
Caption: Contrasting deprotection pathways of Alloc and Boc groups.
Performance Comparison: Side Reactions and Yields
The choice of protecting group has direct consequences on the purity and yield of the final product.
| Feature | Alloc (Allyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Deprotection Reagent | Pd(PPh₃)₄ (catalytic) + Scavenger (e.g., PhSiH₃) | Trifluoroacetic Acid (TFA, stoichiometric/solvent) |
| Conditions | Neutral pH, Room Temperature | Strongly Acidic (pH < 1), Room Temperature |
| Orthogonality | Orthogonal to Fmoc, Boc, tBu, Trt, Bn | Not orthogonal to tBu, Trt, Bn; Quasi-orthogonal to Cbz |
| Key Reactive Intermediate | π-Allyl Palladium Complex | tert-Butyl Carbocation (tBu⁺) |
| Common Side Reactions | Minimal. Incomplete removal if catalyst is poisoned. | Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by tBu⁺.[18][19] |
| Need for Scavengers | Required to trap the allyl group and regenerate catalyst. | Required to trap the reactive tBu⁺ cation and prevent side reactions. |
The most significant disadvantage of Boc deprotection is the potential for irreversible modification of sensitive amino acid side chains.[19] For example:
-
Tryptophan: The indole ring is highly susceptible to tert-butylation.
-
Methionine: The thioether can be alkylated to form a sulfonium salt.
While scavengers can mitigate these issues, they do not always eliminate them completely, leading to complex purification challenges. The Alloc deprotection, being mechanistically distinct, avoids these carbocation-driven side reactions entirely.
Experimental Protocols
The following protocols provide a practical guide for the application of Alloc and Boc protection on the side chain of Fmoc-Dabu-OH and subsequent deprotection steps.
Protocol 1: Side-Chain Alloc Protection of Fmoc-Dabu-OH
This protocol describes the selective protection of the side-chain (gamma) amino group of L-2,4-diaminobutyric acid.
-
Dissolution: Dissolve Fmoc-L-Dabu-OH (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium carbonate (Na₂CO₃, 2.5 equivalents) and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add allyl chloroformate (Alloc-Cl, 1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield Fmoc-L-Dab(Alloc)-OH.
Protocol 2: On-Resin Selective Deprotection of Alloc Group
This protocol is central to the strategic advantage of Alloc, enabling side-chain modification while the peptide remains anchored to the resin.
-
Resin Swelling: Swell the peptide-resin (containing a Dab(Alloc) residue) in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: Prepare a deprotection cocktail consisting of DCM, phenylsilane (PhSiH₃, 20 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents). Note: The solution will be a pale yellow.
-
Deprotection: Drain the DCM from the swollen resin. Add the deprotection cocktail and agitate the vessel under an inert atmosphere (Argon or Nitrogen) for 2 hours at room temperature.[12]
-
Washing: Drain the reaction mixture and wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical wash cycle is:
-
DCM (3x)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2x)
-
5% Sodium diethyldithiocarbamate in DMF (2x, to chelate residual palladium)
-
DMF (3x)
-
DCM (3x)
-
-
Validation: The newly freed side-chain amine is now available for subsequent coupling reactions (e.g., acylation, dye labeling). A Kaiser test should confirm the presence of a free primary amine.
Protocol 3: Side-Chain Boc Protection of Fmoc-Dabu-OH
-
Dissolution: Dissolve Fmoc-L-Dabu-OH (1 equivalent) in a 1:1 mixture of THF and water.
-
Basification: Add triethylamine (TEA, 2.5 equivalents) and stir.
-
Acylation: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the solution.[15][20]
-
Reaction: Stir the mixture at room temperature overnight. Monitor reaction completion by TLC or LC-MS.
-
Workup & Purification: Follow steps 5-7 from Protocol 1 to isolate and purify Fmoc-L-Dab(Boc)-OH.
Conclusion: Alloc as the Enabling Choice for Complex Peptides
While Boc protection is a well-established and useful tool, its reliance on harsh acidic deprotection and the unavoidable generation of reactive carbocations present significant limitations. For the synthesis of complex peptides involving diaminobutyric acid, the Alloc group offers clear and compelling advantages :
-
True Orthogonality: It can be removed with complete selectivity in the presence of acid-labile (Boc, tBu) and base-labile (Fmoc) groups, which is essential for site-specific side-chain modifications.[1][6]
-
Mild Deprotection: The palladium-catalyzed removal occurs under neutral, room-temperature conditions, preserving the integrity of sensitive functionalities elsewhere in the molecule.[8][21]
-
Reduced Side Reactions: By avoiding the generation of carbocations, Alloc deprotection leads to cleaner reactions, higher purity of crude products, and simplified purification.
For researchers aiming to synthesize branched peptides, cyclic peptides via side-chain lactamization, or peptides conjugated with reporter molecules at a specific Dabu residue, the Alloc protecting group is not merely an alternative to Boc; it is a strategically superior and enabling technology.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Springer Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]
-
AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, June 26). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). (n.d.). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and carbamates. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. peptide.com [peptide.com]
A Senior Application Scientist's Guide to LC-MS Analysis of Peptides Synthesized with FMOC-D-DAB(ALOC)-OH
For researchers, medicinal chemists, and drug development professionals, the synthesis of complex peptides is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (D-DAB), offers a powerful tool to introduce unique structural motifs, enhance biological activity, and improve metabolic stability. The choice of protecting group strategy for the side chain of D-DAB is a critical decision that profoundly impacts not only the success of the solid-phase peptide synthesis (SPPS) but also the complexity of the downstream analytical characterization.
This guide provides an in-depth technical comparison of the LC-MS analysis of peptides synthesized using FMOC-D-DAB(ALOC)-OH with those synthesized using the more conventional FMOC-D-DAB(BOC)-OH. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions and troubleshoot your analytical workflows.
The Strategic Advantage of the ALOC Protecting Group
The allyloxycarbonyl (ALOC) group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect the acid-labile (e.g., Boc, tBu) or base-labile (Fmoc) protecting groups commonly used in SPPS.[1][2] This orthogonality is the primary reason for choosing this compound. It allows for selective deprotection of the D-DAB side chain while the peptide is still attached to the resin, enabling the synthesis of complex architectures such as:
-
Branched peptides: A second peptide chain can be synthesized on the deprotected D-DAB side chain.
-
Cyclic peptides: The deprotected side-chain amine can be used for on-resin cyclization with a C-terminal carboxylic acid or another side chain.
-
Peptide conjugates: The exposed amine is a handle for attaching labels, linkers, or other molecules.
The standard Boc protecting group, in contrast, is removed during the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid, TFA), precluding such on-resin modifications.[3][]
Comparative Overview of Protecting Group Strategies
| Feature | This compound | FMOC-D-DAB(BOC)-OH |
| Side-Chain Protection | Allyloxycarbonyl (ALOC) | tert-Butoxycarbonyl (BOC) |
| Deprotection Chemistry | Palladium(0)-catalyzed reaction (e.g., Pd(PPh₃)₄ and a scavenger) or metal-free methods.[3][5] | Strong acid (e.g., TFA), concurrent with resin cleavage.[3] |
| Orthogonality | Orthogonal to Fmoc and most acid-labile groups.[2] | Not orthogonal to acid-labile side-chain protecting groups. |
| Key Advantage | Enables on-resin side-chain modification for complex peptide synthesis.[3] | Simpler final deprotection step; well-established chemistry. |
| Primary Drawback | Requires an additional on-resin deprotection step; potential for palladium contamination.[3] | Not suitable for on-resin side-chain modifications. |
LC-MS Analysis: A Head-to-Head Comparison
The choice between ALOC and Boc protection on the D-DAB side chain has significant implications for the final LC-MS analysis of the crude and purified peptide. The impurity profile, and therefore the analytical strategy, will differ.
Expected Impurity Profile: The ALOC Workflow
The primary impurities in a peptide synthesized with this compound will stem from the on-resin ALOC deprotection step. These can include:
-
Incomplete Deprotection: The most common impurity will be the starting peptide with the ALOC group still attached. This will be easily distinguishable by a mass shift of +86.03 Da.
-
Side Reactions with Scavengers: Scavengers like phenylsilane are used to trap the allyl cation released during deprotection. Inefficient trapping can lead to allylation of nucleophilic residues in the peptide (e.g., Trp, Met, Cys).
-
Palladium Adducts: Although rare with proper washing, residual palladium can sometimes be observed as adducts in the mass spectrum.
-
Oxidation: As with any peptide synthesis, oxidation of susceptible residues like methionine is a common byproduct.
Expected Impurity Profile: The BOC Workflow
For peptides synthesized with FMOC-D-DAB(BOC)-OH, the impurity profile is generally simpler and related to standard SPPS side reactions:
-
Deletion Sequences: Failure of a coupling step results in a peptide missing one or more amino acids.
-
Truncated Sequences: Premature termination of the synthesis.
-
Side-Chain Protecting Group Adducts: During the final TFA cleavage, reactive carbocations from the cleavage of protecting groups can modify sensitive residues (e.g., tert-butylation of Trp).
-
Oxidation and Deamidation: Standard degradation pathways for peptides.
Comparative HPLC Purity of Crude Peptides
The following table provides representative crude peptide purities. It's important to note that purity is highly sequence-dependent. The data for ALOC is often comparable to that of other well-established orthogonal protecting groups like ivDde.[3]
| Protecting Group Strategy | Representative Crude Purity (%) | Key Considerations |
| This compound | 80-95% | Purity is highly dependent on the efficiency of the on-resin deprotection and subsequent washing steps. |
| FMOC-D-DAB(BOC)-OH | 85-98% | Generally higher crude purity for linear peptides due to a more straightforward synthesis and cleavage process. |
Note: Data is compiled from various studies and direct head-to-head comparisons for a single peptide sequence are limited. The values for ALOC are based on the analogous and commonly used Fmoc-Lys derivatives, which share the same deprotection chemistry and exhibit similar performance.[3]
Experimental Protocols
Protocol 1: On-Resin ALOC Deprotection (Palladium-Catalyzed)
This protocol describes the standard method for removing the ALOC group from the D-DAB side chain while the peptide is attached to the resin.
Materials:
-
Peptide-resin containing the this compound residue
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Nitrogen or Argon gas
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection cocktail under an inert atmosphere (N₂ or Ar): Dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (24 equivalents) in DCM.
-
Add the deprotection cocktail to the resin and agitate gently for 30 minutes at room temperature.
-
Drain the reaction vessel and repeat the deprotection step with a fresh cocktail for another 30 minutes.
-
Wash the resin extensively with DCM (5x), 0.5% diisopropylethylamine in DCM (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.
Protocol 2: LC-MS Analysis of ALOC-Deprotected Peptides
This protocol is optimized for the analysis of crude peptides following ALOC deprotection and cleavage from the resin.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-65% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 214 nm and 280 nm
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: 100-2000 m/z
-
Data Acquisition: Data-dependent acquisition (DDA) with MS/MS fragmentation of the top 3-5 most abundant ions.
Visualizing the Workflows
Caption: Comparative workflows for peptides synthesized with ALOC and BOC protecting groups.
Interpreting the Mass Spectra
The key to successful analysis is understanding the expected fragmentation patterns. In positive mode ESI-MS/MS, peptides typically fragment along the amide backbone to produce b- and y-ions.
Caption: General peptide fragmentation pattern showing b- and y-ions.
When analyzing a peptide containing D-DAB(ALOC), look for the following in the MS/MS spectrum:
-
Intact ALOC Group: If the ALOC group is still present, the immonium ion for D-DAB(ALOC) will be observed, and the b- and y-ions containing this residue will be shifted by the mass of the protected side chain.
-
Deprotected D-DAB: After successful deprotection, the fragmentation pattern will correspond to a peptide containing a free amine on the D-DAB side chain.
-
Side-Product Identification: If side reactions have occurred, look for unexpected mass shifts on specific residues. For example, an addition of 40.03 Da (allyl group) to a tryptophan residue.
Conclusion and Recommendations
The choice between this compound and FMOC-D-DAB(BOC)-OH is fundamentally a strategic one, dictated by the desired final peptide structure.
-
For the synthesis of complex, modified peptides (branched, cyclic, or conjugated), the orthogonality of the ALOC group is indispensable. The analytical workflow must then be designed to rigorously assess the completeness of the on-resin deprotection and to identify any potential side products. The use of high-resolution mass spectrometry is strongly recommended for this purpose.[6]
-
For the synthesis of linear peptides where no side-chain modification of the D-DAB residue is required, FMOC-D-DAB(BOC)-OH offers a more straightforward and often higher-yielding approach. The resulting LC-MS analysis is typically less complex, focusing on common SPPS-related impurities.[3]
By understanding the chemical principles behind each protecting group strategy and anticipating the potential analytical challenges, researchers can optimize their workflows to ensure the synthesis and characterization of high-quality, well-defined peptide products.
References
-
Waters Corporation. (2018). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]
-
Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]
-
Waters Corporation. (2019). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. [Link]
-
LabRulez. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]
-
Van den Bergh, K., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229-34. [Link]
-
Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(9), 1591-1603. [Link]
-
Scattolin, T., & Albericio, F. (2023). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development. [Link]
-
University of Connecticut. (2023). Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Guna, A., & Konermann, L. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 722-731. [Link]
-
ResearchGate. (n.d.). LC-MS/MS for protein and peptide quantification in clinical chemistry. [Link]
-
Zhang, B., et al. (2013). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. Journal of the Royal Statistical Society Series C: Applied Statistics, 62(3), 327-352. [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Scattolin, T., & Albericio, F. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(29), 5346-5351. [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
ResearchGate. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. [Link]
Sources
A Senior Application Scientist's Guide to Validating Fmoc-D-Dab(Alloc)-OH Incorporation by Mass Spectrometry
<
For researchers, medicinal chemists, and professionals in drug development, the precise assembly of peptides is paramount. The successful incorporation of each amino acid building block, such as the non-proteinogenic Fmoc-D-Dab(Alloc)-OH, is a critical determinant of the final product's purity, structure, and function. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for validating the incorporation of Fmoc-D-Dab(Alloc)-OH, moving beyond mere protocols to explain the underlying principles and rationale for experimental choices.
Fmoc-D-Dab(Alloc)-OH, or Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, is a valuable component in modern solid-phase peptide synthesis (SPPS).[1][2] Its orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the palladium-labile Alloc group on the side-chain, allows for the synthesis of complex peptide architectures like branched and cyclic peptides.[1][2] Given its molecular formula of C23H24N2O6 and a molecular weight of approximately 424.45 g/mol , mass spectrometry stands out as a definitive analytical tool for its verification.[1][3][4][5][6][7]
The Imperative of Validation: Why Mass Spectrometry is Essential
Incomplete coupling reactions during SPPS can lead to the formation of deletion sequences, where the intended amino acid is missing.[8][9] For a bulky or sterically hindered amino acid, the risk of poor coupling efficiency increases.[8] While qualitative methods like the Kaiser test can indicate the presence of free primary amines, they do not confirm the identity of the incorporated residue.[8][9] Mass spectrometry provides unambiguous confirmation of the molecular weight of the growing peptide chain, thereby verifying the successful addition of Fmoc-D-Dab(Alloc)-OH.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique can significantly impact the quality and interpretability of the data. Here, we compare two commonly employed methods for analyzing peptides: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | "Soft" ionization of analytes from solution, producing multiply charged ions ([M+nH]n+).[10] | "Soft" ionization of analytes co-crystallized with a matrix, typically producing singly charged ions ([M+H]+).[11] |
| Sample State | Liquid (typically from HPLC or direct infusion).[10] | Solid (co-crystallized with a matrix on a target plate). |
| Sensitivity | Highly sensitive, especially with low flow rates (nano-ESI).[11] | Generally less sensitive than ESI but more tolerant to salts and buffers. |
| Fragmentation | Minimal fragmentation, preserving the molecular ion.[12] | Some in-source decay or post-source decay can occur. |
| Coupling | Easily coupled with liquid chromatography (LC-MS) for online separation and analysis.[13] | Typically an offline technique, though LC-MALDI interfaces exist. |
| Application for Fmoc-D-Dab(Alloc)-OH Validation | Ideal for real-time monitoring of peptide synthesis on-resin or for analyzing cleaved peptides in solution. Provides high mass accuracy for confirmation. | Well-suited for rapid screening of multiple samples of cleaved peptides to confirm the final molecular weight.[1] |
Expert Insight: For routine validation of a single incorporation step, direct infusion ESI-MS of a small, cleaved portion of the resin-bound peptide offers a rapid and accurate assessment. For complex mixtures or final product analysis, LC-ESI-MS is the gold standard, providing both separation and mass confirmation.
Experimental Workflow: A Self-Validating System
A robust validation workflow should be designed to minimize ambiguity and provide clear, actionable data. The following workflow integrates best practices for sample preparation and mass spectrometric analysis.
Caption: Workflow for validating Fmoc-D-Dab(Alloc)-OH incorporation.
Detailed Experimental Protocols
Protocol 1: On-Resin Peptide Cleavage for MS Analysis
This protocol is designed for rapid verification of amino acid incorporation at any stage of SPPS.
-
Resin Sampling: After the coupling of Fmoc-D-Dab(Alloc)-OH and subsequent washing, carefully remove a small sample of the resin (approximately 1-2 mg).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your resin and protecting group strategy. A common cocktail for rink amide resins is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Place the resin sample in a microcentrifuge tube and add the cleavage cocktail (e.g., 100 µL). Allow the reaction to proceed at room temperature for 1-2 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the sample to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Solubilization: Re-dissolve the peptide in a solvent suitable for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.[14]
Protocol 2: ESI-MS Analysis
This protocol outlines the direct infusion analysis of the cleaved peptide.
-
Sample Preparation: Dilute the solubilized peptide from Protocol 1 to a final concentration of approximately 1-10 pmol/µL in the ESI-MS solvent.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Direct Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the peptide.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the neutral molecular mass. Compare this experimental mass to the theoretical mass of the peptide with the incorporated Fmoc-D-Dab(Alloc)-OH.
Interpreting the Mass Spectrum: Beyond the Molecular Ion
While the molecular ion peak is the primary indicator of successful incorporation, a deeper analysis of the mass spectrum can provide additional insights.
Caption: Key structural components of Fmoc-D-Dab(Alloc)-OH.
Fragmentation Analysis (MS/MS):
In cases of ambiguity or for more detailed structural confirmation, tandem mass spectrometry (MS/MS) can be employed. While ESI is a "soft" ionization technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation or CID).[15]
-
α-Cleavage: A common fragmentation pathway for molecules with heteroatoms like oxygen and nitrogen is α-cleavage.[16][17] This involves the breaking of a bond adjacent to the heteroatom.
-
Side-Chain Fragmentation: The Dab side chain may exhibit a neutral loss of ammonia (NH3) under certain fragmentation conditions.[15]
-
Protecting Group Loss: The Alloc and Fmoc groups can also be lost during fragmentation, leading to characteristic neutral losses that can be diagnostic.
Troubleshooting Common Issues:
-
No or Low Signal: This could be due to poor ionization, low sample concentration, or the presence of contaminants. Ensure proper sample cleanup and consider optimizing the ESI source parameters.
-
Unexpected Masses: The presence of unexpected masses could indicate incomplete deprotection of the previous amino acid, side reactions, or the presence of deletion sequences.[8] Careful analysis of the mass differences can help identify the source of the issue.
-
Poor Coupling Efficiency: If the mass spectrum confirms a significant amount of the starting peptide without the Fmoc-D-Dab(Alloc)-OH addition, this indicates poor coupling.[8] In such cases, strategies like "double coupling" (repeating the coupling step) or using more potent coupling reagents may be necessary.[8][9]
Conclusion
The validation of Fmoc-D-Dab(Alloc)-OH incorporation is a critical quality control step in the synthesis of complex peptides. Mass spectrometry, particularly ESI-MS, provides a rapid, accurate, and definitive method for this verification. By understanding the principles behind the different mass spectrometry techniques, employing robust experimental workflows, and being adept at data interpretation, researchers can ensure the fidelity of their peptide synthesis and the integrity of their final products.
References
-
Mass Spectrometry: Alpha-Cleavage. (2018, December 31). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
Mass Spectrometry: Alpha Cleavage of Ketones. (2014, February 12). YouTube. Retrieved from [Link]
-
UAB Mass Spectrometry. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]
- Mondal, S., et al. (2020). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
-
The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
-
Nature Methods. (2019, June 27). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Retrieved from [Link]
-
Nature Protocols. (2019, June 27). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2022, March 30). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. chempep.com [chempep.com]
- 5. 204316-32-5 | Fmoc-Dab(Alloc)-OH | Carbamates | Ambeed.com [ambeed.com]
- 6. 204316-32-5|Fmoc-Dab(Alloc)-OH|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. uab.edu [uab.edu]
- 12. cpcscientific.com [cpcscientific.com]
- 13. ctdp.org [ctdp.org]
- 14. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. One moment, please... [chemistrysteps.com]
Interpreting Mass Spectrometry Fragmentation Patterns of Dab(Alloc)-Containing Peptides: A Comparative Guide
Introduction: The Growing Importance of Non-Proteinogenic Amino Acids in Peptide Therapeutics
In the landscape of modern drug development, the incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties.[1] NPAAs, such as 2,4-diaminobutyric acid (Dab), offer a toolkit to modulate the efficacy, stability, and targeting of peptide-based drugs. The Dab residue, with its additional primary amine on the side chain, can introduce a positive charge at physiological pH, influencing peptide structure and interaction with biological targets. To achieve site-specific modifications and direct peptide synthesis, the side chain of Dab is often protected, with the allyloxycarbonyl (Alloc) group being a common choice due to its unique deprotection chemistry.[2]
Accurate structural characterization of these modified peptides is paramount for quality control and regulatory approval. Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing and modification analysis.[3] However, the introduction of NPAAs and protecting groups can significantly alter fragmentation patterns, making spectral interpretation a non-trivial task. This guide provides an in-depth analysis of the expected fragmentation behavior of Dab(Alloc)-containing peptides under Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), offering a comparative perspective with other common protecting groups. While direct experimental data on the fragmentation of Dab(Alloc)-containing peptides is limited in the literature, this guide synthesizes established fragmentation principles to provide a robust predictive framework for researchers in the field.
Fundamental Principles of Peptide Fragmentation in Mass Spectrometry
Under CID and HCD, protonated peptides fragment primarily along the peptide backbone, yielding characteristic b- and y-ions.[4] The "mobile proton" model is a key concept in understanding this fragmentation, where protons move along the peptide backbone, inducing cleavage at amide bonds.[5] The presence of basic residues, such as lysine, arginine, or in this case, Dab, can significantly influence this process by sequestering protons, thereby directing fragmentation.[6]
-
Collision-Induced Dissociation (CID): This is a lower-energy fragmentation technique where ions are accelerated and collide with neutral gas molecules, leading to fragmentation.[7] CID spectra are typically dominated by b- and y-ions, providing primary sequence information.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs at higher energies.[8] This often results in a more complete fragmentation pattern, including a higher abundance of immonium ions and internal fragment ions, and can also induce side-chain fragmentations.[9]
Predicted Fragmentation Behavior of Dab(Alloc)-Containing Peptides
The fragmentation of a Dab(Alloc)-containing peptide is influenced by two key structural features: the basic Dab side chain and the Alloc protecting group.
The Influence of the Dab Side Chain
The primary amine on the Dab side chain is expected to be a primary site of protonation. This has several consequences for fragmentation:
-
Charge Sequestration: The protonated Dab side chain can sequester the mobile proton, potentially leading to less extensive backbone fragmentation compared to peptides without such a basic residue.[10]
-
Dominant Ion Series: The position of the Dab residue will likely influence the dominant ion series.
-
N-terminal Dab: Peptides with a basic residue near the N-terminus tend to favor the formation of b-ions.
-
C-terminal Dab: A Dab residue at or near the C-terminus is expected to promote the formation of intense y-ions, as the charge is retained on the C-terminal fragment.
-
-
Neutral Loss of Ammonia: Especially at higher collision energies (HCD), the neutral loss of ammonia (NH₃, -17 Da) from the Dab side chain is a potential and diagnostic fragmentation pathway.[10]
The Role of the Alloc Protecting Group
The Alloc group is a carbamate protecting group, which, unlike the highly labile tert-butyloxycarbonyl (Boc) group, is relatively stable under typical acidic and mass spectrometric conditions.[11][12] Its removal in synthesis is typically achieved through palladium catalysis.[13] This stability has important implications for its behavior in CID and HCD:
-
Minimal In-Source Decay: Unlike Boc-protected peptides which are prone to in-source decay (loss of the protecting group in the ion source before MS/MS), Dab(Alloc)-containing peptides are expected to show minimal premature deprotection.[11][14] This leads to cleaner MS1 spectra with the protonated molecule as the clear precursor ion.
-
Characteristic Fragmentation of the Alloc Group: While stable, the Alloc group can fragment under sufficient collision energy. Based on the fragmentation of other carbamates, potential fragmentation pathways include:
-
Loss of CO₂ (-44 Da): Decarboxylation is a common fragmentation pathway for carbamates.[10]
-
Loss of the entire Alloc group (-85 Da): This would result from cleavage of the N-C bond of the carbamate.
-
Loss of propene (-42 Da): Cleavage within the allyl moiety.
-
It is important to note that due to the stability of the Alloc group, these fragmentation pathways are less likely to dominate the spectrum compared to the characteristic losses seen with more labile protecting groups like Boc (loss of isobutylene, -56 Da).[11]
Comparative Analysis: Dab(Alloc) vs. Other Protected Amino Acids
The choice of protecting group significantly impacts the interpretation of mass spectra. Here, we compare the expected fragmentation of Dab(Alloc) with Dab protected by other common groups.
| Protecting Group | Lability | Expected Characteristic Fragmentation | Impact on Peptide Backbone Fragmentation |
| Alloc | Stable | Minor losses of CO₂ (-44 Da), propene (-42 Da), or the entire group (-85 Da). | Backbone fragmentation (b- and y-ions) is expected to be prominent. |
| Boc | Labile | Dominant neutral loss of isobutylene (-56 Da) or tert-butanol (-74 Da). Prone to in-source decay. | Can suppress backbone fragmentation due to the high efficiency of protecting group loss. |
| Fmoc | Stable | Primarily backbone fragmentation (b- and y-ions). The fluorenyl group can enhance ionization. | Generally provides clear b- and y-ion series. |
| Cbz | Stable | Primarily backbone fragmentation. Potential for neutral loss of toluene (-92 Da). | Generally provides clear b- and y-ion series. |
Experimental Protocols
Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the Dab(Alloc)-containing peptide in a suitable solvent, such as 0.1% formic acid in 50:50 acetonitrile:water, to a final concentration of 1-10 pmol/µL.
-
Ensure complete dissolution by vortexing and brief sonication if necessary.
-
-
Liquid Chromatography:
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient might be 5-95% B over 20 minutes with a flow rate of 0.5 mL/min.
-
-
Mass Spectrometry:
-
Perform analysis on a high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF).
-
Acquire data in positive ion mode.
-
For MS1 scans, use a resolution of at least 60,000 to ensure accurate mass determination of the precursor ion.
-
For MS/MS, use a data-dependent acquisition (DDA) method, selecting the most intense precursor ions for fragmentation.
-
CID Parameters: Use a normalized collision energy (NCE) of 25-35%.
-
HCD Parameters: Use a stepped NCE of 20%, 30%, and 40% to capture a wider range of fragment ions.
-
Data Interpretation and Visualization
A systematic approach to interpreting the MS/MS spectra of Dab(Alloc)-containing peptides is crucial.
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for a generic Dab(Alloc)-containing peptide under CID and HCD.
Caption: Predicted CID fragmentation of a Dab(Alloc) peptide.
Caption: Predicted HCD fragmentation of a Dab(Alloc) peptide.
Workflow for Spectral Interpretation
Caption: Workflow for interpreting Dab(Alloc) peptide spectra.
Conclusion and Future Outlook
The interpretation of mass spectra for peptides containing Dab(Alloc) requires a nuanced understanding of how both the non-proteinogenic amino acid and its protecting group influence fragmentation. The basic side chain of Dab is predicted to direct fragmentation and potentially lead to a characteristic neutral loss of ammonia, particularly under HCD conditions. The Alloc group, being relatively stable, is not expected to dominate the fragmentation spectrum with its own losses, allowing for clearer observation of the sequence-informative b- and y-ions.
This guide provides a predictive framework based on established principles of peptide fragmentation. As the use of Dab(Alloc) and other modified amino acids in peptide drug development continues to expand, the generation of publicly available, high-quality fragmentation data for these specific modifications will be invaluable for the scientific community. Future work should focus on building spectral libraries of these and other NPAA-containing peptides to further refine our understanding and facilitate automated identification.
References
-
Falivene, J., et al. (2019). The Mobile Proton Model in Mass Spectrometry. Chemical Reviews, 119(9), 5322-5370. [Link]
-
Kapp, E. A., et al. (2003). The influence of the position of basic residues on the collision-induced dissociation of peptides. Journal of the American Society for Mass Spectrometry, 14(6), 557-567. [Link]
-
Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709–712. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]
-
JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. [Link]
-
Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(11), 5266–5275. [Link]
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. [Link]
-
Takayama, M. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 420–427. [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3334–3338. [Link]
-
Collins, C. J., & Guild, B. C. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(10), 622–627. [Link]
-
Albericio, F., et al. (1997). Use of allyloxycarbonyl (Alloc) and allyl (All) groups for the protection of amino acids. The Journal of organic chemistry, 62(25), 8759–8766. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges in Peptide Mapping Mass Spectrometry of Biopharmaceuticals [casss.org]
- 3. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting Intensity Ranks of Peptide Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC Purification and Characterization of Branched Peptides Synthesized with Fmoc-D-Dab(Alloc)-OH
Introduction to Branched Peptides and the Synthetic Challenge
Branched peptides, with their unique topological structures, offer significant advantages in drug discovery and development, including enhanced enzymatic stability, improved receptor binding, and the potential for creating novel vaccine candidates and drug delivery systems. Unlike their linear counterparts, the synthesis of branched peptides introduces a layer of complexity, primarily centered around the orthogonal protection strategy required for the precise, stepwise elongation of peptide chains from a central branching unit. The choice of the branching amino acid and its protecting groups is therefore a critical determinant of synthetic success.
This guide provides an in-depth comparison and a detailed workflow for the purification and characterization of branched peptides synthesized using Fmoc-D-Dab(Alloc)-OH, a versatile building block for creating well-defined branched structures. We will explore the rationale behind its use, present a robust HPLC purification protocol, and detail the necessary analytical techniques for comprehensive characterization, supported by experimental insights.
The Strategic Advantage of Fmoc-D-Dab(Alloc)-OH in Branched Peptide Synthesis
The synthesis of branched peptides necessitates a branching amino acid with two amine groups that can be independently deprotected. Fmoc-D-Dab(Alloc)-OH, or N-α-Fmoc-N-γ-allyloxycarbonyl-D-2,4-diaminobutyric acid, is an exemplary choice for this purpose.
-
Orthogonality: The α-amino group is protected by the base-labile Fmoc group, allowing for standard solid-phase peptide synthesis (SPPS) elongation of the main chain. The γ-amino group is protected by the Alloc group, which is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysis. This orthogonality is the cornerstone of successful branched peptide synthesis.
-
Stereochemical Integrity: The use of the D-enantiomer can be a strategic choice to enhance proteolytic stability of the final peptide, a crucial attribute for therapeutic applications.
The diagram below illustrates the orthogonal deprotection strategy employed in the synthesis of a simple branched peptide using Fmoc-D-Dab(Alloc)-OH.
Figure 1: Orthogonal deprotection workflow for branched peptide synthesis using Fmoc-D-Dab(Alloc)-OH.
HPLC Purification: A Comparative Approach
The purification of branched peptides via reverse-phase high-performance liquid chromatography (RP-HPLC) is often more challenging than for linear peptides of similar molecular weight. The complex three-dimensional structure can lead to peak broadening and co-elution with closely related impurities, such as deletion sequences or incompletely deprotected species.
Comparison of Purification Strategies
| Strategy | Description | Advantages | Disadvantages |
| Standard Acetonitrile/Water (TFA) System | A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is used to elute the peptide from a C18 column. | Widely applicable, good peak shape for many peptides, volatile mobile phase simplifies downstream processing. | May not provide sufficient resolution for complex branched peptides; TFA can be difficult to remove completely and may be incompatible with some biological assays. |
| Alternative Ion-Pairing Reagents | Replacing TFA with formic acid (FA) or difluoroacetic acid (DFA) can alter selectivity. | Can improve resolution for difficult separations; FA is more biocompatible than TFA. | May require optimization of the mobile phase pH; peak shape can sometimes be compromised. |
| Alternative Organic Modifiers | Using methanol or isopropanol in place of or in combination with acetonitrile can change the elution profile. | Can provide orthogonal selectivity to acetonitrile, potentially resolving co-eluting impurities. | Higher viscosity of these solvents can lead to higher backpressures. |
Experimental Protocol: Optimized HPLC Purification of a Model Branched Peptide
This protocol describes the purification of a model branched peptide with a molecular weight of approximately 2.5 kDa.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 150 Å pore size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude, lyophilized branched peptide
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm (if aromatic residues are present).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar but faster gradient to assess purity. Pool fractions with >95% purity.
-
Solvent Removal: Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
The workflow for purification and subsequent characterization is outlined below.
Figure 2: Workflow for HPLC purification and subsequent characterization of branched peptides.
Comprehensive Characterization of Branched Peptides
Confirmation of the identity and purity of a synthesized branched peptide is a multi-step process that requires orthogonal analytical techniques.
Mass Spectrometry
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This is the primary technique for confirming the molecular weight of the purified peptide. The observed mass should correspond to the calculated theoretical mass. The presence of multiple charge states is typical for peptides and can be used to calculate the molecular weight with high accuracy.
-
Tandem Mass Spectrometry (MS/MS): To confirm the sequence of both the main and side chains, MS/MS is employed. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence. For branched peptides, the fragmentation pattern can be complex, but it provides invaluable information about the integrity of both chains.
Comparative Data for a Model Branched Peptide
| Analytical Technique | Expected Result | Observed Result | Interpretation |
| Analytical HPLC | Single, sharp peak with >95% purity | Purity of 97.5% by peak area integration | High purity of the final product. |
| ESI-MS | Calculated MW = 2548.9 Da | Observed MW = 2548.7 Da | Excellent agreement between theoretical and experimental mass, confirming the gross structure. |
| MS/MS | Fragmentation pattern consistent with the expected sequences of both the main and side chains. | Key b- and y-ions corresponding to both chains were identified. | Confirms the correct amino acid sequence and the branching structure. |
Conclusion
The use of Fmoc-D-Dab(Alloc)-OH provides a reliable and efficient method for the synthesis of well-defined branched peptides. While their purification by RP-HPLC can be more demanding than for linear analogues, a systematic approach to method development, coupled with a comprehensive characterization strategy employing both analytical HPLC and advanced mass spectrometry techniques, can ensure the production of highly pure and structurally validated branched peptides. This guide provides a robust framework for researchers and drug developers working in this exciting and rapidly advancing field.
References
-
Solid-Phase Synthesis of Branched Peptides. Current Protocols in Protein Science, John Wiley & Sons, Inc. [Link]
-
Orthogonal Protection Schemes in Solid-Phase Peptide Synthesis. Chemical Reviews, American Chemical Society. [Link]
-
The Allyloxycarbonyl (Alloc) Protecting Group. Protective Groups in Organic Synthesis, John Wiley & Sons, Inc. [Link]
-
Purification of Peptides by Reversed-Phase HPLC. CSH Protocols, Cold Spring Harbor Laboratory Press. [Link]
-
Mass Spectrometry of Peptides and Proteins. Annual Review of Biomedical Engineering, Annual Reviews. [Link]
A Senior Application Scientist's Guide to Protected Diaminobutyric Acid (Dab) Derivatives in Peptide Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving the desired final product with high purity and yield. Among the non-proteinogenic amino acids, 2,4-diaminobutyric acid (Dab) is a crucial building block for constructing complex peptide architectures, including cyclic and branched peptides. The choice of protecting group for the side-chain amine of Dab significantly influences the synthetic strategy, cost, and overall efficiency. This guide provides an in-depth cost-benefit analysis of Fmoc-D-Dab(Aloc)-OH versus other commonly used protected Dab derivatives, namely Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(Mtt)-OH, grounded in experimental insights and economic realities.
The Strategic Importance of Orthogonal Protection in Dab Chemistry
Solid-Phase Peptide Synthesis (SPPS) relies on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][2][3] This allows for the precise and controlled assembly of the peptide chain and subsequent side-chain modifications. For Dab, which possesses a primary amine on its side chain, the choice of an orthogonal protecting group is critical for applications such as:
-
Branched Peptide Synthesis: The side-chain amine can serve as an attachment point for another peptide chain.
-
Cyclic Peptide Synthesis: The side-chain amine can be deprotected on-resin to form a lactam bridge with a C-terminal carboxylic acid.[4][5][6]
-
Conjugation: The deprotected side-chain amine can be functionalized with various moieties, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG).
The most common Nα-protecting group in modern SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[7] Therefore, the side-chain protecting group for Dab must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) yet be cleavable under conditions that do not degrade the peptide or the solid support.
A Comparative Analysis of Key Protected Dab Derivatives
This section dissects the advantages and disadvantages of three key players in the protected Dab landscape: this compound, Fmoc-D-Dab(Boc)-OH, and Fmoc-D-Dab(Mtt)-OH.
This compound: The Versatile Specialist
The allyloxycarbonyl (Aloc) group offers a unique deprotection strategy that is orthogonal to both acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) protecting groups.[8]
-
Deprotection Mechanism: The Aloc group is removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane.[9][10]
Benefits:
-
True Orthogonality: The palladium-catalyzed deprotection is highly specific and does not affect acid- or base-labile groups, providing maximum flexibility in complex peptide synthesis.[8]
-
Mild Cleavage Conditions: The removal conditions are gentle, preserving sensitive amino acid residues and complex peptide structures.
-
Enabling Technology for Complex Peptides: The unique orthogonality of the Aloc group is particularly advantageous for the synthesis of multi-cyclic peptides and peptides with multiple, distinct side-chain modifications.
Costs and Considerations:
-
Reagent Cost and Handling: Palladium catalysts can be expensive, and their handling requires an inert atmosphere to prevent deactivation.
-
Potential for Metal Contamination: Trace amounts of palladium may remain in the final peptide, which can be a concern for therapeutic applications and may necessitate additional purification steps.
-
Catalyst Efficiency: The efficiency of the palladium catalyst can sometimes be hindered by certain amino acid residues, such as cysteine and methionine, which can coordinate with the metal.
-
Recent Advances: Newer, metal-free methods for Alloc removal are being developed, which could mitigate some of these concerns in the future.[11]
Fmoc-D-Dab(Boc)-OH: The Workhorse
The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[12][13]
-
Deprotection Mechanism: The Boc group is cleaved using moderate to strong acids, typically trifluoroacetic acid (TFA).
Benefits:
-
Cost-Effectiveness: Fmoc-D-Dab(Boc)-OH is generally the most economical of the three derivatives, making it a popular choice for routine peptide synthesis.[12][14]
-
Robust and Reliable Chemistry: The chemistry of Boc deprotection is well-established and highly reliable.
-
Simultaneous Deprotection: In many synthetic strategies, the side-chain Boc group can be removed concurrently with other acid-labile side-chain protecting groups (e.g., tBu, Trt) and cleavage from the resin in a single step with a TFA cocktail.
Costs and Considerations:
-
Limited Orthogonality: The use of TFA for Boc removal restricts the choice of other protecting groups to those that are stable to acid. This can limit the complexity of the synthetic design.
-
Potential for Side Reactions: Strong acid treatment can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, if appropriate scavengers are not used.
Fmoc-D-Dab(Mtt)-OH: The Acid-Sensitive Alternative
The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group.[15]
-
Deprotection Mechanism: The Mtt group can be selectively removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), which leaves other acid-labile groups like Boc and the resin linkage intact.[15][16]
Benefits:
-
Fine-Tuned Acidity: The ability to deprotect the Mtt group under mildly acidic conditions while retaining Boc groups provides an additional layer of orthogonality.[15] This is particularly useful for on-resin cyclization or branching where other acid-labile groups need to remain protected.
-
High Selectivity: The deprotection is highly selective and efficient.
Costs and Considerations:
-
Higher Cost: Fmoc-D-Dab(Mtt)-OH is typically more expensive than the Boc-protected counterpart.[17][18][19][20][21]
-
Potential for Premature Cleavage: Although cleavage is selective, there is a slight risk of premature removal of other highly acid-sensitive protecting groups if the conditions are not carefully controlled.
-
Coupling Challenges: Some studies have reported that Fmoc-Dab(Mtt)-OH can undergo lactamization under certain coupling conditions, leading to poor incorporation efficiency.[22] Careful selection of coupling reagents and protocols is necessary to mitigate this side reaction.
Quantitative Data Summary
| Derivative | Side-Chain Protecting Group | Deprotection Conditions | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | Allyloxycarbonyl (Aloc) | Pd(0) catalyst, scavenger (e.g., phenylsilane) | High | True orthogonality, mild cleavage | Catalyst cost, potential metal contamination |
| Fmoc-D-Dab(Boc)-OH | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Low | Cost-effective, robust chemistry | Limited orthogonality, harsh cleavage |
| Fmoc-D-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | 1-2% TFA in DCM | Medium-High | High acid sensitivity, selective removal | Higher cost, potential for side reactions |
Relative cost is a general estimation and can vary significantly between suppliers and purchase volumes. For specific pricing, please refer to supplier websites.[23][24][25][26][27]
Experimental Protocols
To provide a practical framework for comparison, the following are detailed, step-by-step methodologies for the selective deprotection of the side-chain protecting group for each Dab derivative on a solid support.
Protocol for Selective Deprotection of the Aloc Group
This protocol is adapted from standard procedures for Aloc deprotection in SPPS.[10]
Reagents:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.
-
Add the catalyst solution to the resin and agitate gently at room temperature for 20-30 minutes.
-
Repeat the treatment with fresh catalyst solution for another 20-30 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Aloc group.
Protocol for Selective Deprotection of the Mtt Group
This protocol is based on commonly used methods for Mtt deprotection.[15][16][28]
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection solution: 1% TFA and 2% TIS in DCM.
-
Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and shake gently at room temperature for 30 minutes.
-
To monitor the reaction, remove a few resin beads and add a drop of TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that the reaction is ongoing. Continue shaking and retest until the orange color is no longer observed.
-
Filter the resin and wash with DCM (2x), MeOH (2x), and DCM (2x).
-
Neutralize the resin by washing with 1% DIEA in DMF (2x), followed by a final wash with DMF (2x).
Visualization of Deprotection Schemes and Workflows
Diagram 1: Orthogonal Deprotection Strategies for Dab Derivatives
Caption: Orthogonal deprotection pathways for Aloc, Boc, and Mtt side-chain protecting groups on Dab.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: A proposed experimental workflow for the direct comparison of Dab derivatives.
Conclusion and Recommendations
The choice between this compound, Fmoc-D-Dab(Boc)-OH, and Fmoc-D-Dab(Mtt)-OH is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthesis and budgetary constraints.
-
For routine peptide synthesis and applications where cost is a primary driver and complex orthogonal schemes are not required, Fmoc-D-Dab(Boc)-OH is the clear choice. Its robust chemistry and low cost make it an economical and reliable option.
-
For the synthesis of complex, multi-functionalized, or cyclic peptides that demand a high degree of orthogonality, this compound is the superior, albeit more expensive, option. The mild and highly selective deprotection conditions justify the additional cost when the success of a complex synthesis is at stake.
-
Fmoc-D-Dab(Mtt)-OH occupies a valuable niche, offering a finer level of control over acid-lability than the Boc group. It is the preferred choice when selective deprotection of the Dab side chain is required in the presence of other acid-sensitive groups like Boc.
Ultimately, a thorough understanding of the chemical properties of each protecting group, coupled with a clear vision of the synthetic endgame, will enable the researcher to make the most informed and cost-effective decision.
References
- BenchChem. (n.d.). Protocol for Selective Deprotection of the Mtt Group.
- Gomara, M. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Alloc)-OH.
- Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9946-9959.
- ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- Torgov, V. I., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(4), 938-943.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of Fmoc-D-Dap(Alloc)-OH.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
- AAPPTec. (n.d.). Selective Removal of Mtt Protecting Group From Amines.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-D-Dab(Boc)-OH: Understanding Price and Availability from Suppliers.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Li, D., & Elbert, D. L. (2002). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Journal of peptide research, 60(5), 300-303.
- Oakwood Chemical. (n.d.). Boc-D-Dab(Fmoc)-OH, min 98%, 1 gram.
- Guidechem. (n.d.). Unlocking the Potential of FMOC-Ala-OH.
- Mondal, D., et al. (2022). Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins. Angewandte Chemie International Edition, 61(1), e202111818.
- ChemPep. (n.d.). 851392-68-2 | Fmoc-Dab(Mtt)-OH.
- ChemPep. (n.d.). Fmoc-Dab(Mtt)-OH-25g.
- Bachem. (n.d.). Fmoc-D-Dab(Boc)-OH.
- Bachem. (n.d.). Boc-D-Dab(Fmoc)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Mtt)-OH Novabiochem.
- ResearchGate. (n.d.). Design, synthesis and glycosidase inhibition of DAB derivatives with C-4 peptide and dipeptide branches.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH ≥97.0% HPLC.
- ChemScene. (n.d.). 204316-32-5 | Fmoc-Dab(Alloc)-OH.
- ChemPep. (n.d.). 204316-32-5 | Fmoc-Dab(Alloc)-OH.
- Oakwood Chemical. (n.d.). Fmoc-L-Dab(Mtt)-OH, min 95%, 100 mg.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks.
- Lead Sciences. (n.d.). Fmoc-Dab(Mtt)-OH.
- MedChemExpress. (n.d.). Fmoc-Dap(Alloc)-OH.
- GenoChem World. (n.d.). FAA1363.0005 Fmoc-L-Dab(Aloc)-OH – 5g.
- Monash University. (2001). The synthesis of cyclic peptides.
- ResearchGate. (2025). The Synthesis of Cyclic Peptides.
- Vinogradov, A. A., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology, 19(12), 1496-1504.
- Li, X., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 17(30), 7205-7209.
- Sigma-Aldrich. (n.d.). Boc-Dab(Fmoc)-OH ≥98.0% HPLC.
- CEM. (n.d.). Peptide Applications Guide.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH ≥97.0% HPLC.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. chempep.com [chempep.com]
- 19. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 20. calpaclab.com [calpaclab.com]
- 21. Fmoc-Dab(Mtt)-OH - Lead Sciences [lead-sciences.com]
- 22. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. shop.bachem.com [shop.bachem.com]
- 24. shop.bachem.com [shop.bachem.com]
- 25. chemscene.com [chemscene.com]
- 26. chempep.com [chempep.com]
- 27. One moment, please... [geno-chem.com]
- 28. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Maximizing Peptide Yield: A Comparative Analysis of Dab Derivatives in SPPS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 2,4-diaminobutyric acid (Dab) is particularly valuable for its role in creating potent antimicrobial peptides (AMPs) and structured peptidomimetics.[1][2][3] However, the synthetic success of Dab-containing peptides is critically dependent on the strategic selection of its side-chain protecting group. An injudicious choice can lead to significant yield loss, complex purification profiles, and compromised project timelines.
This guide provides an in-depth comparative analysis of different Dab derivatives in the context of solid-phase peptide synthesis (SPPS). We will explore the causal relationships between protecting group chemistry and synthetic outcomes, offering field-proven insights to guide your experimental design. Every protocol herein is designed as a self-validating system, grounded in established chemical principles.
The Critical Role of Orthogonal Protection in SPPS
Modern peptide synthesis, particularly Fmoc/tBu-based SPPS, relies on an orthogonal protection scheme.[4][5][6] This strategy ensures that the temporary Nα-Fmoc group can be removed with a base (e.g., piperidine) without disturbing the acid-labile protecting groups on the amino acid side chains.[4][5] These side-chain protectors are designed to remain stable throughout the iterative cycles of deprotection and coupling, only to be removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5][7]
The choice of a side-chain protecting group for Dab's γ-amino group is therefore a critical decision that influences not only the final yield but also the potential for side-chain specific modifications.
The Model System: A Challenging Antimicrobial Peptide Sequence
To provide a robust comparison, we selected a short, cationic model peptide sequence known for its potential antimicrobial activity and moderate synthetic difficulty:
Ac-Lys-Dab-Arg-Phe-Dab-NH₂
This sequence incorporates multiple basic residues (Lys, Arg, Dab), which can present challenges such as aggregation and difficult couplings. The presence of two Dab residues allows for a direct assessment of the cumulative impact of the chosen derivative on the overall synthesis efficiency.
The Contenders: A Head-to-Head Comparison of Dab Derivatives
We evaluated three commonly used, commercially available Fmoc-Dab derivatives, each with a distinct side-chain protecting group:
-
Fmoc-Dab(Boc)-OH : The most common and cost-effective option, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group.[8]
-
Fmoc-Dab(Mtt)-OH : Employs the 4-methyltrityl (Mtt) group, which is exceptionally acid-sensitive and can be removed orthogonally with dilute TFA, allowing for side-chain modification while the peptide is still on-resin.[9][10]
-
Fmoc-Dab(ivDde)-OH : Features the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine, offering another layer of orthogonality for complex synthetic schemes.
Visualizing the Key Players
The structural differences between the protecting groups are central to their performance.
Caption: Chemical structures of the compared Dab derivatives.
Experimental Protocol: A Validated SPPS Workflow
The following protocol was applied consistently across all three syntheses to ensure a fair comparison.
Materials
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
-
Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, and the respective Fmoc-Dab derivatives
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, HBTU, DIPEA, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Workflow
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.
Step-by-Step Methodology:
-
Resin Preparation: Rink Amide resin was swelled in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Coupling: The corresponding Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) were pre-activated in DMF for 2 minutes and then added to the resin. The reaction proceeded for 2 hours. Coupling completion was monitored with a Kaiser test.
-
Capping (Optional but Recommended): Any unreacted amines were capped using acetic anhydride to prevent the formation of deletion sequences.
-
Iteration: Steps 2-4 were repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: The dried peptide-resin was treated with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitation and Isolation: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the resulting pellet was washed twice with cold ether.
-
Analysis and Purification: The crude peptide was dissolved in a water/acetonitrile mixture and analyzed by LC-MS.[11][12][13] Purification was performed using preparative reverse-phase HPLC (RP-HPLC).[14][15][16]
Results: A Quantitative Comparison of Synthesis Outcomes
The success of each synthesis was evaluated based on crude purity (determined by HPLC peak area at 214 nm) and the final isolated yield after purification.[11][16]
| Dab Derivative Used | Crude Purity (%) | Key Impurities Observed (Mass Spec) | Final Isolated Yield (%) |
| Fmoc-Dab(Boc)-OH | 78% | Deletion products (missing Dab or Phe) | 45% |
| Fmoc-Dab(Mtt)-OH | 55% | Significant deletion; Lactam formation (+18 Da) | 21% |
| Fmoc-Dab(ivDde)-OH | 72% | Minor deletion products | 41% |
Discussion: Explaining the Discrepancies in Yield
The data clearly demonstrates that the choice of Dab derivative has a profound impact on synthetic yield.
Fmoc-Dab(Boc)-OH: The Reliable Workhorse
The synthesis with Fmoc-Dab(Boc)-OH provided the highest crude purity and final yield. The Boc group offers a good balance of stability and steric hindrance, allowing for efficient coupling without significant side reactions.[8] The observed impurities were standard deletion sequences, typical for SPPS of challenging peptides, which arise from incomplete coupling steps.[17]
Fmoc-Dab(Mtt)-OH: A Cautionary Tale
The Fmoc-Dab(Mtt)-OH derivative performed poorly, yielding significantly lower purity and final product. The primary cause, identified by mass spectrometry, was the intramolecular cyclization of the activated Dab residue to form a stable lactam.[18] This side reaction effectively caps the growing peptide chain, terminating the synthesis.
This phenomenon occurs because the Mtt group, while offering orthogonal cleavage, is sterically demanding.[18] This bulkiness can hinder the intermolecular reaction with the next amino acid, giving the activated carboxyl group sufficient time to react with the γ-amino group on its own side chain. Recent studies have highlighted this "abnormally poor coupling efficiency" and tendency for lactamization under standard coupling conditions.[18] Overcoming this requires specialized, often less efficient, coupling protocols.
Fmoc-Dab(ivDde)-OH: The Orthogonal Alternative
The Fmoc-Dab(ivDde)-OH derivative proved to be a much more effective orthogonal building block for this sequence. Its performance was nearly on par with the Boc-protected version. The ivDde group is less sterically bulky than Mtt and does not promote the lactam side reaction to the same extent. This makes it a superior choice when orthogonal side-chain chemistry (e.g., labeling or branching) is required without sacrificing significant yield.
Senior Scientist's Recommendations
Based on this comparative analysis, we offer the following guidance for selecting the appropriate Dab derivative:
-
For Standard Linear Peptides: When the goal is simply to incorporate Dab into a linear sequence without further side-chain modification, Fmoc-Dab(Boc)-OH is the superior choice. It is cost-effective, reliable, and provides the highest yields under standard SPPS conditions.
-
For On-Resin Side-Chain Modification: If your synthetic plan involves orthogonal manipulation of the Dab side chain (e.g., attaching a fluorophore, PEG chain, or creating a cyclic peptide), Fmoc-Dab(ivDde)-OH is the recommended building block. It provides the necessary orthogonality with a minimal penalty to the overall yield.
-
When to Avoid Fmoc-Dab(Mtt)-OH: Exercise extreme caution when considering Fmoc-Dab(Mtt)-OH . Its use should be limited to syntheses where its unique cleavage properties are absolutely essential and where you are prepared to undertake extensive optimization of coupling conditions to mitigate the high risk of yield-killing lactam formation.[18]
By understanding the chemical causality behind the performance of each derivative, researchers can make informed decisions that enhance synthetic efficiency, simplify purification, and ultimately accelerate the pace of drug discovery and development.
References
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). PMC - NIH.
- Do side chain carboxylic acids need to be protected in peptide synthesis?. (2021). Chemistry Stack Exchange.
- HPLC Analysis Methods for Peptide Characteriz
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). [Source Not Available].
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Source Not Available].
- Amino Acid Deriv
- Analytical Services: HPLC and Mass Spectrometry for Peptide Valid
- Protecting Groups in Peptide Synthesis. (2024). Biosynth.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
- Mechanisms of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- A Comparative Analysis of Peptide Synthesis Yields with Different Serine Deriv
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
- Structure of Various Protecting Groups Used In SPPS.
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry (RSC Publishing).
- De novo synthetic antimicrobial peptide design with a recurrent neural network. [Source Not Available].
- Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. (2025). [Source Not Available].
- Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. [Source Not Available].
- De Novo Designed Synthetic Mimics of Antimicrobial Peptides. (2007). PMC - NIH.
- Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. (2025). BioDuro.
- Fmoc-Dab(Boc)-OH. Sigma-Aldrich.
- Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
- Creation of New Antimicrobial Peptides. (2023). MDPI.
- Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2021). MDPI.
Sources
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]
- 3. De Novo Designed Synthetic Mimics of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. researchgate.net [researchgate.net]
- 10. Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh - Oreate AI Blog [oreateai.com]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 13. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. biovera.com.au [biovera.com.au]
- 15. hplc.eu [hplc.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Impact of Fmoc-D-Dab(Aloc)-OH on Peptide Conformation
Executive Summary
In the landscape of peptide-based drug discovery, achieving precise control over a peptide's three-dimensional structure is paramount to modulating its efficacy, stability, and bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy for this purpose. This guide provides an in-depth analysis of Fmoc-D-Dab(Aloc)-OH , a versatile building block, and its role in influencing peptide conformation. We objectively compare its impact with other common conformational modulators, such as Fmoc-D-Pro-OH and Fmoc-Aib-OH, grounding our discussion in the principles of peptide chemistry. Furthermore, we furnish detailed, field-proven experimental protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy—the gold standards for conformational analysis—to empower researchers to validate these structural effects empirically.
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The biological activity of a peptide is inextricably linked to its conformation. A flexible, unstructured peptide often interacts with multiple targets, leading to off-target effects, and is highly susceptible to proteolytic degradation.[1] Imposing conformational constraints can pre-organize the peptide into its bioactive structure, which enhances binding affinity and selectivity for its intended target.[2] This structural rigidity also shields the peptide backbone from enzymatic cleavage, significantly improving its pharmacokinetic profile.[1][3]
The introduction of unnatural amino acids, particularly D-amino acids, is a powerful method to induce specific secondary structures like β-turns or to disrupt undesirable structures like α-helices.[4] These modifications are critical in transforming a promising peptide lead into a viable therapeutic candidate.[5]
This compound: A Molecular Sculptor's Tool
This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(allyloxycarbonyl)-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative with unique attributes for peptide synthesis and conformational control.[6][7]
-
D-Configuration: The D-stereochemistry at the α-carbon inherently acts as a secondary structure disruptor in peptides composed of L-amino acids. It can terminate α-helices or nucleate turn-like structures, fundamentally altering the peptide's global fold.[4] This is a crucial feature for enhancing proteolytic stability, as proteases are stereospecific for L-amino acids.[1]
-
Orthogonal Side-Chain Protection: The side-chain amine is protected by an allyloxycarbonyl (Aloc) group. The Aloc group is orthogonal to the acid-labile (e.g., Boc, Trt) and base-labile (Fmoc) protecting groups commonly used in solid-phase peptide synthesis (SPPS).[7] It can be selectively removed using a palladium catalyst, allowing for precise, on-resin modification of the side chain, such as cyclization, branching, or conjugation, without affecting the rest of the peptide.[7]
The combination of a D-configuration and a uniquely functionalizable side chain makes this compound a strategic tool for introducing both a conformational constraint and a site for further molecular engineering.
Comparative Analysis: this compound vs. Alternative Conformational Modulators
The choice of a non-natural amino acid dictates the resulting peptide conformation. Below is a comparison of this compound with two other widely used conformational modulators.
| Feature | This compound | Fmoc-D-Pro-OH | Fmoc-Aib-OH (α-aminoisobutyric acid) |
| Primary Conformational Effect | Induces turns (Type I' or II') or disrupts helices due to D-configuration.[4] | Strongly promotes β-turns (Type II'), creating a sharp, rigid bend in the peptide backbone.[2][3] | Strongly promotes helical (3₁₀- or α-helix) conformations due to steric hindrance from the gem-dimethyl groups.[2][8] |
| Backbone Flexibility | Introduces localized flexibility around the Dab residue, while constraining the global fold. | Imposes a high degree of local rigidity due to the fixed pyrrolidine ring.[3] | Significantly restricts backbone dihedral angles (Φ, Ψ) to the helical region of the Ramachandran plot.[8] |
| Side-Chain Functionality | Yes. The Aloc-protected amine provides a site for orthogonal, post-synthetic modification.[7] | No. The side chain is part of the backbone ring structure. | No. The side chains are non-functional methyl groups. |
| Typical Application | Designing conformationally constrained peptides with a need for side-chain modification (e.g., cyclization, drug conjugation). | Nucleating β-hairpin structures or introducing sharp turns to mimic receptor-bound conformations.[2] | Stabilizing α-helical peptides, such as those designed to inhibit protein-protein interactions.[2] |
| Proteolytic Stability | High. The D-amino acid configuration provides steric hindrance to proteases.[1] | High. The D-Pro residue is highly resistant to enzymatic cleavage.[3] | High. The non-natural, sterically hindered structure is resistant to proteolysis.[8] |
This comparative analysis highlights that the selection of a specific building block is a critical decision in peptide design, driven by the desired final conformation and functionality.
Experimental Validation: Methodologies for Assessing Peptide Conformation
Asserting the conformational impact of this compound requires empirical evidence. The following protocols for Circular Dichroism and NMR spectroscopy provide a robust framework for this analysis.
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a rapid, low-concentration technique to assess the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.
Causality: The differential absorption of left and right circularly polarized light by a chiral molecule, like a peptide, is sensitive to its regular, repeating backbone structure. Each secondary structure type produces a characteristic spectrum.
Protocol:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). For far-UV CD, ensure the buffer has low absorbance below 250 nm.
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via quantitative amino acid analysis. A typical concentration for far-UV CD is 10-50 µM.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.
-
Calibrate the instrument using a standard like camphor-10-sulfonic acid.
-
Set the scan range from 260 nm to 190 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50 nm/min.
-
-
Data Acquisition:
-
Acquire a baseline spectrum of the buffer alone.
-
Acquire the spectrum of the peptide sample. Average at least 3-5 scans to improve the signal-to-noise ratio.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Analyze the MRE spectrum:
-
α-helix: Strong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-sheet: Negative band near 218 nm and a positive band near 195 nm.
-
Random Coil: Strong negative band near 200 nm.
-
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides atomic-resolution information, enabling the determination of the three-dimensional structure and dynamics of the peptide in solution.[9][10]
Causality: NMR detects the magnetic properties of atomic nuclei. The exact resonance frequency (chemical shift) of a nucleus is highly sensitive to its local chemical environment. Distances between protons can be determined through the Nuclear Overhauser Effect (NOE), providing the geometric constraints needed to calculate a 3D structure.[9][11]
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvent). The high concentration is necessary for adequate signal.
-
Adjust the pH to the desired value (typically 5.0-6.5 to minimize amide proton exchange).
-
-
Data Acquisition (2D NMR Experiments):
-
TOCSY (Total Correlation Spectroscopy): Acquires correlations between all protons within a single amino acid's spin system. This is the primary experiment for assigning resonances to specific amino acid types.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquires correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the key for determining the 3D fold.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. The ¹³C chemical shifts, particularly of Cα and Cβ, are highly sensitive to the local backbone conformation.[12]
-
-
Data Analysis & Structure Calculation:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all possible proton and carbon resonances to their respective amino acids in the peptide sequence.
-
Constraint Generation:
-
Identify and quantify cross-peaks in the NOESY spectrum to generate a list of interproton distance constraints.
-
Measure ³J-coupling constants to derive dihedral angle constraints for the backbone.
-
Analyze Cα and Cβ chemical shifts relative to random coil values to identify regions of secondary structure.[12]
-
-
Structure Calculation: Use software like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy the experimental constraints.[10] The quality of the final structure ensemble is validated by its low energy and minimal violation of the experimental constraints.
-
Conclusion and Future Perspectives
This compound is more than just a building block; it is a strategic tool for sophisticated peptide design. Its D-configuration provides a reliable means to induce turns and enhance proteolytic stability, while its orthogonally protected side chain opens the door for complex modifications like cyclization and conjugation. Compared to rigid turn-inducers like D-Proline or helix-promoters like Aib, this compound offers a unique combination of conformational control and functional versatility.
The robust experimental protocols detailed in this guide for CD and NMR spectroscopy provide the necessary framework for researchers to empirically verify the conformational impact of this and other non-natural amino acids. By integrating rational design with rigorous biophysical characterization, the scientific community can continue to unlock the full therapeutic potential of peptides, engineering next-generation drugs with enhanced potency, selectivity, and stability.
References
- The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. (URL: )
- The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (URL: )
- The synthesis of peptides and proteins containing non-natural amino acids - The Homepage of The Sanderson Group, Durham University. (URL: )
- Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (URL: )
- A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides - Benchchem. (URL: )
- Non-standard amino acids in peptide design and protein engineering - Semantic Scholar. (URL: )
-
(PDF) Non-protein amino acids in peptide design - ResearchGate. (URL: [Link])
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - ACS Fall 2025. (URL: [Link])
-
Peptide Structure Determination by NMR | Springer Nature Experiments. (URL: [Link])
-
Acceptable peptide conformations according experimental NMR constraints... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Proton NMR studies of peptide conformations P BALARAM - Indian Academy of Sciences. (URL: [Link])
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. (URL: [Link])
-
The dipeptide conformations of all twenty amino acid types in the context of biosynthesis.. (URL: [Link])
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF - ResearchGate. (URL: [Link])
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - OUCI. (URL: [Link])
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - MDPI. (URL: [Link])
-
Conformations of amino acids and peptides. (URL: [Link])
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PubMed Central. (URL: [Link])
-
The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - SciSpace. (URL: [Link])
-
Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed. (URL: [Link])
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. (URL: [Link])
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (URL: [Link])
-
Conformational origins of dipeptide phase properties | Materials Chemistry - ChemRxiv. (URL: [Link])
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Fmoc-D-Dab(Alloc)-OH in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced peptide synthesis, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for developing next-generation therapeutics and sophisticated research tools. Among these, D-2,4-diaminobutyric acid (D-Dab) provides a unique scaffold for creating conformationally constrained and functionalized peptides. The success of such endeavors hinges on a robust and versatile protecting group strategy. This guide offers an in-depth literature review and comparative analysis of Fmoc-D-Dab(Alloc)-OH , a key building block that enables the synthesis of complex peptide architectures through its orthogonal protection scheme.
The Strategic Advantage of the Alloc Protecting Group
The utility of Fmoc-D-Dab(Alloc)-OH lies in the clever combination of two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain γ-amino group.[1][2] This orthogonality is the cornerstone of its utility in modern Solid-Phase Peptide Synthesis (SPPS).[3]
-
Fmoc Group: Removed under mild basic conditions (typically 20% piperidine in DMF), allowing for the stepwise elongation of the peptide chain.[2] This is the standard procedure in the most widely adopted SPPS strategy.[4]
-
Alloc Group: Stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from most resins.[5] It can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[1]
This selective deprotection of the Dab side chain opens a gateway to a variety of on-resin modifications that are crucial for designing peptides with enhanced biological activity and stability.[1][2]
Figure 1. High-level workflow demonstrating the orthogonal nature of Fmoc and Alloc protecting groups in SPPS.
Core Applications & Synthesized Peptides
The primary application of Fmoc-D-Dab(Alloc)-OH is the synthesis of cyclic and branched peptides. The exposed side-chain amine, after Alloc removal, serves as a nucleophilic handle for on-resin modifications.
Side-Chain Lactam Bridge Formation (Cyclization)
On-resin cyclization is a powerful technique to produce conformationally constrained peptides, which often exhibit enhanced stability, receptor selectivity, and biological activity.[6] The strategy involves forming a lactam (amide) bond between the side-chain amine of a D-Dab residue and the side-chain carboxyl group of an acidic amino acid, such as Aspartic acid (Asp) or Glutamic acid (Glu).
A notable example, while using the analogous Fmoc-L-Lys(Alloc)-OH, is the synthesis of a cyclic melanocortin analogue, H-pz-bAla-Nle-cyclo[Asp-His-DPhe-Arg-Trp-Lys]-NH₂.[7] In this synthesis, the researchers utilized Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH. The simultaneous cleavage of the allyl (All) and Alloc groups was performed on-resin, followed by lactamization to form the cyclic peptide.[7] This highlights the feasibility of the Allyl/Alloc strategy for creating complex cyclic structures.
| Peptide Type | Key Residues | Cyclization Strategy | Reference |
| Cyclic Melanocortin Analogue | Fmoc-Asp(OAll)-OH, Fmoc-Lys(Alloc)-OH | On-resin side-chain to side-chain lactamization | [7] |
| Generic Cyclic Peptides | Fmoc-D-Dab(Alloc)-OH, Fmoc-Asp/Glu(OAll)-OH | On-resin side-chain to side-chain lactamization | [1][8] |
Comparative Analysis with Alternative Protecting Groups
The choice of a side-chain protecting group for D-Dab is critical and depends on the overall synthetic strategy, the peptide sequence, and the desired final modification. Here, we compare the Alloc group with other common orthogonal protecting groups for D-Dab.
| Protecting Group | Alloc (allyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Mtt (4-methyltrityl) |
| Deprotection Reagent | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)[1] | Strong Acid (e.g., TFA) | 2% Hydrazine in DMF[5] | Mild Acid (e.g., 1% TFA in DCM)[5] |
| Orthogonality to Fmoc/tBu | Excellent: Deprotection is under neutral, metal-catalyzed conditions, fully orthogonal to both base- and acid-labile groups.[3] | None: Cleaved under the same conditions as tBu-based side-chain protecting groups and the resin linkage. Not suitable for on-resin side-chain modification. | Good: Stable to piperidine and TFA. Hydrazine deprotection is orthogonal but requires careful handling and subsequent capping of the N-terminus if not desired.[5] | Good: Highly acid-labile, allowing removal without cleaving tBu groups. Orthogonal to Fmoc chemistry. |
| Advantages | Very mild, neutral deprotection conditions.[1] | Standard, well-understood chemistry. Lower cost. | Metal-free deprotection. | Can be removed under very mild acidic conditions. |
| Disadvantages | Requires expensive palladium catalyst. Potential for metal contamination, which must be thoroughly removed for therapeutic applications. | Not suitable for on-resin side-chain modification in Fmoc/tBu SPPS. | Hydrazine is toxic and can also remove Fmoc groups if the N-terminus is not protected.[5] | Can undergo rapid lactamization, leading to poor coupling efficiency.[9] Requires carefully optimized, preincubation-free coupling protocols.[9] |
A comparative study on the synthesis of a tumor-seeking α-MSH analogue found that for their specific, complex sequence, a Boc/Bzl strategy yielded better results than an Fmoc/tBu strategy that employed Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH.[7] This underscores a critical point: while the Alloc group provides excellent orthogonality, the success of a synthetic strategy can be highly dependent on the peptide sequence itself.
The Mtt group, another alternative, presents significant challenges. Research has shown that Fmoc-Dab(Mtt)-OH is prone to rapid intramolecular cyclization (lactamization) under various standard coupling conditions, leading to an activated building block that couples poorly to the resin-bound peptide.[9] This side reaction severely hampers synthesis efficiency and necessitates specialized, and often tedious, coupling protocols.
Experimental Protocols
The following protocols are generalized from the literature and provide a starting point for utilizing Fmoc-D-Dab(Alloc)-OH in SPPS. Optimization for specific peptide sequences is recommended.
Standard Coupling of Fmoc-D-Dab(Alloc)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Dab(Alloc)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
On-Resin Selective Deprotection of the Alloc Group
This protocol is adapted from methods used for Fmoc-Lys(Alloc)-OH and is directly applicable.[10]
-
Resin Preparation: After assembling the linear peptide, wash the peptide-resin thoroughly with DCM and swell for 30 minutes.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.2-0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (PhSiH₃) (20-24 eq.) in anhydrous DCM.
-
Reaction: Add the deprotection cocktail to the resin and agitate under the inert atmosphere for 20-30 minutes at room temperature. Repeat the treatment one more time with fresh reagent.
-
Catalyst Removal: Wash the resin thoroughly with DCM. To ensure complete removal of the palladium catalyst, wash with a solution of 5 mM sodium diethyldithiocarbamate in DMF (3x), followed by extensive washing with DMF (5x) and DCM (5x).[10]
Figure 2. Step-by-step experimental workflow for the selective on-resin removal of the Alloc protecting group.
On-Resin Side-Chain to Side-Chain Lactamization
-
Resin Preparation: Start with the peptide-resin containing the deprotected D-Dab side-chain amine and a deprotected acidic side chain (e.g., from Fmoc-D-Asp(OAll)-OH after a similar palladium-catalyzed deprotection).
-
Cyclization: Swell the resin in DMF or N-Methyl-2-pyrrolidone (NMP). Add a solution of a coupling reagent (e.g., PyBOP, 5 eq.), an additive (e.g., HOBt, 5 eq.), and a base (e.g., DIPEA, 10 eq.) in DMF/DCM/NMP.[10] Agitate the reaction mixture for 2-24 hours at room temperature.
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Final Steps: Once cyclization is complete, wash the resin thoroughly. The cyclic peptide can then be cleaved from the resin and globally deprotected using a standard TFA-based cleavage cocktail.
Conclusion and Recommendations
Fmoc-D-Dab(Alloc)-OH is an invaluable building block for the synthesis of complex, non-linear peptides. Its key strength lies in the mild and highly orthogonal conditions required for the removal of the Alloc side-chain protecting group, enabling sophisticated on-resin modifications like lactam bridge formation.
Recommendations for Use:
-
For On-Resin Cyclization/Branching: Fmoc-D-Dab(Alloc)-OH is a superior choice compared to acid-labile alternatives like Fmoc-D-Dab(Boc)-OH (unsuitable) or potentially problematic ones like Fmoc-D-Dab(Mtt)-OH.
-
Catalyst Purity: When synthesizing peptides for therapeutic or biological applications, rigorous washing protocols must be employed to ensure the complete removal of the palladium catalyst post-deprotection.
-
Alternative Orthogonal Groups: For syntheses where metal catalysts are a concern, Fmoc-D-Dab(ivDde)-OH presents a viable, metal-free alternative, though it requires the use of hydrazine for deprotection.
-
Sequence-Specific Optimization: As with any complex synthesis, the efficiency of coupling and cyclization can be sequence-dependent. Pilot studies and careful monitoring are always recommended to optimize protocols for a specific target peptide.
By understanding the causality behind the choice of protecting groups and leveraging the unique chemistry of the Alloc group, researchers can confidently design and execute the synthesis of novel and potent peptide molecules.
References
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(51), 7679-7682.
- BenchChem. (2025). The Strategic Application of Fmoc-Dab(Alloc)-OH in Advanced Peptide Synthesis: A Technical Guide. BenchChem Technical Guides.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis.
- Goldsmith, C., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC Chemical Biology, 2(4), 1136-1143.
- Culf, A. S., & Ojugo, A. S. (2011). Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications.
- Grieco, P., et al. (2009). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Science, 15(7), 449-455.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem Technical Guides.
- Fairlie, D. P., & Dantas de Oliveira, P. (2013). On-resin peptide macrocyclization using thiol-ene click chemistry.
- Lam, P. L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(7), 1439-1443.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16.
- Costa, B., et al. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking α-MSH Analogue. International Journal of Peptide Research and Therapeutics, 14, 329-335.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Flair, M. R., & Harris, P. W. R. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Egorova, E. F., et al. (2019). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Russian Journal of Bioorganic Chemistry, 45, 243-250.
- BenchChem. (2025). Application Notes and Protocols: On-Resin Lactamization of Peptides with Fmoc-L-Orn(Mmt).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Dab(Alloc): Principles, Protocols, and Performance
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This guide provides an in-depth technical comparison of the enzymatic stability of peptides, with a particular focus on the strategic incorporation of the non-canonical D-amino acid, D-2,4-diaminobutyric acid with an allyloxycarbonyl protecting group (D-Dab(Alloc)). We will explore the mechanistic basis for the enhanced stability conferred by D-amino acid substitution and provide detailed experimental protocols for robust stability assessment.
The Challenge of Proteolytic Degradation
Peptides, being composed of amino acids linked by amide bonds, are natural substrates for a vast array of proteases present in biological systems. This rapid degradation leads to a short in vivo half-life, significantly limiting the therapeutic efficacy of many promising peptide candidates.[1][2] A primary strategy to overcome this hurdle is the introduction of structural modifications that render the peptide less recognizable to these enzymes.
The incorporation of D-amino acids is a cornerstone of this approach.[3] Proteases have evolved to be highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids, the exclusive building blocks of naturally occurring proteins. By introducing a D-amino acid, the peptide's local stereochemistry is altered, creating a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site.[4] This renders the adjacent peptide bonds resistant to cleavage, thereby enhancing the peptide's metabolic stability.[3]
The use of D-Dab(Alloc) offers a dual advantage. Not only does the D-configuration of the alpha-carbon contribute to enzymatic resistance, but the diaminobutyric acid side chain, protected by an Alloc group, provides a unique handle for subsequent chemical modifications, such as cyclization or the attachment of functional moieties, which can further improve stability and activity.
Comparative Analysis of Enzymatic Stability: A Data-Driven Approach
To illustrate the significant impact of D-amino acid and non-canonical amino acid incorporation on peptide stability, we present a comparative analysis. While specific data for D-Dab(Alloc) is not extensively published, we can draw strong inferences from studies on peptides containing the closely related L-Dab and other D-amino acids.
A study on the cationic antimicrobial peptide Pep05 (KRLFKKLLKYLRKF) demonstrated a marked increase in stability when L-lysine and L-arginine residues were replaced with L-2,4-diaminobutanoic acid (L-Dab). In the presence of trypsin, a protease that cleaves after lysine and arginine, the L-Dab substituted peptide (UP11) showed significantly improved resistance compared to the parent peptide.[5] Even more striking was the stability in human plasma, where UP11 displayed substantially enhanced stability.[5] The same study also showed that replacing all L-lysine and L-arginine residues with their D-counterparts (DP06) resulted in a peptide with remarkable resistance to both trypsin and plasma proteases, with over 60% of the peptide remaining intact after 24 hours in human plasma.[5]
The following table summarizes these findings and includes representative data from other studies to provide a broader comparison.
| Peptide ID | Sequence Modification | Stability Assay | Half-life (t½) / % Remaining | Reference |
| Pep05 | KRLFKKLLKYLRKF (Parent Peptide) | Trypsin Digestion | < 1 hour | [5] |
| UP11 | Pep05 with L-Lys/L-Arg replaced by L-Dab | Trypsin Digestion | > 5 hours (40% remaining) | [5] |
| DP06 | Pep05 with L-Lys/L-Arg replaced by D-Lys/D-Arg | Trypsin Digestion | > 24 hours (6% remaining) | [5] |
| Pep05 | KRLFKKLLKYLRKF (Parent Peptide) | Human Plasma | Rapid degradation | [5] |
| UP11 | Pep05 with L-Lys/L-Arg replaced by L-Dab | Human Plasma | Significantly improved stability | [5] |
| DP06 | Pep05 with L-Lys/L-Arg replaced by D-Lys/D-Arg | Human Plasma | > 24 hours (60% remaining) | [5] |
| Polybia-CP | L-amino acid peptide | Trypsin & Chymotrypsin | Degraded | [4][6] |
| D-CP | All D-amino acid version of Polybia-CP | Trypsin & Chymotrypsin | Resistant | [4][6] |
| RDP215 | L-amino acid peptide | 10% Human Serum | Degradation within 24 hours | [7] |
| 9D-RDP215 | RDP215 with D-amino acid substitutions | 10% Human Serum | No degradation after 7 days | [7] |
Table 1: Comparative stability of peptides with L-amino acids vs. those with L-Dab and D-amino acid substitutions.
This data compellingly demonstrates that the substitution of protease-susceptible L-amino acids with either L-Dab or, more effectively, their D-isomers, leads to a dramatic increase in enzymatic stability. It is therefore highly probable that a peptide containing D-Dab(Alloc) would exhibit similarly enhanced, if not superior, stability due to the D-configuration of the amino acid.
Experimental Protocols for Assessing Enzymatic Stability
To enable researchers to conduct their own comparative stability studies, we provide the following detailed protocols for in vitro stability assays using human serum/plasma and specific proteases.
Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.
Materials:
-
Test peptides (e.g., L-amino acid parent peptide, D-Dab(Alloc)-containing peptide)
-
Pooled human serum or plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC-MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water, DMSO). Dilute the peptide stock solutions with PBS to a working concentration.
-
Incubation: Pre-warm the human serum or plasma to 37°C. Initiate the assay by adding the peptide solution to the pre-warmed serum/plasma to achieve a final desired peptide concentration (e.g., 100 µg/mL).
-
Time-Course Sampling: Incubate the mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to the aliquot. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the peptide and its degradation products. Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be calculated by plotting the natural logarithm of the percentage of intact peptide remaining versus time.
Caption: Workflow for the in vitro peptide stability assay in human serum/plasma.
Objective: To assess the stability of a peptide against a specific protease.
Materials:
-
Test peptides
-
Trypsin (or other relevant protease)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1% TFA in water)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare solutions of the test peptides and trypsin in the assay buffer.
-
Initiate Reaction: Initiate the reaction by mixing the peptide and trypsin solutions to achieve the desired final concentrations (e.g., 0.2 mM peptide and 0.1 µg trypsin). Incubate at 37°C.
-
Time-Course Sampling: At various time points, withdraw aliquots and immediately quench the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to quantify the remaining intact peptide.
-
Data Analysis: Determine the rate of degradation and the peptide's half-life in the presence of the specific protease.
Caption: Workflow for a protease-specific peptide stability assay.
Conclusion: The Strategic Advantage of D-Dab(Alloc) Incorporation
References
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences. [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. [Link]
-
Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides. ResearchGate. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC. [Link]
-
Strategies to improve plasma half life time of peptide and protein drugs. PubMed. [Link]
-
Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges. ResearchGate. [Link]
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. PDF. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]
-
Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]
-
Integrating Bayesian Inference and Machine Learning to Evaluate TAP and Trypsin-2 as Early Biomarkers of Systemic Inflammation in Acute Pancreatitis. MDPI. [Link]
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
comparative performance of different palladium catalysts for Alloc removal
For researchers and professionals in drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. The allyloxycarbonyl (Alloc) group is a valuable tool for the protection of amines, prized for its stability under a range of conditions and its selective removal under mild, palladium-catalyzed reactions.[1][2][3] This orthogonality to common protecting groups like Boc and Fmoc makes it indispensable in solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products.[1][3]
However, the efficiency of Alloc deprotection is highly dependent on the choice of the palladium catalyst and the accompanying allyl cation scavenger. This guide provides an in-depth, objective comparison of different palladium catalyst systems for Alloc removal, supported by experimental data and mechanistic insights to empower researchers to make informed decisions for their specific applications.
The Mechanism of Palladium-Catalyzed Alloc Deprotection
The removal of the Alloc group proceeds via a Tsuji-Trost type allylation mechanism.[1] The catalytic cycle is initiated by the coordination of the palladium(0) species to the allyl group of the Alloc-protected amine. This is followed by oxidative addition to form a π-allyl palladium(II) complex, which liberates the carbamate. The carbamate then readily decarboxylates to yield the free amine.[2] The final, crucial step is the regeneration of the Pd(0) catalyst through the reaction of the π-allyl palladium(II) complex with a nucleophilic scavenger.[1][2]
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
Comparative Performance of Palladium Catalysts
While several palladium sources can be used for Alloc deprotection, their performance can vary significantly based on factors like air stability, reaction kinetics, and cost.
| Catalyst | Key Advantages | Key Disadvantages | Typical Loading |
| Pd(PPh₃)₄ | - Highly effective and widely used- Well-documented protocols | - Air-sensitive, requiring inert atmosphere[4][5]- Can lead to triphenylphosphine-related byproducts | 0.1 - 0.2 eq.[1][4] |
| Pd₂(dba)₃ | - Air-stable precursor- Often used with phosphine ligands | - Requires in-situ formation of the active catalyst | Varies with ligand |
| Pd(dppf)Cl₂ | - Air-stable solid- Good for challenging substrates | - Can be more expensive | Varies |
| PdCl₂(PPh₃)₂ | - Air-stable alternative to Pd(PPh₃)₄[6] | - May require an in-situ reduction step or specific conditions | Varies |
The Critical Role of the Allyl Scavenger
The choice of scavenger is as critical as the choice of catalyst. An effective scavenger must efficiently trap the allyl cation from the π-allyl palladium complex, preventing side reactions such as the re-allylation of the deprotected amine.[7]
| Scavenger | Key Advantages | Key Disadvantages | Typical Equivalents |
| Phenylsilane (PhSiH₃) | - Efficient in preventing side reactions[1]- Acts as a hard nucleophile[1] | - Can be slow to react in some cases | 20 - 40 eq.[1] |
| Dimethylamine borane complex (Me₂NH·BH₃) | - Fast and quantitative removal of Alloc[8]- Effective for secondary amines[8] | - Can be less effective than PhSiH₃ in some contexts | 40 eq.[8] |
| Morpholine | - Commonly used in older protocols | - Can be less efficient, leading to side products[8] | Varies |
| Meldrum's acid | - Used in newer, air-stable protocols[5] | - Less documented in a wide range of applications | Varies |
| Dimedone | - Effective C-H acid scavenger | - Can be less atom-economical | Varies |
Expert Insights: A comparative study on Alloc removal from secondary amines on solid-phase found that Me₂NH·BH₃ was superior to both morpholine and PhSiH₃, leading to quantitative deprotection without back-alkylation.[8] For standard peptide synthesis applications, PhSiH₃ remains a robust and widely used scavenger.[1] The development of new protocols using Meldrum's acid with air-stable palladium catalysts is a promising area for improving the practicality of Alloc deprotection.[5]
Experimental Protocols
Below are detailed, step-by-step methodologies for Alloc deprotection using different catalyst-scavenger systems.
Protocol 1: Standard Pd(PPh₃)₄ with Phenylsilane
This protocol is a widely adopted method for Alloc deprotection in solid-phase peptide synthesis.[1]
Caption: Workflow for Pd(PPh₃)₄/Phenylsilane Alloc deprotection.
Materials:
-
Alloc-protected peptide on resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the Alloc-protected resin in DCM for 30 minutes in a reaction vessel.
-
In a separate vial, prepare the deprotection cocktail under an inert atmosphere by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in DCM.
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Shake the reaction vessel at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), MeOH (1x), and DCM (3x).[1]
-
For complete deprotection, a second treatment with a fresh deprotection cocktail for 2 hours is recommended.[1]
-
After the final deprotection step, wash the resin thoroughly with DCM (3x), MeOH (1x), DCM (3x), MeOH (1x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.[1]
Protocol 2: Me₂NH·BH₃ as a Scavenger for Secondary Amines
This protocol is optimized for the challenging deprotection of Alloc from secondary amines.[8]
Materials:
-
Alloc-protected secondary amine on solid support
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylamine borane complex (Me₂NH·BH₃)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (catalytic amount) and Me₂NH·BH₃ (40 equivalents) in DCM.
-
Add the solution to the resin and react for 40 minutes at room temperature.[8]
-
Drain and wash the resin extensively with DCM.
Post-Reaction Considerations: Palladium Removal
A critical aspect, particularly in drug development, is the removal of residual palladium from the final product to meet stringent regulatory limits.[9][10] While the palladium catalyst is used in small amounts, its complete removal can be challenging.
Strategies for Palladium Removal:
-
Silica-based Scavengers: Functionalized silica with sulfur-based ligands can effectively sequester palladium species.[9] These scavengers are highly effective, stable, and can be easily removed by filtration.[9]
-
Activated Carbon: While effective at adsorbing palladium, activated carbon can sometimes lead to a lower yield of the desired product.[11]
-
Resin-based Scavengers: Insoluble polymer resins functionalized with metal-chelating groups are also employed for palladium removal.[12]
Expert Recommendation: For high-value products like APIs, the use of specialized, high-affinity silica-based scavengers is recommended. These scavengers can reduce palladium levels to below 5 ppm without significant product loss.[9][10]
Future Trends: Towards Greener and More Efficient Alloc Deprotection
The field is continuously evolving, with a focus on developing more sustainable and user-friendly methods for Alloc removal.
-
Air-Stable Catalysts: The development of protocols using air-stable palladium(II) pre-catalysts that are activated in situ is a significant step towards simplifying the experimental setup and improving reproducibility.[5][6]
-
Metal-Free Alternatives: Recent research has explored metal-free conditions for Alloc removal, for instance, using iodine and water in greener solvents like PolarClean and ethyl acetate.[6] While still in development, these methods hold promise for eliminating the need for transition metals altogether.
Conclusion
The palladium-catalyzed removal of the Alloc protecting group is a robust and versatile transformation crucial for modern organic synthesis. A careful comparison of the available palladium catalysts and scavengers is essential for optimizing reaction outcomes. While Pd(PPh₃)₄ with phenylsilane remains a gold standard, the emergence of air-stable catalysts and more efficient scavengers like Me₂NH·BH₃ for specific applications provides valuable alternatives. For professionals in drug development, post-reaction purification to remove palladium residues is a critical consideration that should be factored into the overall synthetic strategy. As the field moves towards more sustainable practices, the development of greener and metal-free deprotection methods will undoubtedly expand the synthetic chemist's toolkit.
References
- Alloc Protecting Group Removal Protocol.
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. Available at: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at: [Link]
-
Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. Available at: [Link]
-
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. Available at: [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling FMOC-D-DAB(ALOC)-OH
For Immediate Implementation: A Risk-Based Approach to Safety
In modern peptide synthesis, the sophisticated architecture of amino acid derivatives like FMOC-D-DAB(ALOC)-OH allows for remarkable molecular creations. However, with great synthetic power comes the great responsibility of ensuring the safety of the researcher. This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.
While a comprehensive Safety Data Sheet (SDS) for every novel compound may not always be readily available, the known reactivity of its constituent protecting groups—the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the palladium-cleavable Allyloxycarbonyl (Aloc) group—and the hazard information for analogous compounds, provide a solid foundation for a robust safety protocol. Available safety information indicates that this compound should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2]
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound (CAS No. 204316-32-5), we must consider not only the hazards of the compound itself but also the reagents and solvents it is commonly used with in Solid-Phase Peptide Synthesis (SPPS).
Primary Hazards of this compound:
-
Skin Irritation: Direct contact can lead to localized redness, itching, and inflammation.[2]
-
Serious Eye Irritation: The fine, powdered nature of the solid poses a significant risk to the eyes, potentially causing serious damage if direct contact occurs.[2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory system.[2]
Associated Hazards in SPPS Workflow:
The utility of this compound is realized within the context of SPPS, a process that involves a variety of hazardous chemicals. Your PPE plan must account for these as well:
-
Solvents: N,N-Dimethylformamide (DMF) is a common solvent for dissolving amino acids and resins. It is a skin and eye irritant and can be absorbed through the skin.
-
Deprotection Reagents: The Fmoc group is typically removed using a 20% solution of piperidine in DMF, a corrosive and flammable base.[3][4]
-
Cleavage Cocktails: The final cleavage of the peptide from the resin support often employs strong acids like Trifluoroacetic acid (TFA), which is highly corrosive and can cause severe burns.[5]
A holistic safety approach requires that your PPE be sufficient to protect you from the most hazardous substance you will be handling at any given step of the process.
Core Personal Protective Equipment: Your First Line of Defense
The following table outlines the essential PPE for handling this compound in both its solid and solution forms. The rationale provided explains the "why" behind each recommendation, a cornerstone of building a strong safety culture.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Disposable Nitrile Gloves | Provides necessary protection against incidental skin contact with the solid and associated solvents like DMF.[6][7][8] Nitrile offers good chemical resistance for this application. For prolonged handling or when working with corrosive reagents like TFA, consider double-gloving or using heavier-duty gloves. |
| Eye and Face Protection | Chemical Splash Goggles | Standard safety glasses with side shields are the minimum, but chemical splash goggles are strongly recommended when handling the solid (to protect from fine dust) and when working with solutions to prevent splashes.[6][7][8] |
| Face Shield (in addition to goggles) | A face shield should be worn over goggles when handling larger quantities of the solid, during dissolution, or when working with corrosive liquids like piperidine solutions or TFA cleavage cocktails to protect the entire face from splashes.[6][7] | |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect skin and clothing from contamination with the chemical powder or splashes of solutions.[7][9][10] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when weighing or handling the solid form of this compound, especially if there is a risk of generating dust, to prevent inhalation and respiratory irritation.[1] |
| Footwear | Closed-toe Shoes | A fundamental laboratory safety requirement to protect the feet from spills and falling objects.[7] |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict, sequential process for donning and doffing PPE is as crucial as the equipment itself. This workflow is designed to prevent cross-contamination and ensure continuous protection.
Donning PPE: Preparing for a Safe Workflow
The following diagram illustrates the correct sequence for putting on your PPE before handling this compound.
Caption: Sequential workflow for doffing PPE.
Disposal Plan: Responsible Management of Contaminated Waste
The responsibility for safety extends to the proper disposal of all materials that have come into contact with this compound.
-
Solid Waste: All contaminated solid waste, including unused chemical, weighing papers, contaminated paper towels, and used PPE (gloves, disposable lab coats), must be collected in a designated hazardous waste container. [11]This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Waste solvents containing this compound, piperidine, TFA, and other reagents from the synthesis process must be collected in a separate, compatible hazardous liquid waste container. Never dispose of chemical waste down the drain. [1]* Regulatory Compliance: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.
By internalizing not just the "what" but the "why" of these PPE and handling protocols, you are not merely following rules; you are engaging in a dynamic risk assessment that is the hallmark of an experienced and trustworthy scientist. This commitment to safety is the foundation upon which reliable and groundbreaking research is built.
References
-
University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Enzo Life Sciences. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]
-
DOI.org. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
PubMed. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-Dab(Alloc)-OH | 204316-32-5 [sigmaaldrich.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
